molecular formula C24H29I2N3S B136677 To-Pro-1 CAS No. 157199-59-2

To-Pro-1

Katalognummer: B136677
CAS-Nummer: 157199-59-2
Molekulargewicht: 645.4 g/mol
InChI-Schlüssel: DPXHITFUCHFTKR-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

a nucleic acid binding probe

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

trimethyl-[3-[4-[(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]propyl]azanium;diiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3S.2HI/c1-25-22-12-7-8-13-23(22)28-24(25)18-19-14-16-26(15-9-17-27(2,3)4)21-11-6-5-10-20(19)21;;/h5-8,10-14,16,18H,9,15,17H2,1-4H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXHITFUCHFTKR-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=CC3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C.[I-].[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29I2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90698990
Record name 4-[(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-[3-(trimethylazaniumyl)propyl]quinolin-1-ium diiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90698990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

645.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157199-59-2
Record name 4-[(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-[3-(trimethylazaniumyl)propyl]quinolin-1-ium diiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90698990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Core Mechanism of To-Pro-1: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action, biophysical properties, and experimental applications of To-Pro-1, a high-affinity nucleic acid stain. Designed for researchers in cell biology, immunology, and drug development, this document details the underlying principles of this compound's function and offers structured protocols for its use in key laboratory techniques.

Core Principles and Mechanism of Action

This compound is a carbocyanine monomer dye that functions as a high-affinity nucleic acid stain.[1][2] Its fundamental mechanism of action is centered on its ability to intercalate into double-stranded DNA (dsDNA).[1] Structurally, this compound possesses a planar aromatic region that inserts itself between the stacked base pairs of the DNA double helix. This intercalation process is the primary mode of binding.

A critical feature of this compound is its cell impermeability. In viable cells with intact plasma membranes, the dye is effectively excluded from the intracellular environment. However, in cells with compromised membrane integrity, such as necrotic or late-stage apoptotic cells, this compound can readily enter and bind to the nuclear DNA.[1]

Upon intercalation with DNA, this compound undergoes a significant conformational change that results in a dramatic increase in its fluorescence quantum yield.[3] While essentially non-fluorescent in its free state in solution, its fluorescence intensity can be enhanced by over 1000-fold upon binding to nucleic acids. This property makes this compound an excellent and highly sensitive probe for identifying cells that have lost membrane integrity. Although it primarily binds to dsDNA, this compound can also bind to single-stranded DNA (ssDNA) and RNA, albeit with a lower fluorescence quantum yield.

Quantitative Data Summary

The photophysical and binding properties of this compound are summarized in the table below, providing key quantitative metrics for experimental design and data interpretation.

PropertyValueNotes
Excitation Maximum (DNA-bound) 515 nmOptimal for excitation with a 488 nm argon-ion laser.
Emission Maximum (DNA-bound) 531 nmEmits in the green part of the spectrum.
Molar Extinction Coefficient (ε) >50,000 cm⁻¹M⁻¹High molar absorptivity contributes to its brightness.
Quantum Yield (Φf) (DNA-bound) ~0.25Represents high efficiency of converting absorbed light to fluorescence when intercalated.
Quantum Yield (Φf) (Free in solution) < 0.01Essentially non-fluorescent when not bound to nucleic acids.
Fluorescence Lifetime (τ) (DNA-bound) 2.36 ns
Fluorescence Lifetime (τ) (Free in solution) 1.82 ps
Fluorescence Enhancement >1000-foldSignificant increase in brightness upon binding to DNA.
Dissociation Constant (Kd) Micromolar (µM) rangeIndicates a very strong binding affinity for dsDNA.
Binding Mode IntercalationInserts between the base pairs of DNA.
Cell Permeability ImpermeantDoes not cross the intact membranes of live cells.

Experimental Protocols

Flow Cytometry for Apoptosis and Viability Assessment

This compound is frequently used in conjunction with other viability dyes, such as Propidium Iodide (PI), to distinguish between live, apoptotic, and necrotic cell populations. Early apoptotic cells exhibit increased membrane permeability that allows the entry of this compound, while late apoptotic and necrotic cells, with completely compromised membranes, are permeable to both this compound and PI.

Materials:

  • This compound Iodide (1 mM solution in DMSO)

  • Propidium Iodide (PI) (1 mg/mL solution in water)

  • Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free

  • 1X Binding Buffer (e.g., Annexin V Binding Buffer)

  • Cell suspension at 1 x 10⁶ cells/mL

  • Flow cytometer with a 488 nm laser

Procedure:

  • Cell Preparation:

    • Induce apoptosis in the target cell line using a desired method. Prepare a negative control (untreated cells) and single-stain controls for compensation.

    • Harvest cells (including supernatant for suspension cells) and wash once with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[2]

  • Staining:

    • To 1 mL of the cell suspension, add this compound to a final concentration of 0.1 µM to 1.0 µM.

    • If co-staining, add PI to a final concentration of 1.5 µM.[2]

    • Gently vortex the tubes to ensure thorough mixing.

  • Incubation:

    • Incubate the cells on ice or at room temperature for 15-30 minutes, protected from light.[2]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible after incubation.

    • Excite this compound with the 488 nm laser and collect the emission using a filter appropriate for green fluorescence (e.g., 530/30 nm bandpass).[2]

    • Excite PI with the 488 nm or 561 nm laser and collect the emission using a filter for red fluorescence (e.g., >670 nm longpass).[2]

    • Use unstained and single-stained controls to set up appropriate compensation and gates.

Data Interpretation:

  • Live cells: Negative for both this compound and PI.

  • Early apoptotic cells: Positive for this compound and negative for PI.

  • Late apoptotic/necrotic cells: Positive for both this compound and PI.

Fluorescence Microscopy for Nuclear Staining of Non-Viable Cells

This compound serves as an excellent nuclear counterstain for fixed and permeabilized cells or for identifying dead cells in a population.

Materials:

  • This compound Iodide (1 mM solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Cells cultured on coverslips or slides

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation (for fixed cells):

    • Wash cells grown on coverslips 1-2 times with PBS.

    • Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Prepare the this compound staining solution by diluting the 1 mM stock solution in PBS to a final concentration of 0.1 µM to 1.0 µM. A starting concentration of 100 nM is often effective.[1] The optimal concentration may need to be determined empirically and can range up to 5 µM.

    • Add a sufficient volume of the staining solution to completely cover the cells.

  • Incubation:

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Washing:

    • Remove the staining solution and wash the cells 2-3 times with PBS.

  • Imaging:

    • Mount the coverslips onto microscope slides with an appropriate mounting medium.

    • Image the cells using a fluorescence microscope equipped with a filter set suitable for detecting green fluorescence (e.g., excitation around 490 nm and emission around 530 nm).

Mandatory Visualizations

Caption: Mechanism of this compound action in a cell with a compromised plasma membrane.

Flow_Cytometry_Workflow start Start: Cell Suspension stain Stain with this compound (and PI if applicable) start->stain incubate Incubate (15-30 min, dark) stain->incubate analyze Analyze on Flow Cytometer incubate->analyze end End: Data Interpretation analyze->end

Caption: Experimental workflow for this compound staining in flow cytometry.

Microscopy_Workflow start Start: Cells on Coverslip fix_perm Fix and Permeabilize (Optional) start->fix_perm stain Stain with this compound fix_perm->stain incubate Incubate (15-30 min, dark) stain->incubate wash Wash (PBS) incubate->wash image Image with Fluorescence Microscope wash->image end End: Image Analysis image->end

Caption: Experimental workflow for this compound staining in fluorescence microscopy.

References

To-Pro-1: A Technical Guide to Excitation, Emission, and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

To-Pro-1 is a high-affinity, monomeric carbocyanine nucleic acid stain widely utilized in cellular and molecular biology. Its utility stems from its distinct fluorescent properties upon binding to double-stranded DNA (dsDNA). This technical guide provides an in-depth overview of this compound's spectral characteristics, detailed experimental protocols for its application, and logical workflows for its use in assessing cell viability and as a nuclear counterstain.

Core Properties of this compound

This compound, also known as Thiazole Orange Iodide, is essentially non-fluorescent in its unbound state but exhibits a significant enhancement in fluorescence upon intercalation into the DNA double helix.[1][2][3] A key characteristic of this compound is its cell impermeability, meaning it cannot cross the intact plasma membranes of live cells.[2][4][5] This property makes it an excellent tool for identifying dead or membrane-compromised cells, a crucial aspect of apoptosis and necrosis studies.[1][6]

The dye has a strong binding affinity for dsDNA and can also bind to RNA and single-stranded DNA, albeit with a lower fluorescence quantum yield.[7] Its binding is not sequence-selective.[7]

Spectral Properties

The excitation and emission spectra of this compound are critical for designing experiments and selecting appropriate filter sets for fluorescence microscopy and flow cytometry. While slight variations exist in the reported maxima, the values are generally consistent across different sources.

PropertyWavelength (nm)Source(s)
Excitation Maximum 515[1][2][5][8]
512[4][5]
Emission Maximum 531[1][2][5][8]
533[4][5]
Recommended Laser 488 nm[5]
Common Filter Set 525/30 nm[5]

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound in various experimental contexts. Below are protocols for its use in nucleic acid staining, flow cytometry for viability analysis, and as a nuclear counterstain in immunofluorescence.

Protocol 1: General Nucleic Acid Staining of Dead or Fixed Cells

This protocol provides a general procedure for staining nucleic acids in cells with compromised membranes.

Materials:

  • This compound Iodide, 1 mM in DMSO[2]

  • Phosphate-Buffered Saline (PBS)

  • Cell suspension (e.g., Jurkat, HT-29) at 1x10⁵ - 1x10⁶ cells/mL[1]

  • Fixative (e.g., 4% paraformaldehyde), if applicable

  • Permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS), if applicable[9]

Procedure:

  • Cell Preparation:

    • For dead cell staining: Induce cell death through a desired method (e.g., treatment with camptothecin).[1]

    • For fixed cell staining: Fix cells with 4% paraformaldehyde for 10-15 minutes at room temperature.[10][11] Wash twice with PBS. If required for other antibodies, permeabilize with Triton X-100 for 10 minutes.[9]

  • Staining Solution Preparation: Dilute the 1 mM this compound stock solution in PBS to a final working concentration. For microscopy, a concentration of 1-10 µM is often used.[12] For flow cytometry, a lower concentration of 25 nM to 1 µM is recommended.[12]

  • Staining: Add the this compound staining solution to the cell suspension or fixed cells on a coverslip.

  • Incubation: Incubate for 15-30 minutes at room temperature, protected from light.[1]

  • Washing: For microscopy, wash the cells three times with PBS to reduce background fluorescence.[1] For flow cytometry, washing may not be necessary.

  • Visualization:

    • Fluorescence Microscopy: Mount the coverslip and visualize using a fluorescence microscope with appropriate filters (e.g., excitation around 488 nm and emission around 530-550 nm).[1]

    • Flow Cytometry: Analyze the cells on a flow cytometer using a 488 nm excitation laser and a standard FITC filter (e.g., 530/30 nm).[1]

Protocol 2: Cell Viability Assessment by Flow Cytometry

This protocol details the use of this compound to distinguish between live and dead cell populations.

Materials:

  • This compound Iodide, 1 mM in DMSO

  • Phosphate-Buffered Saline (PBS)

  • Cell suspension at 1x10⁶ cells/mL in PBS

  • Flow cytometry tubes

Procedure:

  • Cell Preparation: Harvest and wash cells, then resuspend them in PBS at a concentration of 1x10⁶ cells/mL.

  • Staining Solution Preparation: Prepare a working solution of this compound in PBS. A final concentration of 100 nM is a good starting point for mammalian cells.[1]

  • Staining: Add 5 µL of the 100 nM this compound solution to 30 µL of the cell suspension and mix gently.[1]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[1]

  • Analysis: Analyze the samples directly on a flow cytometer. Use a 488 nm laser for excitation and detect the emission in the green channel (e.g., 530-550 nm filter).[1] Live cells will have low fluorescence, while dead cells with compromised membranes will exhibit bright green fluorescence.

Protocol 3: Nuclear Counterstaining in Immunofluorescence (IF)

This compound can be used as a nuclear counterstain in fixed and permeabilized cells for immunofluorescence applications.

Materials:

  • This compound Iodide, 1 mM in DMSO

  • Fixed and permeabilized cells on coverslips that have undergone primary and secondary antibody incubation

  • Phosphate-Buffered Saline (PBS)

  • Antifade mounting medium

Procedure:

  • Immunostaining: Perform your standard immunofluorescence protocol for antigen labeling, including fixation, permeabilization, blocking, and incubation with primary and fluorescently-labeled secondary antibodies.[9][10][11]

  • Washing: After the final wash step of the secondary antibody incubation, wash the coverslips three times with PBS for 5 minutes each.[9]

  • Counterstaining Preparation: Dilute the 1 mM this compound stock solution in PBS to a final working concentration of 1-5 µM.[12]

  • Counterstaining: Add the diluted this compound solution to the coverslips and incubate for 5-15 minutes at room temperature in the dark.

  • Final Washes: Wash the coverslips three times with PBS for 5 minutes each to remove unbound dye.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the samples using a fluorescence or confocal microscope. The this compound signal will delineate the nuclei in green, which should be spectrally separated from the other fluorophores used for your target proteins.

Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate common experimental workflows involving this compound.

cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis start Start with cell culture induce Induce Apoptosis/Necrosis (e.g., drug treatment) start->induce control Untreated Control start->control harvest Harvest and Wash Cells induce->harvest control->harvest stain Incubate with this compound harvest->stain Resuspend in PBS flow Flow Cytometry Analysis stain->flow gate Gate on Live (this compound negative) and Dead (this compound positive) populations flow->gate

Caption: Workflow for Cell Viability Assessment using this compound and Flow Cytometry.

cluster_prep Cell Preparation cluster_immuno Immunostaining cluster_counterstain Counterstaining & Imaging prep Grow cells on coverslips fix Fix with Paraformaldehyde prep->fix perm Permeabilize with Triton X-100 fix->perm block Block non-specific sites perm->block primary Incubate with Primary Antibody block->primary secondary Incubate with Fluorescent Secondary Antibody primary->secondary counterstain Stain nuclei with this compound secondary->counterstain After final washes mount Mount with Antifade Medium counterstain->mount image Image with Fluorescence Microscope mount->image

Caption: Workflow for Immunofluorescence with this compound Nuclear Counterstaining.

Conclusion

This compound is a versatile and reliable fluorescent probe for the identification of dead or membrane-compromised cells and for nuclear counterstaining in fixed-cell imaging. Its bright fluorescence upon binding to nucleic acids and its inability to penetrate live cells provide a clear distinction between cell populations in viability assays. By following the detailed protocols and understanding the spectral properties outlined in this guide, researchers can effectively integrate this compound into their experimental workflows to obtain robust and reproducible results.

References

To-Pro-1: A Technical Guide to its Permeability in Live Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the permeability of To-Pro-1 in live cells, providing a comprehensive resource for researchers in cell biology, immunology, and drug development. This compound is a high-affinity carbocyanine monomeric nucleic acid stain widely utilized for assessing cell viability. A fundamental characteristic of this dye is its general impermeability to live cells, a principle that forms the basis of its application in distinguishing viable from non-viable cell populations.

Core Principle: Selective Permeability

The utility of this compound as a viability dye hinges on the integrity of the plasma membrane. Live, healthy cells possess an intact and selectively permeable plasma membrane that actively prevents the entry of this compound.[1][2] In contrast, cells in the late stages of apoptosis or necrosis have compromised membrane integrity.[3] This loss of membrane integrity allows this compound to enter the cell, where it intercalates with double-stranded nucleic acids (DNA and RNA), resulting in a significant increase in its fluorescence.[3] Consequently, dead or dying cells exhibit a bright fluorescent signal, while live cells remain essentially non-fluorescent.

Quantitative Data Summary

While the fluorescence of this compound in live cells is negligible, dead cells stained with this compound exhibit a dramatic increase in fluorescence intensity. This clear distinction allows for robust discrimination between live and dead cell populations in various analytical platforms.

ParameterLive Cells with Intact Plasma MembraneDead/Membrane-Compromised Cells
This compound Permeability ImpermeablePermeable
Fluorescence Signal Very low to negligibleStrong/Bright
Primary Staining Location N/A (dye is excluded)Nucleus and Cytoplasm (wherever nucleic acids are present)

Spectral Properties of DNA-Bound this compound

PropertyWavelength (nm)
Excitation Maximum ~515 nm
Emission Maximum ~531 nm

Mechanism of Differential Staining

The selective staining of dead cells by this compound is a direct consequence of the physiological state of the cell membrane.

cluster_live Live Cell cluster_dead Dead Cell Live_Cell Intact Plasma Membrane Exclusion Exclusion Live_Cell->Exclusion ToPro1_Out_L This compound ToPro1_Out_L->Live_Cell Impermeable ToPro1_Out_L->Exclusion Dead_Cell Compromised Plasma Membrane ToPro1_Out_D This compound ToPro1_In This compound ToPro1_Out_D->ToPro1_In Entry Nucleus Nucleic Acids (DNA/RNA) ToPro1_In->Nucleus Intercalation Fluorescence Bright Green Fluorescence Nucleus->Fluorescence cluster_results Expected Results A 1. Prepare Cell Suspension (e.g., 1x10^6 cells/mL in PBS) B 2. Add this compound Stain (Final concentration 25 nM - 1 µM) A->B C 3. Incubate (15-30 min, RT, protected from light) B->C D 4. Analyze on Flow Cytometer (Ex: 488 nm, Em: ~530 nm) C->D E 5. Data Analysis (Gating on Live vs. Dead Populations) D->E F Live Cells (this compound Negative) E->F Low Fluorescence G Dead Cells (this compound Positive) E->G High Fluorescence

References

TO-PRO-1 Dye for Dead Cell Identification: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TO-PRO-1 dye, a high-affinity carbocyanine monomeric nucleic acid stain, for the identification and quantification of dead cells. This document details the dye's mechanism of action, spectral properties, and provides detailed experimental protocols for its application in fluorescence microscopy and flow cytometry.

Core Principles of this compound for Dead Cell Staining

This compound is a cell-impermeant fluorescent dye that serves as a robust indicator of cell viability.[1] Its fundamental principle of action lies in the integrity of the plasma membrane. Healthy, viable cells possess an intact and selectively permeable cell membrane that effectively excludes this compound.[2] In contrast, cells in the late stages of apoptosis or necrosis exhibit compromised membrane integrity, allowing the dye to enter the cell.[3][4]

Once inside the cell, this compound intercalates into double-stranded DNA, leading to a significant enhancement of its fluorescence signal.[3] This strong fluorescence emission upon binding to nucleic acids allows for the clear and specific identification of dead cells.[5][6] The dye is essentially non-fluorescent in the absence of nucleic acids, which contributes to a low background signal and high signal-to-noise ratio.[5][6]

Signaling Pathway: Mechanism of this compound Staining

G cluster_0 Cellular Environment cluster_1 Intracellular Space live_cell Live Cell (Intact Plasma Membrane) dead_cell Dead Cell (Compromised Plasma Membrane) topro1_int This compound Dye (Internal) topro1_ext This compound Dye (External) topro1_ext->live_cell Impermeable topro1_ext->dead_cell Permeable nucleus_dead Nucleus (DNA) fluorescence Strong Green Fluorescence nucleus_dead->fluorescence Emits topro1_int->nucleus_dead Intercalates with DNA

Caption: Mechanism of this compound dye for dead cell identification.

Quantitative Data

A precise understanding of the physicochemical and spectral properties of this compound is crucial for designing and executing successful experiments. The following tables summarize the key quantitative data for this dye.

Table 1: Physicochemical and Spectral Properties
PropertyValueReference(s)
Chemical Name Thiazole Orange Iodide[7][8]
Molecular Formula C₂₄H₂₉I₂N₃S[5]
Molecular Weight 645 g/mol [5]
Excitation Maximum (DNA-bound) 515 nm[3][5][8][9]
Emission Maximum (DNA-bound) 531 nm[3][5][8][9]
Recommended Excitation Laser 488 nm[7][8]
Recommended Emission Filter ~525/30 nm or ~530/30 nm bandpass[7][8]
Color Green[2][5]
Table 2: Recommended Staining Conditions
ParameterValueReference(s)
Stock Solution 1 mM in DMSO[5]
Working Concentration (Mammalian Cells) 100 nM[3]
Working Concentration (Algal Cells) 64.5 µg/mL[3]
Incubation Time 15 - 30 minutes[3][10]
Incubation Temperature Room Temperature[3]

Experimental Protocols

The following sections provide detailed methodologies for using this compound to identify dead cells in both fluorescence microscopy and flow cytometry applications.

Fluorescence Microscopy

This protocol is suitable for visualizing and quantifying dead cells in a population using a fluorescence microscope.

Materials:

  • Cells in suspension or adhered to a slide

  • This compound Iodide (1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope with appropriate filters (e.g., blue excitation)

Experimental Workflow: Fluorescence Microscopy

G start Start prep_cells Prepare Cell Suspension (e.g., 1x10^6 cells/mL) start->prep_cells stain Add Staining Solution to Cells prep_cells->stain prep_dye Prepare Staining Solution (e.g., 100 nM this compound in PBS) prep_dye->stain incubate Incubate for 15-30 min at Room Temperature (Protect from Light) stain->incubate wash Optional: Wash Cells with PBS incubate->wash image Image with Fluorescence Microscope (Blue Excitation, Green Emission) wash->image Proceed analyze Analyze Images (Count Live vs. Dead Cells) image->analyze end End analyze->end

Caption: Experimental workflow for dead cell staining with this compound for fluorescence microscopy.

Procedure:

  • Cell Preparation: Prepare a single-cell suspension or culture cells on a microscope slide or coverslip. For suspension cells, adjust the concentration to approximately 1 x 10⁶ cells/mL in PBS.

  • Staining Solution Preparation: Dilute the 1 mM this compound stock solution in PBS to the desired final working concentration (e.g., 100 nM for mammalian cells).[3]

  • Staining: Add the this compound staining solution to the cell suspension or cover the adhered cells with the solution.

  • Incubation: Incubate the cells for 15-30 minutes at room temperature, protected from light.[3][10]

  • Washing (Optional): For some cell types, such as algae, a wash step may be necessary to reduce background fluorescence. Centrifuge the cell suspension, discard the supernatant, and resuspend the cells in fresh PBS.[3]

  • Imaging: Mount the cells on a microscope slide (if in suspension) and visualize using a fluorescence microscope equipped with a filter set appropriate for detecting green fluorescence (e.g., excitation around 488 nm and emission around 530 nm).[3]

  • Analysis: Acquire images and quantify the number of dead cells (bright green fluorescent nuclei) versus live cells (no or dim fluorescence).[3]

Flow Cytometry

This protocol is designed for the high-throughput quantification of dead cells within a population using a flow cytometer.

Materials:

  • Cells in single-cell suspension

  • This compound Iodide (1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS) or a suitable flow cytometry staining buffer

  • Flow cytometer with a 488 nm laser

G start Start prep_cells Prepare Single-Cell Suspension (1x10^6 cells/mL in Staining Buffer) start->prep_cells add_dye Add this compound to a Final Concentration of 100 nM prep_cells->add_dye incubate Incubate for 15 min at Room Temperature (Protect from Light) add_dye->incubate acquire Acquire Data on Flow Cytometer (488 nm Excitation, ~530/30 nm Emission) incubate->acquire gate Gate on Cell Population (Forward vs. Side Scatter) acquire->gate analyze Analyze Fluorescence Intensity to Quantify Dead Cells gate->analyze end End analyze->end

References

Principle of TO-PRO-1 Staining: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles behind TO-PRO-1 staining, a widely used technique for identifying dead or membrane-compromised cells. We will delve into the mechanism of action, provide detailed experimental protocols for key applications, and present quantitative data to facilitate experimental design and data interpretation.

Core Principles of this compound Staining

This compound (Thiazole Orange Iodide) is a carbocyanine monomeric nucleic acid stain that serves as a high-affinity probe for double-stranded DNA (dsDNA).[1][2] Its fundamental principle as a viability dye lies in its inability to cross the intact plasma membrane of live, healthy cells.[3][4] In contrast, cells in the later stages of apoptosis or necrosis, which are characterized by compromised membrane integrity, readily permit the entry of this compound.[1]

Once inside the cell, this compound intercalates into the dsDNA.[1] This binding event leads to a significant enhancement of its fluorescence, emitting a bright green signal upon excitation.[1][2] In its unbound state in aqueous solution, this compound is essentially non-fluorescent, which minimizes background signal and often eliminates the need for wash steps in staining protocols. The intensity of the green fluorescence is directly proportional to the amount of accessible dsDNA, making it a robust indicator of cell death.

Quantitative Data Presentation

The following table summarizes the key quantitative properties of the this compound iodide stain to aid in the setup of fluorescence microscopy and flow cytometry experiments.

PropertyValueReference(s)
Chemical Name Thiazole Orange Iodide[3]
Molecular Formula C₂₄H₂₉IN₂SN/A
Molecular Weight ~512.47 g/mol N/A
Excitation Maximum (DNA-bound) 515 nm[3]
Emission Maximum (DNA-bound) 531 nm[3]
Recommended Laser Line 488 nm[3]
Recommended Emission Filter 525/30 nm bandpass[3]
Binding Target Double-stranded DNA (dsDNA)[1]
Binding Mechanism Intercalation[1]
Dissociation Constant (Kd) for dsDNA Micromolar (µM) range[5]
Cell Permeability Impermeant to live cells[3][4]

Signaling Pathway: P2X7 Receptor-Mediated Dye Uptake

In the context of early apoptosis, changes in membrane permeability can be initiated by specific signaling events. One such pathway involves the activation of the P2X7 purinergic receptor. While not exclusively demonstrated for this compound, studies on the structurally similar dye YO-PRO-1 have shown that its uptake in early apoptotic cells can be mediated by the opening of a pore associated with the P2X7 receptor. This pore formation is triggered by the binding of extracellular ATP to the receptor. This mechanism provides a potential explanation for how some membrane-impermeant dyes can enter cells before complete loss of membrane integrity.

P2X7_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_dye_entry ATP Extracellular ATP P2X7 P2X7 Receptor ATP->P2X7 Binds to Pore Pore Formation P2X7->Pore Activates TOPRO1_in This compound Enters Cell Pore->TOPRO1_in Allows entry of DNA dsDNA TOPRO1_in->DNA Intercalates into Fluorescence Green Fluorescence DNA->Fluorescence Results in TOPRO1_out This compound

P2X7 receptor-mediated uptake of this compound.

Experimental Protocols

Cell Viability Assessment by Flow Cytometry

This protocol details the use of this compound to identify and exclude dead cells from analysis in a flow cytometry experiment.

Materials:

  • Cell suspension (e.g., 1 x 10⁶ cells/mL)

  • Phosphate-Buffered Saline (PBS)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA)

  • This compound Iodide (1 mM in DMSO stock solution)

  • Flow cytometer with a 488 nm laser and appropriate emission filters (e.g., 530/30 nm bandpass)

Procedure:

  • Cell Preparation: Harvest cells and wash once with cold PBS by centrifugation (e.g., 300-400 x g for 5 minutes).

  • Cell Staining (Optional Surface Markers): If staining for surface antigens, follow the antibody manufacturer's protocol. Resuspend the cell pellet in an appropriate volume of Flow Cytometry Staining Buffer containing the fluorescently conjugated antibodies and incubate as recommended.

  • Washing: After surface staining, wash the cells once or twice with 2 mL of Flow Cytometry Staining Buffer.

  • This compound Staining: Resuspend the cell pellet in 1 mL of Flow Cytometry Staining Buffer.

  • Prepare this compound Working Solution: Dilute the 1 mM this compound stock solution in PBS or Flow Cytometry Staining Buffer to a working concentration. A final concentration of 100 nM to 1 µM is a good starting point and should be optimized for your cell type.

  • Incubation: Add the diluted this compound to the cell suspension. For example, add 1 µL of a 100 µM working solution to 1 mL of cell suspension for a final concentration of 100 nM.

  • Incubate for 5-15 minutes on ice or at room temperature, protected from light.[6] Do not wash the cells after this step.

  • Data Acquisition: Analyze the samples on the flow cytometer immediately. Excite with the 488 nm laser and collect the green fluorescence signal in the appropriate channel (e.g., FITC channel).

  • Data Analysis: Gate on the this compound negative population (live cells) for further analysis of other markers. The this compound positive population represents the dead or membrane-compromised cells.

Flow_Cytometry_Workflow start Start: Cell Culture harvest Harvest & Wash Cells start->harvest surface_stain Optional: Surface Antigen Staining harvest->surface_stain wash2 Wash Cells surface_stain->wash2 resuspend Resuspend in Staining Buffer wash2->resuspend add_topro1 Add this compound (e.g., 100 nM - 1 µM) resuspend->add_topro1 incubate Incubate 5-15 min (protected from light) add_topro1->incubate acquire Acquire Data on Flow Cytometer incubate->acquire analyze Analyze Data: Gate on this compound Negative (Live) Population acquire->analyze end End analyze->end IF_Workflow start Start: Cells on Coverslip fix Fixation (e.g., 4% PFA) start->fix wash1 Wash (3x PBS) fix->wash1 permeabilize Permeabilization (e.g., 0.2% Triton X-100) wash1->permeabilize wash2 Wash (3x PBS) permeabilize->wash2 block Blocking (e.g., 5% Serum) wash2->block primary_ab Primary Antibody Incubation block->primary_ab wash3 Wash (3x PBS-T) primary_ab->wash3 secondary_ab Secondary Antibody Incubation wash3->secondary_ab wash4 Wash (3x PBS-T) secondary_ab->wash4 topro1_stain This compound Counterstain (0.5-1 µM) wash4->topro1_stain wash5 Final Wash (3x PBS) topro1_stain->wash5 mount Mount with Antifade Medium wash5->mount image Image with Fluorescence Microscope mount->image end End image->end

References

TO-PRO-1: A Technical Guide for Applications in Molecular Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of TO-PRO-1, a high-affinity, cell-impermeant cyanine dye, and its core applications in molecular biology. This document details its chemical and physical properties, spectral characteristics, and provides detailed protocols for its use in assessing cell viability, apoptosis, and as a nuclear counterstain in fluorescence microscopy and flow cytometry.

Core Properties of this compound

This compound, with the chemical name Thiazole Orange Iodide, is a carbocyanine monomeric nucleic acid stain.[1] It is essentially non-fluorescent in the absence of nucleic acids but exhibits a strong fluorescence enhancement upon binding to double-stranded DNA (dsDNA).[1] While it can also bind to single-stranded DNA (ssDNA) and RNA, the fluorescence quantum yield is typically lower.[2] The binding of this compound to dsDNA is primarily through intercalation.[2] A key feature of this compound is its inability to cross the intact plasma membranes of live cells, making it an excellent marker for identifying dead or membrane-compromised cells.[1]

Chemical and Physical Properties
PropertyValueReference
Chemical Formula C₂₄H₂₉I₂N₃S[3]
Molecular Weight 645.4 g/mol [3]
CAS Number 157199-59-2[1]
Appearance Solid[4]
Solubility DMSO
Storage Store at -5°C to -30°C, protected from light[5]
Spectral Properties

This compound is characterized by its excitation and emission maxima in the green region of the visible spectrum upon binding to DNA.

PropertyWavelength (nm)Reference
Excitation Maximum (with DNA) 515[1][6]
Emission Maximum (with DNA) 531[1][6]
Common Laser Line 488 nm[7]
Common Filter 525/30 nm[7]

Key Applications and Experimental Protocols

This compound is a versatile tool in molecular biology, primarily utilized for the assessment of cell health and as a nuclear counterstain.

Cell Viability and Dead Cell Staining

The core application of this compound is to differentiate between live and dead cells. Because it is excluded from cells with intact membranes, only cells that have lost membrane integrity will be stained.

G start Start: Cell Population treatment Induce Cell Death (e.g., drug treatment) start->treatment control Negative Control (untreated cells) start->control staining Add this compound (e.g., 1 µM) treatment->staining control->staining incubation Incubate (e.g., 15-30 min, RT) staining->incubation analysis Analyze via Fluorescence Microscopy or Flow Cytometry incubation->analysis live_cells Live Cells (No Fluorescence) analysis->live_cells dead_cells Dead Cells (Green Fluorescence) analysis->dead_cells

Workflow for a typical cell viability assay using this compound.

Materials:

  • Cells cultured on coverslips or in imaging-compatible plates

  • This compound Iodide (1 mM solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Mounting medium

  • Fluorescence microscope with appropriate filter sets (e.g., for FITC)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency. Induce cell death in experimental samples as required, keeping a parallel untreated control.

  • Staining Solution Preparation: Prepare a working solution of this compound in PBS or a suitable buffer. The recommended final concentration for nuclear staining of adherent cells is approximately 5 µM. For suspended cells, a range of 25 nM to 1 µM is suggested.[6]

  • Staining: Remove the culture medium and wash the cells once with PBS. Add the this compound staining solution to the cells, ensuring complete coverage.

  • Incubation: Incubate the cells for 15-30 minutes at room temperature, protected from light.

  • Washing: Gently wash the cells two to three times with PBS to remove unbound dye.

  • Mounting and Imaging: Mount the coverslips with an appropriate mounting medium. Image the cells using a fluorescence microscope. Dead cells will exhibit bright green nuclear fluorescence, while live cells will show little to no fluorescence.

Apoptosis Detection

In the context of apoptosis, this compound is often used in conjunction with other markers to distinguish between different stages of cell death. Early apoptotic cells may still have intact membranes and thus exclude this compound, while late apoptotic and necrotic cells will be permeable to the dye. When used with a dye like YO-PRO-1, which can enter early apoptotic cells, a clearer distinction between cell populations can be made.[8][9]

G live Live Cell yopro1_neg_pi_neg YO-PRO-1 Negative PI Negative live->yopro1_neg_pi_neg early_apoptosis Early Apoptosis yopro1_pos_pi_neg YO-PRO-1 Positive PI Negative early_apoptosis->yopro1_pos_pi_neg late_apoptosis_necrosis Late Apoptosis / Necrosis yopro1_pos_pi_pos YO-PRO-1 Positive PI Positive late_apoptosis_necrosis->yopro1_pos_pi_pos

Distinguishing cell populations in an apoptosis assay.

While this guide focuses on this compound, a common application involves its principles in multi-dye apoptosis assays. The following protocol uses YO-PRO-1, which behaves similarly to this compound in its cell permeability characteristics in late-stage apoptosis, and Propidium Iodide (PI) for robust dead cell discrimination.

Materials:

  • Cell suspension at 1 x 10⁶ cells/mL

  • YO-PRO-1 Iodide (1 mM solution in DMSO)

  • Propidium Iodide (PI) (1 mg/mL solution in water)

  • 1X Binding Buffer (e.g., Annexin V Binding Buffer)

  • Flow cytometer with appropriate lasers and filters

Procedure:

  • Cell Preparation: Induce apoptosis in your cell line of interest. Include positive and negative controls. Harvest cells and wash once with cold PBS.

  • Cell Suspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[3]

  • Staining: Add YO-PRO-1 to the cell suspension to a final concentration of 0.1 µM. Add PI to the cell suspension to a final concentration of 1.5 µM. Gently vortex to mix.[3]

  • Incubation: Incubate the cells on ice for 15-30 minutes, protected from light.[3]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible. Excite YO-PRO-1 with a 488 nm laser and collect emission around 530/30 nm. Excite PI with a 488 nm or 561 nm laser and collect emission at a wavelength greater than 670 nm.[3] Use unstained and single-stained controls for compensation.

Data Interpretation:

  • Live cells: Negative for both YO-PRO-1 and PI.

  • Early apoptotic cells: Positive for YO-PRO-1 and negative for PI.

  • Late apoptotic/necrotic cells: Positive for both YO-PRO-1 and PI.[3]

Nuclear Counterstaining in Fixed Cells

This compound can be used as a nuclear counterstain in fixed and permeabilized cells for fluorescence microscopy.

Materials:

  • Fixed and permeabilized cells on coverslips

  • This compound Iodide (1 mM solution in DMSO)

  • PBS

  • Mounting medium

Procedure:

  • Staining Solution Preparation: Dilute the this compound stock solution in PBS to a final working concentration. A common starting point is 1 µM.[7]

  • Staining: Add the staining solution to the fixed and permeabilized cells and incubate for 5-15 minutes at room temperature.[2]

  • Washing: Wash the cells with PBS to remove excess stain.

  • Mounting and Imaging: Mount the coverslips and visualize using a fluorescence microscope.

Quantitative Data Summary

ApplicationRecommended ConcentrationIncubation TimeTemperatureNotesReference
Suspended Cell Staining (Flow Cytometry) 25 nM - 1 µM15 - 30 minutesRoom Temp / On IceLower concentrations for high nucleic acid content; higher for degraded samples.[3][6]
Adherent Cell Nuclear Staining (Microscopy) 1 - 10 µM (5 µM recommended)5 - 15 minutesRoom TemperatureFor fixed and permeabilized cells.[2][6]
Tissue Section Counterstaining 8 - 10 µM5 - 15 minutesRoom TemperatureHigher concentration may be needed for frozen sections.[6]

Troubleshooting and Considerations

  • Weak Signal: Increase the concentration of this compound or the incubation time. Ensure the correct filter sets are being used for imaging.

  • High Background: Reduce the concentration of this compound or add a more stringent washing step after staining.

  • Multi-color Experiments: When using this compound in multi-color flow cytometry, it is crucial to perform single-stain controls for proper compensation to correct for spectral overlap.

  • Fixed Cells: this compound can be used on fixed cells, but the fixation and permeabilization protocol must be compatible with maintaining the cellular structures of interest.

This technical guide provides a solid foundation for the utilization of this compound in various molecular biology applications. Researchers are encouraged to optimize the provided protocols for their specific cell types and experimental conditions to achieve the best results.

References

TO-PRO-1: A Technical Guide to its Fluorescence Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TO-PRO-1 is a carbocyanine monomeric nucleic acid stain widely utilized in life sciences research. It is characterized by its high affinity for double-stranded DNA (dsDNA) and its cell impermeability. These core features make it an invaluable tool for identifying dead or membrane-compromised cells in a variety of applications, including fluorescence microscopy and flow cytometry. This technical guide provides an in-depth overview of the core fluorescence properties of this compound, detailed experimental protocols, and a comparative analysis with other common viability dyes.

Core Properties of this compound

This compound is essentially non-fluorescent in its unbound state. Upon intercalation into the DNA double helix, its fluorescence quantum yield increases dramatically, resulting in a bright green fluorescence. This property provides a high signal-to-noise ratio, making it an excellent probe for detecting nucleic acids.

Chemical and Physical Properties
PropertyValueReference
Chemical Name Quinolinium, 4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-1-[3-(trimethylammonio)propyl]-, diiodide[1]
Molecular Formula C₂₄H₂₉I₂N₃S[2]
Molecular Weight 645.39 g/mol [1]
CAS Number 157199-59-2[2]
Formulation Typically supplied as a 1 mM solution in DMSO[2]
Storage Store at -20°C, protected from light. The solution is stable for at least two years under these conditions.[3][4]
Spectroscopic Properties

The fluorescence of this compound is dependent on its binding to nucleic acids. The excitation and emission maxima provided below are for the DNA-bound state.

ParameterWavelength (nm)Reference
Excitation Maximum (λex) 515[2][3][5]
Emission Maximum (λem) 531[2][3][5]
Recommended Laser Line 488 nm or 514 nm[5][6]
Recommended Emission Filter ~525/30 nm or 530/30 nm bandpass[5][7]
Fluorescence Performance

While specific values for the quantum yield and fluorescence lifetime of this compound are not consistently reported in the literature, general characteristics of cyanine dyes provide an estimation of its performance.

ParameterValue/CharacteristicReference
Quantum Yield (Φ) Cyanine dyes bound to DNA can have high quantum yields, often between 0.2 and 0.6, and can be as high as 0.9. The intrinsic fluorescence of unbound dye is very low (typically < 0.01).[6]
Fluorescence Lifetime (τ) Data not readily available.
Fluorescence Enhancement Upon binding to dsDNA, the fluorescence intensity of cyanine dyes like this compound can increase by over 1000-fold.[1][6]
Binding Affinity (Kd) High affinity for dsDNA, with a dissociation constant in the micromolar range.[6]
Binding Mechanism Intercalation between DNA base pairs.[3][6]

Mechanism of Action as a Dead Cell Stain

The utility of this compound as a viability probe stems from its positive charge and hydrophilic nature, which render it unable to cross the intact plasma membrane of live cells. In contrast, cells that are dead or in the late stages of apoptosis have compromised membrane integrity, allowing this compound to enter, bind to the nuclear DNA, and fluoresce brightly. This mechanism allows for a clear distinction between live (non-fluorescent) and dead (green fluorescent) cell populations.

Dead_Cell_Staining_Mechanism cluster_live Live Cell cluster_dead Dead/Late Apoptotic Cell LiveCell Intact Plasma Membrane Nucleus_Live Nucleus (DNA) DeadCell Compromised Plasma Membrane Nucleus_Dead Nucleus (DNA) TO_PRO_1_Inside_Dead This compound TO_PRO_1_Outside_Live This compound TO_PRO_1_Outside_Live->LiveCell Impermeant TO_PRO_1_Outside_Dead This compound TO_PRO_1_Outside_Dead->DeadCell Permeant TO_PRO_1_Inside_Dead->Nucleus_Dead Intercalates with DNA -> Green Fluorescence

Diagram 1: Mechanism of this compound as a dead cell stain.

Experimental Protocols

The following are detailed protocols for using this compound for cell viability analysis in fluorescence microscopy and flow cytometry. It is recommended to optimize concentrations and incubation times for specific cell types and experimental conditions.

Protocol 1: Dead Cell Staining for Fluorescence Microscopy

This protocol is suitable for staining dead cells in a population of adherent or suspension cells.

Materials:

  • This compound, 1 mM solution in DMSO

  • Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free

  • Cell suspension or cells cultured on coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., FITC or GFP)

Procedure:

  • Cell Preparation:

    • Suspension cells: Harvest cells by centrifugation (e.g., 300 x g for 5 minutes) and wash once with PBS. Resuspend the cell pellet in PBS to a concentration of 1 x 10⁵ to 1 x 10⁶ cells/mL.[3]

    • Adherent cells: Wash cells grown on coverslips once with PBS.

  • Staining Solution Preparation:

    • Prepare a fresh 1 µM working solution of this compound by diluting the 1 mM stock solution 1:1000 in PBS. For some cell types, a final concentration of 100 nM may be sufficient.[3]

  • Staining:

    • Suspension cells: Add the this compound working solution to the cell suspension.

    • Adherent cells: Cover the cells on the coverslip with the this compound working solution.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Washing (Optional):

    • For suspension cells, an optional wash step can be performed by centrifuging the cells and resuspending them in fresh PBS to reduce background fluorescence.[3] For adherent cells, gently wash with PBS.

  • Imaging:

    • Mount the coverslip or place a drop of the cell suspension on a microscope slide.

    • Image immediately using a fluorescence microscope. Dead cells will exhibit bright green nuclear fluorescence.

Protocol 2: Dead Cell Staining for Flow Cytometry

This protocol allows for the quantification of dead cells in a population.

Materials:

  • This compound, 1 mM solution in DMSO

  • Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free

  • Flow cytometry tubes

  • Flow cytometer with a 488 nm laser

Procedure:

  • Cell Preparation:

    • Harvest cells and wash once with PBS.

    • Resuspend the cells in PBS at a concentration of 1 x 10⁵ to 1 x 10⁶ cells/mL.[3]

    • Transfer the cell suspension to flow cytometry tubes.

  • Controls:

    • Unstained control: A tube with cells but no this compound to set the baseline fluorescence.

    • Positive control (optional but recommended): A tube of cells treated with a method to induce necrosis (e.g., heat or ethanol treatment) to determine the position of the dead cell population.

  • Staining:

    • Add this compound to the cell suspension to a final concentration of 100 nM to 1 µM.[3]

    • Gently vortex to mix.

    • Incubate for 15 minutes at room temperature, protected from light.[3]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer using 488 nm excitation.

    • Collect the green fluorescence signal in a channel appropriate for FITC or GFP (e.g., 530/30 nm bandpass filter).

    • Gate on the cell population based on forward and side scatter to exclude debris.

    • Quantify the percentage of this compound positive (dead) cells.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for a cell viability assay using this compound.

Cell_Viability_Workflow Start Start: Cell Culture (Adherent or Suspension) Treatment Experimental Treatment (e.g., Drug Incubation) Start->Treatment Harvest Harvest and Wash Cells Treatment->Harvest Stain Stain with this compound Harvest->Stain Analysis Analysis Stain->Analysis Microscopy Fluorescence Microscopy Analysis->Microscopy Imaging FlowCytometry Flow Cytometry Analysis->FlowCytometry Quantification Data_Microscopy Qualitative Analysis: Visualize Live vs. Dead Cells Microscopy->Data_Microscopy Data_Flow Quantitative Analysis: Percentage of Dead Cells FlowCytometry->Data_Flow End End: Conclusion Data_Microscopy->End Data_Flow->End

Diagram 2: Workflow for a cell viability assay using this compound.

Comparison with Other Viability Dyes

This compound is one of several available dyes for assessing cell viability. The choice of dye depends on the specific application, instrumentation, and whether fixation is required.

DyeMechanismEx/Em (nm) (DNA-bound)Cell PermeabilityFixableNotes
This compound DNA Intercalator515/531ImpermeantNoExcellent for dead cell identification in live-cell imaging and flow cytometry.
Propidium Iodide (PI) DNA Intercalator535/617ImpermeantNoA very common red-fluorescent dead cell stain.
7-AAD DNA Intercalator546/647ImpermeantNoA far-red fluorescent dead cell stain, useful for multicolor experiments with blue and green fluorophores.
DAPI DNA Minor Groove Binder358/461PermeantYesStains the nuclei of all cells, but can show brighter staining in dead cells.
YO-PRO-1 DNA Intercalator491/509Enters apoptotic cellsNoCan distinguish between early apoptotic and late apoptotic/necrotic cells when used with PI.[7]
Amine-Reactive Dyes (e.g., LIVE/DEAD Fixable Dyes) Covalently binds to aminesVariousImpermeantYesCan be used with fixation and permeabilization protocols, as the staining is covalent. Stains dead cells much more brightly than live cells.

Troubleshooting and Considerations

  • High Background Fluorescence: This may be due to excess dye. Consider adding a wash step after staining or reducing the dye concentration.

  • Weak Signal: Ensure the dye has not been subjected to excessive light exposure. Check that the filter sets on the microscope or flow cytometer are appropriate for this compound. The cell concentration may also be too low.

  • Photobleaching: While cyanine dyes are generally photostable, minimize light exposure to the sample before and during imaging to prevent photobleaching.

  • Spectral Overlap: When performing multicolor experiments, ensure that the emission spectrum of this compound does not overlap significantly with other fluorophores being used.

Conclusion

This compound is a robust and reliable fluorescent probe for the identification of dead and membrane-compromised cells. Its high affinity for DNA, significant fluorescence enhancement upon binding, and cell impermeability make it a valuable tool for researchers in various fields. By understanding its core properties and following optimized protocols, scientists can effectively integrate this compound into their experimental workflows to obtain accurate and reproducible cell viability data.

References

To-Pro-1 for Nucleic Acid Staining in Fixed Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of To-Pro-1, a high-affinity, cell-impermeant nucleic acid stain, and its application for visualizing nuclear material in fixed cells. This compound is a carbocyanine monomer dye that is essentially non-fluorescent in the absence of nucleic acids but exhibits a strong fluorescence enhancement upon binding.[1][2] Its utility in fluorescence microscopy and flow cytometry makes it a valuable tool in various research and drug development contexts.

Core Principles of this compound Staining

This compound functions as an intercalating agent, inserting itself between the base pairs of double-stranded DNA.[3] This binding event leads to a significant increase in its fluorescence quantum yield.[4] Being cell-impermeant, this compound cannot cross the intact plasma membrane of live cells, making it an excellent stain for fixed and permeabilized cells, or as a marker for dead cells in a live-cell population.[1][5]

Data Presentation: Quantitative Properties of Nucleic Acid Stains

For effective experimental design, it is crucial to understand the photophysical properties of the chosen fluorescent probes. The following tables summarize the key characteristics of this compound and compare it with other commonly used nucleic acid stains, DAPI and Propidium Iodide (PI).

PropertyThis compoundDAPIPropidium Iodide (PI)
Excitation Max (nm) 515[1]358535 (DNA-bound)
Emission Max (nm) 531[1]461617 (DNA-bound)
Molar Mass ( g/mol ) ~645.36~350.25~668.4
Quantum Yield (Φ) High (generally 0.2-0.6 for cyanine dimers bound to DNA)[4]~0.62 (DNA-bound)[3]Fluorescence enhanced 20-30 fold upon DNA binding
Photostability Moderate to High (Characteristic of cyanine dyes)More photostable than Hoechst 33342[6]Generally considered to be photostable
Binding Preference Intercalates with little to no sequence preference[4]AT-rich regions in the minor grooveIntercalates with little to no sequence preference
Cell Permeability Impermeant[1]Permeant at high concentrations, generally used on fixed/permeabilized cellsImpermeant
Common Laser Lines 488 nm, 514 nmUV (e.g., 355 nm), 405 nm488 nm, 532 nm, 561 nm

Mandatory Visualization

This compound Staining Mechanism

ToPro1_Mechanism cluster_cell Fixed & Permeabilized Cell Nucleus Nucleus (dsDNA) ToPro1_bound This compound (Bound) (Highly Fluorescent) Nucleus->ToPro1_bound Intercalates with DNA ToPro1_free This compound (Free) (Non-fluorescent) Membrane Compromised Cell Membrane ToPro1_free->Membrane Enters cell Membrane->Nucleus Access to nucleus

Caption: Mechanism of this compound staining in a fixed and permeabilized cell.

Experimental Workflow for Fixed Cell Staining

Staining_Workflow A 1. Cell Culture & Fixation B 2. Permeabilization A->B C 3. This compound Staining Solution Preparation B->C D 4. Incubation C->D E 5. Washing D->E F 6. Mounting E->F G 7. Imaging (Microscopy) or Analysis (Flow Cytometry) F->G

Caption: General experimental workflow for staining fixed cells with this compound.

Troubleshooting Guide Logic

Troubleshooting_Tree Start Staining Issue? WeakSignal Weak or No Signal Start->WeakSignal Yes HighBg High Background Start->HighBg No Concentration Increase this compound Concentration WeakSignal->Concentration Suboptimal Concentration? Incubation Increase Incubation Time WeakSignal->Incubation Insufficient Staining Time? Perm Optimize Permeabilization WeakSignal->Perm Poor Permeabilization? Lamp Check Microscope Lamp/Laser & Filters WeakSignal->Lamp Instrument Issue? Wash Increase Washing Steps HighBg->Wash Insufficient Washing? ReduceConc Decrease this compound Concentration HighBg->ReduceConc Concentration Too High? Blocking Add Blocking Step (e.g., BSA) HighBg->Blocking Non-specific Binding? Autofluorescence Check for Autofluorescence (Unstained Control) HighBg->Autofluorescence Inherent Sample Fluorescence?

Caption: A logical decision tree for troubleshooting common this compound staining issues.

Experimental Protocols

The following are generalized protocols for using this compound to stain fixed cells for fluorescence microscopy and flow cytometry. Optimization may be required depending on the cell type and experimental conditions.

Protocol 1: this compound Staining for Fluorescence Microscopy

Materials:

  • Cells grown on coverslips or in imaging-grade plates

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton™ X-100 in PBS)

  • This compound Iodide (1 mM solution in DMSO)

  • Mounting Medium (with or without antifade)

Procedure:

  • Cell Preparation:

    • Wash cultured cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the fixed cells with Permeabilization Buffer for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • This compound Staining:

    • Prepare a working solution of this compound in PBS. A final concentration of 1-5 µM is a good starting point for adherent cells.[7]

    • Incubate the cells with the this compound working solution for 15-30 minutes at room temperature, protected from light.

  • Washing:

    • Wash the cells two to three times with PBS for 5 minutes each to remove unbound dye.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with appropriate filters for this compound (Excitation/Emission: ~515/531 nm).

Protocol 2: this compound Staining for Flow Cytometry

Materials:

  • Suspension of fixed cells

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixation Buffer (e.g., ice-cold 70% ethanol)

  • Permeabilization Buffer (optional, depending on fixation method)

  • This compound Iodide (1 mM solution in DMSO)

  • RNase A solution (optional, for cell cycle analysis)

  • Flow cytometry tubes

Procedure:

  • Cell Preparation and Fixation:

    • Harvest and wash the cells once with PBS.

    • Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping.

    • Fix the cells for at least 30 minutes at 4°C. Cells can often be stored in ethanol at 4°C for extended periods.

  • Washing:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells twice with PBS to rehydrate them.

  • RNase Treatment (Optional for Cell Cycle Analysis):

    • If precise DNA content analysis is required, resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL in PBS) and incubate for 30 minutes at 37°C to degrade RNA.

  • This compound Staining:

    • Prepare a working solution of this compound in PBS. A final concentration of 25 nM to 1 µM is recommended for suspended cells.[7] For samples with high nucleic acid content, a lower concentration (25-100 nM) is suitable, while degraded or low-abundance samples may require a higher concentration (500 nM - 1 µM).[7]

    • Resuspend the cell pellet in the this compound working solution.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Analysis:

    • Analyze the stained cells on a flow cytometer using the appropriate laser (e.g., 488 nm) and emission filter (e.g., a bandpass filter around 530 nm).

Troubleshooting Common Issues

IssuePossible CauseRecommended Solution
Weak or No Signal Insufficient this compound Concentration: The dye concentration is too low for optimal staining.Increase the concentration of the this compound working solution. Titrate to find the optimal concentration for your specific cell type and experimental conditions.
Inadequate Incubation Time: The dye has not had enough time to fully intercalate with the nucleic acids.Increase the incubation time with this compound.
Poor Permeabilization: The fixative and/or permeabilization agent has not sufficiently compromised the cell and nuclear membranes.Ensure the fixation and permeabilization steps are adequate. Consider trying a different permeabilization agent (e.g., methanol instead of Triton™ X-100).
Incorrect Filter Sets/Laser: The microscope or flow cytometer is not equipped with the appropriate excitation and emission filters for this compound.Verify that the instrument's laser lines and filter sets are appropriate for this compound's spectral profile.
Photobleaching: The fluorescent signal is fading due to excessive exposure to the excitation light.Minimize light exposure. Use an antifade mounting medium for microscopy. Reduce laser power or exposure time during image acquisition.
High Background Excessive this compound Concentration: The concentration of the dye is too high, leading to non-specific binding.Decrease the concentration of the this compound working solution.
Insufficient Washing: Unbound dye has not been adequately removed.Increase the number and/or duration of the washing steps after staining.
Cell Clumping/Debris: Aggregates of cells or cellular debris can trap the dye, causing high background.Ensure a single-cell suspension for flow cytometry by gentle pipetting or filtering. For microscopy, ensure cells are not overly confluent.
Autofluorescence: The cells or tissue inherently fluoresce in the same channel as this compound.Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a dye with a different emission spectrum.
Non-Specific Cytoplasmic Staining RNA Staining: this compound can also bind to RNA, although with lower fluorescence enhancement.For applications requiring specific DNA staining (e.g., cell cycle analysis), treat the cells with RNase A prior to this compound staining.
Incomplete Fixation: The cellular structures are not adequately preserved, leading to diffuse staining.Ensure the fixation protocol is optimal for your cell type.

References

TO-PRO-1 as a Viability Dye for Flow Cytometry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of TO-PRO-1, a carbocyanine monomeric nucleic acid stain, and its application as a viability dye in flow cytometry. This compound is an invaluable tool for distinguishing between live and dead cells, a critical step in ensuring data accuracy and reliability in a wide range of flow cytometry applications, from immunophenotyping to cell cycle analysis.

Core Principles of this compound Staining

This compound is a cell-impermeant dye that exhibits a high affinity for nucleic acids. In viable cells, the intact plasma membrane effectively excludes the dye. However, in cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis, this compound can enter the cell and intercalate with double-stranded DNA and RNA. Upon binding to nucleic acids, the dye's fluorescence emission increases significantly, allowing for the clear identification of dead or dying cells by flow cytometry.[1]

Key Advantages of this compound

  • High Affinity for Nucleic Acids: Ensures bright staining of dead cells.

  • Cell Impermeability: Provides a clear distinction between live and dead cell populations.[2]

  • Compatibility: Can be used in multicolor flow cytometry panels with appropriate compensation.

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound and provide a comparison with another common viability dye, Propidium Iodide (PI).

Table 1: Spectral Properties of this compound

PropertyWavelength (nm)
Excitation Maximum515[3]
Emission Maximum531[3]
Common Laser Line488 (Blue)[4]
Common Emission Filter525/30[4]

Table 2: this compound vs. Propidium Iodide (PI)

FeatureThis compoundPropidium Iodide (PI)
Excitation Max 515 nm[3]~535 nm
Emission Max 531 nm[3]~617 nm[5]
Common Laser 488 nm (Blue)[4]488 nm (Blue)
Stain Target Double-stranded DNA and RNADouble-stranded DNA and RNA[1]
Cell Permeability Impermeant to live cells[2]Impermeant to live cells[5]
Fixable? NoNo[1]
Primary Application Dead cell discrimination, apoptosis[4]Dead cell discrimination, DNA content/cell cycle

Experimental Protocols

This section provides a detailed methodology for using this compound to assess cell viability in suspension cells, such as Jurkat cells. This protocol can be adapted for other cell types with appropriate optimization.

Materials
  • This compound Iodide (e.g., 1 mM solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Flow cytometry tubes (e.g., 12 x 75 mm)

  • Flow cytometer equipped with a 488 nm laser and appropriate filters

Experimental Procedure for Viability Staining
  • Cell Preparation:

    • Harvest cells and wash once with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[3]

  • Staining:

    • Prepare a working solution of this compound. A final concentration ranging from 25 nM to 1 µM is generally recommended for flow cytometry.[6] It is crucial to titrate the dye to determine the optimal concentration for your specific cell type and experimental conditions.

    • Add the appropriate volume of the this compound working solution to the cell suspension.

    • Incubate for 15-30 minutes at room temperature or on ice, protected from light.

  • Data Acquisition:

    • Analyze the stained cells on a flow cytometer as soon as possible after incubation.

    • Excite with a 488 nm laser and collect the emission using a filter appropriate for green fluorescence (e.g., 525/30 nm bandpass filter).

    • Gate on the main cell population using forward and side scatter to exclude debris.

    • Live cells will show low fluorescence, while dead cells will exhibit bright green fluorescence.

Co-staining with Annexin V for Apoptosis Detection

This compound can be used in conjunction with Annexin V to differentiate between live, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Preparation:

    • Follow the cell preparation steps as outlined above.

  • Annexin V Staining:

    • To 100 µL of the cell suspension (1 x 10^5 cells), add 5 µL of fluorochrome-conjugated Annexin V.

    • Gently vortex and incubate for 10-15 minutes at room temperature in the dark.[4]

  • This compound Staining:

    • Add the optimized concentration of this compound to the cell suspension.

    • Incubate for an additional 15 minutes at room temperature in the dark.

  • Data Acquisition:

    • Add 400 µL of 1X Binding Buffer to each tube before analysis.

    • Analyze by flow cytometry, collecting signals for both the Annexin V fluorochrome and this compound.

    • Live cells: Annexin V-negative and this compound-negative.

    • Early apoptotic cells: Annexin V-positive and this compound-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and this compound-positive.

Mandatory Visualizations

Mechanism of this compound Action

G Mechanism of this compound Action cluster_0 Live Cell cluster_1 Dead/Apoptotic Cell Live_Cell Intact Plasma Membrane Low_Fluorescence Low_Fluorescence Live_Cell->Low_Fluorescence Results in TO_PRO_1_out This compound TO_PRO_1_out->Live_Cell Excluded Dead_Cell Compromised Plasma Membrane Nucleus Nucleic Acids (DNA/RNA) TO_PRO_1_in This compound TO_PRO_1_in->Dead_Cell Enters TO_PRO_1_in->Nucleus Intercalates High_Fluorescence High_Fluorescence Nucleus->High_Fluorescence Results in

Caption: this compound exclusion by live cells and entry into dead cells.

Experimental Workflow for Viability Staining

G Experimental Workflow for this compound Viability Staining Start Start: Cell Culture Harvest Harvest Cells Start->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in 1X Binding Buffer (1x10^6 cells/mL) Wash->Resuspend Add_TO_PRO_1 Add this compound (Optimal Concentration) Resuspend->Add_TO_PRO_1 Incubate Incubate 15-30 min (Room Temp, Dark) Add_TO_PRO_1->Incubate Acquire Acquire on Flow Cytometer Incubate->Acquire Analyze Analyze Data: Live vs. Dead Acquire->Analyze

Caption: Step-by-step workflow for this compound viability staining.

Logical Relationship in Apoptosis Co-staining

G Cell State Differentiation with Annexin V and this compound cluster_0 Staining Cell_Population Total Cell Population Annexin_V Annexin V Cell_Population->Annexin_V Phosphatidylserine Exposure TO_PRO_1 This compound Cell_Population->TO_PRO_1 Membrane Permeabilization Early_Apoptotic Early Apoptotic (Annexin V+, this compound-) Annexin_V->Early_Apoptotic Late_Apoptotic_Necrotic Late Apoptotic/Necrotic (Annexin V+, this compound+) Annexin_V->Late_Apoptotic_Necrotic TO_PRO_1->Late_Apoptotic_Necrotic Live Live Cells (Annexin V-, this compound-)

Caption: Distinguishing cell populations using Annexin V and this compound.

References

An In-depth Technical Guide to To-Pro-1 Iodide and Other Thiazole Orange Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of To-Pro-1 Iodide and other key members of the thiazole orange family of fluorescent dyes. It is designed to assist researchers in selecting the appropriate dye for their specific applications by offering a detailed comparison of their photophysical properties, experimental protocols for their use, and visualizations of relevant biological pathways and workflows.

Introduction to Thiazole Orange Dyes

Thiazole orange (TO) and its derivatives are a class of asymmetrical cyanine dyes renowned for their utility as nucleic acid stains. A key characteristic of these dyes is their low intrinsic fluorescence in solution, which undergoes a dramatic enhancement—often several thousand-fold—upon binding to DNA and RNA. This "light-up" property makes them exceptionally valuable for a variety of applications in molecular and cell biology, including flow cytometry, fluorescence microscopy, and gel electrophoresis, by ensuring a high signal-to-noise ratio.

The core structure of thiazole orange consists of a benzothiazole and a quinoline ring system linked by a methine bridge. Modifications to this basic structure have given rise to a family of dyes with a range of spectral properties and binding affinities. This guide will focus on this compound Iodide and provide a comparative analysis with other prominent thiazole orange dyes such as Thiazole Orange itself, the dimeric TOTO®-1, and the far-red emitting TO-PRO®-3.

Comparative Analysis of Photophysical and Binding Properties

The selection of a fluorescent dye is critically dependent on its spectral characteristics and its affinity for the target molecule. The following table summarizes the key quantitative data for this compound Iodide and other selected thiazole orange dyes to facilitate easy comparison.

DyeExcitation Max (nm) (with DNA)Emission Max (nm) (with DNA)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ) (with DNA)DNA Binding Affinity (Kd)Cell Permeability
This compound Iodide 515[1]531[1]62,800[2]Not explicitly reportedHigh affinity (dissociation constants in the micromolar range)[3]Impermeant[1]
Thiazole Orange (TO) 512[4]533[4]~70,000~0.1 - 0.4[5]~1-10 µM[6]Permeant[4]
TOTO®-1 Iodide 514[4]531[4]HighHigh[7]~1 nM[8]Impermeant[4]
TO-PRO®-3 Iodide 642[6][9]661[6][9]105,000Not explicitly reportedHigh affinity (dissociation constants in the micromolar range)[5][9]Impermeant[9]

Experimental Protocols

This section provides detailed methodologies for common applications of this compound Iodide and other thiazole orange dyes.

Cell Viability Assessment by Fluorescence Microscopy using this compound Iodide

This protocol is designed to differentiate between live and dead cells in a population using the cell-impermeant dye this compound Iodide, which only stains cells with compromised membranes.

Materials:

  • This compound Iodide (1 mM solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture medium

  • Fluorescence microscope with appropriate filter sets (e.g., FITC or similar)

  • Optional: Hoechst 33342 or DAPI for counterstaining all nuclei

Procedure:

  • Cell Preparation: Culture cells on glass coverslips or in imaging-compatible microplates to the desired confluency.

  • Staining Solution Preparation: Prepare a working solution of this compound Iodide by diluting the 1 mM stock solution to a final concentration of 1 µM in PBS or cell culture medium. For counterstaining, Hoechst 33342 can be added to the same solution at a final concentration of 1 µg/mL.

  • Staining:

    • Remove the cell culture medium from the cells.

    • Wash the cells once with PBS.

    • Add the this compound Iodide staining solution to the cells, ensuring the entire surface is covered.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells gently two to three times with PBS.

  • Imaging:

    • Mount the coverslip onto a microscope slide with a drop of mounting medium.

    • Image the cells immediately using a fluorescence microscope.

    • Live cells will show no or very faint green fluorescence, while dead cells will exhibit bright green nuclear staining. If a counterstain was used, all cell nuclei will be visible in the blue channel.

Nuclear Staining of Fixed Cells with TOTO®-1 Iodide for Fluorescence Microscopy

This protocol details the use of the high-affinity, cell-impermeant dimeric dye TOTO®-1 for nuclear counterstaining in fixed-cell preparations, often used in conjunction with immunofluorescence.

Materials:

  • TOTO®-1 Iodide (1 mM solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (Permeabilization Buffer)

  • Mounting medium

Procedure:

  • Cell Fixation:

    • Wash cells grown on coverslips once with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (if required for other stains):

    • Incubate the fixed cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining Solution Preparation: Dilute the TOTO®-1 Iodide stock solution 1:1000 to 1:3000 in PBS to achieve a final concentration of 1 µM to 330 nM. The optimal concentration may need to be determined empirically.

  • Staining:

    • Add the diluted TOTO®-1 solution to the fixed and permeabilized cells.

    • Incubate for 15-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three to five times with PBS to remove unbound dye and reduce background.

  • Mounting and Imaging: Mount the coverslip and image using a fluorescence microscope with a filter set appropriate for green fluorescence.

Apoptosis Detection by Flow Cytometry using YO-PRO®-1 and Propidium Iodide

This protocol enables the distinction between live, apoptotic, and necrotic cells based on differential membrane permeability to YO-PRO®-1 (an analogue of this compound) and Propidium Iodide (PI).

Materials:

  • YO-PRO®-1 Iodide (1 mM in DMSO)

  • Propidium Iodide (PI) solution (1 mg/mL in water)

  • Annexin V Binding Buffer

  • Cell suspension (1 x 10⁶ cells/mL)

  • Flow cytometer with 488 nm laser excitation

Procedure:

  • Induce Apoptosis: Treat cells with an apoptosis-inducing agent at an appropriate concentration and for a suitable duration. Include an untreated control.

  • Cell Harvesting and Washing:

    • Harvest the cells and centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1 mL of Annexin V Binding Buffer.

    • Add 1 µL of YO-PRO®-1 stock solution (final concentration 1 µM).

    • Add 1 µL of PI solution (final concentration 1 µg/mL).

    • Gently vortex the cells and incubate for 20-30 minutes on ice, protected from light.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer using 488 nm excitation.

    • Collect green fluorescence from YO-PRO®-1 (e.g., 530/30 nm bandpass filter) and red fluorescence from PI (e.g., >610 nm longpass filter).

    • Interpretation:

      • Live cells: Negative for both YO-PRO®-1 and PI.

      • Early apoptotic cells: Positive for YO-PRO®-1 and negative for PI.

      • Late apoptotic/necrotic cells: Positive for both YO-PRO®-1 and PI.

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts and experimental procedures involving thiazole orange dyes.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X7 P2X7 Receptor ATP->P2X7 Binds & Activates Pannexin1 Pannexin-1 Channel P2X7->Pannexin1 Opens Ca_ion Ca²⁺ Influx P2X7->Ca_ion K_ion K⁺ Efflux P2X7->K_ion YO_PRO_1 YO-PRO-1 Pannexin1->YO_PRO_1 Enters Cell Nucleus Nucleus YO_PRO_1->Nucleus Binds to DNA (Fluorescence) Apoptosis Apoptosis Ca_ion->Apoptosis NLRP3 NLRP3 Inflammasome Activation K_ion->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Release Caspase1->IL1b

P2X7 Receptor Activation and YO-PRO-1 Uptake in Apoptosis.

The diagram above illustrates the signaling pathway initiated by the binding of extracellular ATP to the P2X7 receptor, a key event in the induction of apoptosis in certain cell types.[10] This activation leads to the opening of the P2X7 ion channel, causing an influx of Ca²⁺ and an efflux of K⁺.[10] Concurrently, the associated Pannexin-1 channel opens, creating a pore large enough for molecules like YO-PRO®-1 to enter the cell.[4] Once inside, YO-PRO®-1 binds to nucleic acids, resulting in a significant increase in its fluorescence, which can be detected as a marker of early apoptosis. The downstream signaling events include the activation of the NLRP3 inflammasome and caspases, ultimately leading to programmed cell death.

G cluster_results Gating and Analysis start Start: Cell Population induce_apoptosis Induce Apoptosis (e.g., with Staurosporine) start->induce_apoptosis harvest_cells Harvest and Wash Cells induce_apoptosis->harvest_cells stain_cells Stain with YO-PRO-1 & PI in Binding Buffer harvest_cells->stain_cells incubate Incubate on Ice (20-30 min) stain_cells->incubate analyze Analyze on Flow Cytometer (488 nm excitation) incubate->analyze live Live Cells (YO-PRO-1⁻, PI⁻) analyze->live early_apoptotic Early Apoptotic (YO-PRO-1⁺, PI⁻) analyze->early_apoptotic late_apoptotic Late Apoptotic/Necrotic (YO-PRO-1⁺, PI⁺) analyze->late_apoptotic

Workflow for Apoptosis Detection by Flow Cytometry.

This workflow diagram outlines the key steps in a typical flow cytometry experiment for the detection and quantification of apoptosis using YO-PRO®-1 and Propidium Iodide. The process begins with the induction of apoptosis in a cell population, followed by harvesting and staining with the fluorescent dyes. After a brief incubation period, the cells are analyzed on a flow cytometer. The differential staining of the cells allows for their categorization into three distinct populations: viable, early apoptotic, and late apoptotic or necrotic, based on their fluorescence in the green and red channels.

Conclusion

This compound Iodide and the broader family of thiazole orange dyes are powerful tools for researchers in the life sciences. Their fluorogenic nature and diverse spectral properties make them suitable for a wide range of applications, from assessing cell viability to detailed analysis of apoptosis. By understanding the specific characteristics of each dye and following optimized experimental protocols, researchers can leverage these fluorescent probes to gain deeper insights into cellular processes. This guide serves as a technical resource to aid in the effective selection and utilization of these versatile dyes in the laboratory.

References

Methodological & Application

Application Notes and Protocols for TO-PRO-1 Staining in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TO-PRO-1 is a carbocyanine monomeric nucleic acid stain that serves as a robust viability dye in flow cytometry.[1][2] It is a high-affinity, cell-impermeant dye that is essentially non-fluorescent in the absence of nucleic acids.[1][3] Upon entering cells with compromised plasma membranes, a hallmark of late apoptosis or necrosis, this compound intercalates into double-stranded DNA, emitting a strong green fluorescence.[4] This characteristic allows for the clear distinction between live cells, which exclude the dye, and dead or dying cells.[4][5] Its narrow emission spectrum facilitates its inclusion in multicolor flow cytometry panels.

Principle of Action: Live cells with intact membranes are impermeable to this compound. In contrast, cells in the later stages of apoptosis or necrosis have compromised membrane integrity, allowing the dye to enter and bind to intracellular nucleic acids. This binding results in a significant increase in fluorescence, enabling the identification and exclusion of non-viable cells from analysis.[5][6][7]

Quantitative Data Summary

For optimal results, it is crucial to titrate this compound to the lowest concentration that provides adequate separation between live and dead cell populations. The following table summarizes key quantitative parameters for this compound staining in flow cytometry.

ParameterValueNotes
Excitation Maximum (Ex) ~515 nm[8][9]Compatible with the 488 nm blue laser commonly found on flow cytometers.[9]
Emission Maximum (Em) ~531 nm[8][9]Detected in a filter range typical for FITC or Alexa Fluor 488 (e.g., 525/30 or 530/30 bandpass).[9][10]
Stock Solution 1 mM in DMSO[1]Store protected from light at -20°C.
Working Concentration 25 nM - 1 µM[11]The optimal concentration is cell-type dependent and should be determined empirically. Start with a titration series.
Incubation Time 15 - 30 minutes[4][10]Incubation should be done at room temperature or on ice, protected from light.
Cell Density 1 x 10⁵ - 1 x 10⁶ cells/mL[4]Ensure cells are in a single-cell suspension.

Experimental Protocol

This protocol provides a general guideline for staining suspended cells with this compound for viability assessment by flow cytometry.

Materials:

  • This compound Iodide (1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

  • Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS)

  • 12 x 75 mm polystyrene tubes for flow cytometry

  • Micropipettes and tips

  • Flow cytometer equipped with a 488 nm laser

Staining Procedure:

  • Cell Preparation:

    • Harvest cells and wash once with 1-2 mL of cold PBS.

    • Centrifuge at 300-400 x g for 5 minutes at 4°C.

    • Discard the supernatant and resuspend the cell pellet in Flow Cytometry Staining Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Preparation of this compound Working Solution:

    • Thaw the 1 mM this compound stock solution at room temperature.

    • Prepare a fresh dilution of this compound in PBS or your staining buffer to the desired final working concentration (e.g., 100 nM). It is highly recommended to perform a titration to determine the optimal concentration for your specific cell type and experimental conditions.

  • Staining:

    • Add the appropriate volume of the diluted this compound solution to the cell suspension. For example, add 1 µL of a 100 µM intermediate dilution to 1 mL of cell suspension to achieve a final concentration of 100 nM.

    • Gently vortex the tube to ensure thorough mixing.

    • Incubate for 15-30 minutes at room temperature or on ice, protected from light.[4][10] Note: Do not wash the cells after this incubation step, as the dye needs to be present in the buffer during acquisition.[12]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer using a 488 nm excitation laser.

    • Collect the this compound fluorescence signal in the green emission channel (typically around 530 nm).

    • Use unstained cells to set the negative population gate.

    • If performing multicolor analysis, single-stained compensation controls are essential for accurate data interpretation.[13][14]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of this compound as a viability dye and the general experimental workflow.

TO_PRO_1_Mechanism cluster_live Live Cell cluster_dead Dead/Late Apoptotic Cell LiveCell Intact Plasma Membrane TOPRO1_out This compound TOPRO1_out->LiveCell Impermeable DeadCell Compromised Plasma Membrane Nucleus Nucleus (DNA) TOPRO1_in This compound TOPRO1_in->DeadCell Permeable TOPRO1_in->Nucleus Intercalates with DNA -> Green Fluorescence

Caption: Mechanism of this compound for viability staining.

TO_PRO_1_Workflow Start Start: Single-cell suspension Stain Add this compound (e.g., 100 nM) Start->Stain Incubate Incubate 15-30 min (Room Temp, Dark) Stain->Incubate Analyze Analyze on Flow Cytometer Incubate->Analyze End End: Data Analysis (Live/Dead Discrimination) Analyze->End

Caption: Experimental workflow for this compound staining.

Considerations for Multicolor Flow Cytometry

When incorporating this compound into a multicolor panel, spectral overlap with other fluorochromes must be addressed through proper compensation.

  • Spectral Overlap: this compound's emission spectrum may overlap with other green-emitting fluorochromes like FITC and Alexa Fluor 488.

  • Compensation Controls: It is imperative to prepare a single-stained control for this compound and for every other fluorochrome in the panel.[14] This allows the software to calculate and correct for spectral spillover, ensuring accurate measurement of each fluorescent signal.[15]

  • Fluorescence Minus One (FMO) Controls: FMO controls are recommended to accurately set gates for populations that are positive for other markers in the this compound channel.

By following these guidelines, researchers can effectively utilize this compound to accurately identify and exclude non-viable cells, thereby improving the quality and reliability of their flow cytometry data.

References

TO-PRO-1 Immunofluorescence Protocol for Tissue Sections: Application Notes and Detailed Methodology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for utilizing TO-PRO-1 as a nuclear counterstain in immunofluorescence applications on tissue sections. This compound is a carbocyanine monomer dye with a strong affinity for double-stranded DNA, emitting a far-red fluorescence, which provides excellent spectral separation from commonly used green and red fluorophores. This characteristic minimizes spectral overlap and simplifies multicolor imaging analysis.

Data Presentation: Quantitative Parameters

For optimal and reproducible staining, key quantitative parameters should be carefully considered. The following table summarizes recommended starting concentrations and incubation times for this compound and related antibodies. It is important to note that optimal conditions may vary depending on the tissue type, fixation method, and primary antibody used; therefore, empirical optimization is highly recommended.

Reagent/StepRecommended Concentration/TimeTissue TypeNotes
This compound Iodide 8–10 µM[1]Frozen SectionsHigher concentration may be needed to enhance the signal in frozen sections.[1]
1–5 µMParaffin-Embedded SectionsLower concentrations are typically sufficient for paraffin-embedded tissues.
Primary Antibody Varies (typically 1:100 - 1:1000)Frozen & ParaffinMust be empirically determined.
Secondary Antibody Varies (typically 1:200 - 1:1000)Frozen & ParaffinDilute in 1% BSA diluent.[2]
Blocking Solution 5-10% Normal SerumFrozen & ParaffinSerum should be from the same species as the secondary antibody.[3]
Permeabilization (Triton X-100) 0.1% - 0.5% in PBSFrozen & ParaffinDuration and concentration may need optimization based on tissue and target antigen.
Fixation (Paraformaldehyde) 4% in PBSGeneralIncubation for 15-30 minutes at room temperature is a good starting point.
Fixation (Acetone) Ice-coldFrozen SectionsA 5-10 minute incubation is typically used.[4][5]
This compound Incubation 15–30 minutes[6]Frozen & ParaffinProtect from light during incubation.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the this compound immunofluorescence staining protocol for tissue sections.

G prep Tissue Preparation (Fixation & Sectioning) rehy Rehydration & Antigen Retrieval (for Paraffin Sections) prep->rehy Paraffin Sections perm Permeabilization (e.g., 0.1% Triton X-100 in PBS) prep->perm Frozen Sections rehy->perm block Blocking (e.g., 5% Normal Serum) perm->block pri_ab Primary Antibody Incubation (e.g., Overnight at 4°C) block->pri_ab wash1 Wash (3x in PBS) pri_ab->wash1 sec_ab Secondary Antibody Incubation (Fluorophore-conjugated) wash1->sec_ab wash2 Wash (3x in PBS) sec_ab->wash2 topro This compound Counterstaining (15-30 min, RT, in dark) wash2->topro wash3 Wash (2x in PBS) topro->wash3 mount Mounting (with anti-fade medium) wash3->mount image Imaging (Fluorescence/Confocal Microscope) mount->image

Workflow for this compound Immunofluorescence Staining.

Detailed Experimental Protocols

This section provides detailed methodologies for immunofluorescence staining using this compound on both frozen and paraffin-embedded tissue sections.

Protocol 1: Immunofluorescence Staining of Frozen Tissue Sections

1. Tissue Preparation and Sectioning:

  • Snap-freeze fresh tissue in isopentane pre-cooled in liquid nitrogen.[4]

  • Embed the frozen tissue in Optimal Cutting Temperature (OCT) compound.[7][8]

  • Store frozen blocks at -80°C until sectioning.[4][7]

  • Cut 5-10 µm thick sections using a cryostat and mount on charged slides.[8]

  • Air dry the sections for 30 minutes at room temperature.[8]

2. Fixation:

  • Immerse slides in ice-cold acetone for 5-10 minutes.[4][5]

  • Alternatively, fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Air dry for 30 minutes after acetone fixation or wash 2x with PBS after PFA fixation.[4]

3. Staining Procedure:

  • Rehydrate sections in PBS for 10 minutes.[5]

  • Permeabilization: If required for the target antigen, incubate sections in 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.

  • Wash slides three times in PBS for 5 minutes each.

  • Blocking: Incubate sections with a blocking solution (e.g., 5-10% normal serum from the secondary antibody's host species in PBS) for 30-60 minutes at room temperature to block non-specific binding.[3]

  • Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in the blocking solution. Incubate the sections overnight at 4°C in a humidified chamber.

  • Wash slides three times in PBS for 5 minutes each.[2]

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking solution. Incubate the sections for 1-2 hours at room temperature, protected from light.

  • Wash slides three times in PBS for 5 minutes each, protected from light.

4. This compound Counterstaining and Mounting:

  • Prepare an 8-10 µM this compound staining solution in PBS.[1]

  • Incubate the sections in the this compound solution for 15-30 minutes at room temperature in the dark.[6]

  • Wash slides twice in PBS for 5 minutes each.

  • Mount the coverslip using an anti-fade mounting medium.

  • Seal the edges of the coverslip with clear nail polish.[5]

  • Store slides at 4°C in the dark until imaging.

Protocol 2: Immunofluorescence Staining of Paraffin-Embedded Tissue Sections

1. Deparaffinization and Rehydration:

  • Immerse slides in xylene (or a xylene substitute) two times for 5 minutes each.[4]

  • Hydrate the sections by sequential immersion in 100% ethanol (2x for 3 minutes), 95% ethanol (1 minute), and 70% ethanol (1 minute).[2][4]

  • Rinse slides in distilled water.[4]

2. Antigen Retrieval:

  • For many antigens, this step is crucial for unmasking the epitope.

  • A common method is heat-induced epitope retrieval (HIER). Immerse slides in a citrate buffer (10 mM sodium citrate, 0.05% Tween 20, pH 6.0) and heat to 95-100°C for 20-30 minutes.

  • Allow the slides to cool to room temperature in the buffer.

  • Wash slides in distilled water and then in PBS.

3. Staining Procedure:

  • Follow the staining procedure outlined in Protocol 1, steps 3.1 to 3.7.

4. This compound Counterstaining and Mounting:

  • Prepare a 1-5 µM this compound staining solution in PBS.

  • Follow the counterstaining and mounting procedure as described in Protocol 1, steps 4.2 to 4.6.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Weak or No Signal - Inadequate primary antibody concentration.[9] - Insufficient incubation time.[10] - Damaged epitope due to over-fixation.[11]- Titrate the primary antibody to determine the optimal concentration.[11] - Increase the incubation time of the primary antibody.[9] - Reduce fixation time or try a different fixation method.[11]
High Background - Primary or secondary antibody concentration is too high.[9] - Inadequate blocking.[12] - Insufficient washing.[11]- Decrease the concentration of the primary and/or secondary antibodies.[9] - Increase the blocking time or try a different blocking agent.[12] - Increase the number and duration of wash steps.[11]
Non-specific Staining - Cross-reactivity of the secondary antibody. - Primary antibody binding to non-target proteins.- Run a control with only the secondary antibody to check for non-specific binding.[9] - Ensure the blocking serum matches the species of the secondary antibody.[9]
This compound Signal is Too Bright or Bleeds Through - this compound concentration is too high. - Over-incubation with this compound.- Reduce the concentration of this compound. - Decrease the incubation time for this compound.
Tissue Sections Detaching from Slides - Improperly coated slides. - Harsh antigen retrieval.- Use positively charged slides. - Optimize the antigen retrieval conditions (time, temperature, buffer).

References

Optimal Concentration of TO-PRO-1 for Cell Staining: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TO-PRO-1 is a carbocyanine monomeric nucleic acid stain with high affinity for double-stranded DNA.[1][2] It is a cell-impermeant dye, meaning it cannot cross the intact plasma membrane of live cells.[3] This characteristic makes it an excellent tool for identifying dead or membrane-compromised cells in a population. Upon binding to nucleic acids, its fluorescence emission increases significantly, with excitation and emission maxima at approximately 515 nm and 531 nm, respectively.[1][3] this compound is widely used in fluorescence microscopy and flow cytometry for viability testing and as a nuclear counterstain in fixed cells.

Mechanism of Action

This compound selectively enters cells with compromised plasma membranes, a hallmark of late apoptosis or necrosis.[1] Once inside the cell, it intercalates into the DNA, leading to a significant increase in fluorescence.[1] In healthy, live cells with intact membranes, the dye is excluded, and therefore these cells exhibit minimal fluorescence. This differential staining allows for the clear distinction between live and dead cell populations. While it primarily binds to dsDNA, it can also bind to RNA and ssDNA, though with a lower quantum yield.[2]

Applications

  • Dead Cell Identification: Routinely used to quantify cell viability in various assays.

  • Apoptosis Detection: In conjunction with other markers like Annexin V, it can distinguish between early apoptotic, late apoptotic, and necrotic cells.[1]

  • Nuclear Counterstaining: Serves as a nuclear stain for fixed and permeabilized cells in fluorescence microscopy.

  • Flow Cytometry: Enables the exclusion of dead cells from analysis, ensuring data quality.

Data Presentation: Recommended this compound Concentrations

The optimal concentration of this compound is application-dependent. The following table summarizes recommended starting concentrations for various experimental setups. It is crucial to titrate the dye for each specific cell type and experimental condition to achieve the best signal-to-noise ratio.[4]

ApplicationRecommended Concentration RangeNotes
Flow Cytometry 25 nM - 1 µM[5]Use lower concentrations (25-100 nM) for cells with high nucleic acid content (e.g., G2/M phase cells).[5] Use higher concentrations (500 nM - 1 µM) for samples with degraded or low-abundance nucleic acids.[5] A common starting concentration for apoptosis assays is 0.1 µM.[6]
Fluorescence Microscopy (Adherent Cells) 1 µM - 10 µM[5]A concentration of 5 µM is a good starting point for nuclear counterstaining of adherent cell slides.[5]
Fluorescence Microscopy (Tissue Sections) 8 µM - 10 µM[5]Higher concentrations may be required for frozen tissue sections to enhance the signal.[5]
Algal Cells 64.5 µg/mL[1]This concentration has been used for viability assays in certain algal species.[1]

Experimental Protocols

Protocol 1: Dead Cell Staining for Flow Cytometry

This protocol is designed to identify and exclude dead cells from analysis.

Materials:

  • This compound Iodide (1 mM solution in DMSO)[3]

  • Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free

  • Binding Buffer (e.g., Annexin V Binding Buffer)

  • Cell suspension at 1 x 10⁶ cells/mL[6]

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest cells and wash them once with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[6]

  • Staining:

    • Prepare a working solution of this compound in PBS or Binding Buffer. The final concentration should be titrated within the range of 25 nM to 1 µM.[5] A common starting concentration is 100 nM.[1]

    • Add the this compound staining solution to the cell suspension.

    • Gently vortex the tubes to ensure thorough mixing.

  • Incubation:

    • Incubate the cells for 15-30 minutes at room temperature or on ice, protected from light.[6]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible after incubation.

    • Excite this compound with a 488 nm or 561 nm laser and collect the emission using a filter appropriate for green fluorescence (e.g., 530/30 nm bandpass filter).[6]

    • Use unstained and single-stained controls for proper compensation and gating.

Protocol 2: Nuclear Counterstaining of Fixed Adherent Cells for Fluorescence Microscopy

This protocol is for visualizing the nuclei of fixed cells on coverslips.

Materials:

  • This compound Iodide (1 mM solution in DMSO)[3]

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Mounting medium

  • Coverslips with adherent cells

  • Fluorescence microscope

Procedure:

  • Fixation:

    • Wash the cells grown on coverslips twice with PBS.

    • Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional but Recommended):

    • Incubate the fixed cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Staining:

    • Prepare a working solution of this compound in PBS. The final concentration should be titrated within the range of 1 µM to 10 µM.[5] A good starting point is 5 µM.[5]

    • Add the this compound staining solution to the coverslips and incubate for 5-15 minutes at room temperature, protected from light.

  • Washing:

    • Gently wash the cells two to three times with PBS to remove unbound dye and reduce background fluorescence.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with a filter set suitable for green fluorescence (e.g., excitation around 490-520 nm and emission around 520-560 nm).

Visualizations

Signaling Pathway and Mechanism of Entry

TO_PRO_1_Mechanism cluster_0 Cellular States cluster_1 This compound Dye cluster_2 Staining Outcome Live_Cell Live Cell (Intact Membrane) No_Staining No Fluorescence Live_Cell->No_Staining Apoptotic_Cell Late Apoptotic / Necrotic Cell (Compromised Membrane) Staining Green Fluorescence (DNA Intercalation) Apoptotic_Cell->Staining TO_PRO_1_ext This compound (External) TO_PRO_1_ext->Live_Cell Impermeant TO_PRO_1_ext->Apoptotic_Cell Permeant Staining_Workflow start Start: Cell Suspension prep Cell Preparation (Wash & Resuspend) start->prep stain Add this compound Staining Solution prep->stain incubate Incubate (15-30 min, RT, Dark) stain->incubate analyze Analyze (Flow Cytometry or Fluorescence Microscopy) incubate->analyze end End: Data Acquisition analyze->end

References

Application Notes: Utilizing TO-PRO-1 in Multiparameter Apoptosis Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a critical process in tissue homeostasis and development. Its dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders. Accurate detection and quantification of apoptotic cells are therefore essential in biomedical research and drug development. TO-PRO-1 Iodide is a high-affinity, cell-impermeant carbocyanine monomeric nucleic acid stain. It is a valuable tool for identifying late-stage apoptotic and necrotic cells, which have compromised plasma membrane integrity. This application note provides a detailed protocol for using this compound in conjunction with Annexin V to distinguish between different cell populations—viable, early apoptotic, late apoptotic, and necrotic—by flow cytometry.

Principle of the Assay

This assay combines two different fluorescent probes to differentiate stages of cell death:

  • Annexin V: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC, PE, or APC) to label early apoptotic cells.[1][2]

  • This compound: As a cell-impermeant nucleic acid dye, this compound is excluded from live and early apoptotic cells that maintain intact plasma membranes.[3] However, in late-stage apoptosis and necrosis, the cell membrane becomes permeable, allowing this compound to enter and intercalate with nucleic acids, producing a bright green fluorescence.[3]

By using these two probes simultaneously, we can distinguish four cell populations via flow cytometry:

  • Viable cells: Annexin V-negative and this compound-negative.

  • Early apoptotic cells: Annexin V-positive and this compound-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and this compound-positive.

  • Necrotic cells: While this combination primarily identifies late apoptotic cells that are also permeable, a distinct this compound positive, Annexin V negative population may represent cells that have rapidly undergone necrosis without significant PS externalization.

Data Presentation

The following table summarizes representative quantitative data obtained from a flow cytometry experiment using Annexin V and this compound to analyze an apoptotic cell population induced by a hypothetical treatment.

Cell PopulationQuadrantUntreated Control (%)Treated Sample (%)
ViableLower Left (Annexin V- / this compound-)9545
Early ApoptoticLower Right (Annexin V+ / this compound-)325
Late Apoptotic/NecroticUpper Right (Annexin V+ / this compound+)120
NecroticUpper Left (Annexin V- / this compound+)110

Experimental Protocols

Materials and Reagents
  • This compound Iodide (e.g., 1 mM solution in DMSO)

  • Fluorochrome-conjugated Annexin V (e.g., Annexin V-APC)

  • 10X Annexin V Binding Buffer (0.1 M HEPES, 1.4 M NaCl, 25 mM CaCl2, pH 7.4)

  • Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free

  • Deionized water

  • Cell suspension of interest (e.g., Jurkat cells)

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide)

  • Flow cytometer with appropriate lasers and filters

Experimental Protocol: Dual Staining with Annexin V and this compound for Flow Cytometry
  • Induction of Apoptosis:

    • Culture cells to the desired density.

    • Induce apoptosis using an appropriate method. Include an untreated negative control and a positive control. For a positive control, cells can be treated with a known apoptosis inducer (e.g., 1 µM staurosporine for 4 hours).

  • Cell Harvesting and Washing:

    • Harvest cells by centrifugation (e.g., 300 x g for 5 minutes). For adherent cells, gently detach using a non-enzymatic cell dissociation buffer. Avoid using trypsin-EDTA as Annexin V binding is calcium-dependent and EDTA will chelate Ca²⁺.[4]

    • Wash the cells once with cold PBS.

    • Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.

    • Wash the cells once with 1X Annexin V Binding Buffer.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 1 µL of a 1 µM this compound working solution (prepare a fresh dilution from the stock). The final concentration of this compound should be optimized for the cell type, but a starting point of 100 nM can be used.[3]

    • Incubate for an additional 5-15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer as soon as possible (within 1 hour).

    • Excite Annexin V and this compound with the appropriate lasers (e.g., 488 nm for this compound and a laser suitable for the Annexin V conjugate, such as 633 nm for APC).

    • Collect the emission signals using appropriate filters (e.g., a green channel for this compound and a far-red channel for Annexin V-APC).

    • Use unstained and single-stained controls to set up compensation and gates correctly.

Visualization of Apoptosis Signaling and Experimental Workflow

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding DISC Formation DISC Formation Death Receptor->DISC Formation Caspase-8 Caspase-8 DISC Formation->Caspase-8 Activation Procaspase-8 Procaspase-8 Procaspase-8->DISC Formation Bcl-2 Family Bcl-2 Family Caspase-8->Bcl-2 Family Bid Cleavage Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cleavage Cellular Stress Cellular Stress Cellular Stress->Bcl-2 Family Regulation Mitochondrion Mitochondrion Bcl-2 Family->Mitochondrion MOMP Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activation Procaspase-9 Procaspase-9 Procaspase-9->Apoptosome Caspase-9->Procaspase-3 Cleavage Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Activation Substrate Cleavage Substrate Cleavage Caspase-3->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis

Apoptosis Signaling Pathways

experimental_workflow Cell Culture Cell Culture Induce Apoptosis Induce Apoptosis Cell Culture->Induce Apoptosis Treatment Harvest Cells Harvest Cells Induce Apoptosis->Harvest Cells Wash with PBS Wash with PBS Harvest Cells->Wash with PBS Wash with Binding Buffer Wash with Binding Buffer Wash with PBS->Wash with Binding Buffer Resuspend in Binding Buffer Resuspend in Binding Buffer Wash with Binding Buffer->Resuspend in Binding Buffer Add Annexin V Add Annexin V Resuspend in Binding Buffer->Add Annexin V Incubate 15 min Incubate 15 min Add Annexin V->Incubate 15 min Add this compound Add this compound Incubate 15 min->Add this compound Incubate 5-15 min Incubate 5-15 min Add this compound->Incubate 5-15 min Add Binding Buffer Add Binding Buffer Incubate 5-15 min->Add Binding Buffer Flow Cytometry Analysis Flow Cytometry Analysis Add Binding Buffer->Flow Cytometry Analysis

Experimental Workflow for Apoptosis Assay

References

Application Notes and Protocols: TO-PRO-1 for Dead Cell Exclusion in Multicolor Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In multicolor flow cytometry, accurate data interpretation relies on the precise identification and exclusion of dead cells. Dead cells can non-specifically bind antibodies and exhibit increased autofluorescence, leading to false-positive results and skewed data.[1][2] TO-PRO-1 is a high-affinity, carbocyanine monomeric nucleic acid stain that is impermeant to live cells with intact plasma membranes.[3] It is a valuable tool for viability staining, ensuring that only live, healthy cells are included in the analysis. This document provides detailed application notes and protocols for the effective use of this compound for dead cell exclusion in multicolor flow cytometry experiments.

Principle of Dead Cell Exclusion with this compound

This compound is a fluorescent dye that intercalates with double-stranded DNA.[4] In viable cells, the intact plasma membrane prevents the entry of this compound. However, in dead or dying cells, the membrane integrity is compromised, allowing the dye to enter the cell and bind to its DNA.[1] Upon binding to DNA, the fluorescence of this compound is significantly enhanced, allowing for the clear distinction between live (non-fluorescent) and dead (fluorescent) cell populations by flow cytometry.

Mechanism of Action Diagram

G Mechanism of this compound for Dead Cell Exclusion cluster_0 Live Cell cluster_1 Dead Cell LiveCell Intact Plasma Membrane NoFluorescence No Fluorescence LiveCell->NoFluorescence No DNA Staining TOPRO1_out This compound TOPRO1_out->LiveCell Impermeant DeadCell Compromised Plasma Membrane DNA Nuclear DNA DeadCell->DNA Enters Cell TOPRO1_in This compound TOPRO1_in->DeadCell Permeant Fluorescence Bright Fluorescence DNA->Fluorescence Intercalates & Fluoresces

Caption: Mechanism of this compound dye for viability testing.

Spectral Properties and Instrument Settings

This compound has an excitation maximum at 515 nm and an emission maximum at 531 nm.[5] It is optimally excited by the blue laser (488 nm) commonly available on most flow cytometers. The emission is typically collected in a detector designated for green fluorescence, such as a 530/30 nm bandpass filter.

Table 1: Spectral Properties of this compound

PropertyWavelength (nm)
Excitation Maximum515
Emission Maximum531
Optimal LaserBlue (488 nm)
Typical Emission Filter530/30 nm

Comparison with Other Viability Dyes

This compound offers an alternative to other common DNA-binding viability dyes like Propidium Iodide (PI) and 7-Aminoactinomycin D (7-AAD). The choice of dye often depends on the specific multicolor panel and the spectral overlap with other fluorochromes.

Table 2: Comparison of Common DNA-Binding Viability Dyes

FeatureThis compoundPropidium Iodide (PI)7-Aminoactinomycin D (7-AAD)
Excitation Max (nm) 515535546
Emission Max (nm) 531617647
Optimal Laser Blue (488 nm)Blue (488 nm) or Yellow-Green (561 nm)Blue (488 nm) or Yellow-Green (561 nm)
Emission Color GreenRedFar-Red
Key Advantage Can be used in panels where red and far-red channels are occupied.Bright signal.Less spectral overlap with PE than PI.[6]
Consideration Requires compensation with fluorochromes emitting in the green/yellow spectrum (e.g., FITC, PE).Significant spectral overlap with PE.[6]Can have broader emission, requiring careful compensation.

Experimental Protocols

Reagent Preparation
  • This compound Stock Solution: this compound is typically supplied as a 1 mM solution in DMSO. It is light-sensitive and should be stored at ≤–20°C, protected from light.

  • Staining Buffer: A common staining buffer is Phosphate-Buffered Saline (PBS) containing 1-2% Bovine Serum Albumin (BSA) or Fetal Bovine Serum (FBS). Avoid buffers containing sodium azide for live cell staining if subsequent functional assays are planned.

Staining Protocol for Suspension Cells

This protocol is a general guideline and may require optimization for different cell types and experimental conditions.

  • Cell Preparation:

    • Harvest cells and wash once with cold PBS.

    • Adjust the cell density to approximately 1 x 10⁶ cells/mL in staining buffer.

  • Antibody Staining (if applicable):

    • Perform surface antibody staining according to the manufacturer's protocol.

    • After the final wash step of the antibody staining, resuspend the cell pellet in 1 mL of staining buffer.

  • This compound Staining:

    • Prepare a fresh working solution of this compound. A final concentration between 0.1 µM and 1 µM is generally recommended. Start with a titration experiment to determine the optimal concentration for your cell type.

    • Add the appropriate volume of this compound working solution to the cell suspension. For example, add 1 µL of a 1 µM working solution to 1 mL of cell suspension for a final concentration of 1 nM.

    • Vortex gently to mix.

  • Incubation:

    • Incubate the cells for 15-30 minutes at room temperature or on ice, protected from light.

  • Flow Cytometry Analysis:

    • Analyze the samples on the flow cytometer immediately after incubation, without a wash step. This compound should remain in the solution during acquisition.

    • Excite with the 488 nm laser and collect the emission using a 530/30 nm bandpass filter (or equivalent green channel).

Experimental Workflow Diagram

G This compound Staining Workflow Start Start: Cell Suspension PrepareCells Prepare Cells (1x10^6 cells/mL) Start->PrepareCells AntibodyStain Surface Antibody Staining (if applicable) PrepareCells->AntibodyStain WashCells Wash Cells AntibodyStain->WashCells AddTOPRO1 Add this compound (0.1 - 1 µM final conc.) WashCells->AddTOPRO1 Incubate Incubate 15-30 min (Protect from light) AddTOPRO1->Incubate Analyze Analyze on Flow Cytometer (No wash step) Incubate->Analyze End End: Data Acquisition Analyze->End

Caption: Step-by-step workflow for this compound staining.

Data Acquisition and Analysis

Controls
  • Unstained Cells: To set the baseline fluorescence of the live cell population.

  • Single-Stained Controls: For each fluorochrome in the panel, including this compound, to set up the compensation matrix.

  • Compensation Controls: For this compound, a sample of heat-killed cells (e.g., 65°C for 10 minutes) can be used to obtain a bright positive signal for compensation setup.

Compensation

Compensation is crucial in multicolor flow cytometry to correct for spectral overlap between fluorochromes.[7][8] Since this compound emits in the green channel, it will likely require compensation with other fluorochromes that have emission in adjacent channels, such as FITC and PE. Use single-stained controls to calculate the correct compensation matrix.[9][10]

Gating Strategy
  • Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the cell population of interest and exclude debris.

  • From the main cell gate, create a histogram or a dot plot showing the this compound fluorescence.

  • The live cells will be in the this compound negative peak, while the dead cells will be in the this compound positive peak.

  • Gate on the this compound negative population for further analysis of your markers of interest.

Troubleshooting

Table 3: Troubleshooting Guide for this compound Staining

IssuePossible CauseSolution
High background fluorescence in live cells This compound concentration is too high.Titrate the this compound concentration to find the optimal balance between dead cell staining and minimal live cell background.
Incubation time is too long.Reduce the incubation time.
Cells are not healthy.Ensure proper cell handling and use fresh, healthy cells.
Dim staining of dead cells This compound concentration is too low.Increase the this compound concentration.
Insufficient incubation time.Increase the incubation time.
Incorrect instrument settings.Ensure the correct laser and filter combination is used and that the PMT voltage for the this compound channel is set appropriately.
Compensation issues Incorrectly prepared single-stain controls.Ensure single-stain controls have a clear positive and negative population. Use compensation beads if necessary.
Inaccurate compensation matrix.Recalculate the compensation matrix using correctly prepared single-stain controls.
Loss of live cell population over time This compound may have some toxicity at higher concentrations or with prolonged incubation.Analyze samples as soon as possible after staining. Use the lowest effective concentration of this compound.
Cells are dying during the staining procedure.Keep cells on ice and handle them gently.

Conclusion

This compound is a reliable and effective viability dye for the exclusion of dead cells in multicolor flow cytometry. Its distinct spectral properties make it a valuable tool, particularly in complex multicolor panels. By following the detailed protocols and considering the key aspects of experimental design, including proper controls and compensation, researchers can significantly improve the accuracy and reliability of their flow cytometry data.

References

Application Notes and Protocol for Nuclear Staining of Fixed and Permeabilized Cells with TO-PRO-1

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

TO-PRO-1 is a high-affinity, monomeric cyanine nucleic acid stain that is particularly useful for visualizing the nuclei of fixed and permeabilized cells. As a cell-impermeant dye, it is excluded from live cells with intact plasma membranes, making it an excellent tool for selectively staining the nuclei of dead or fixed cells in a sample population. Upon binding to double-stranded DNA, its fluorescence emission increases significantly, yielding a bright green signal. With an excitation maximum at approximately 515 nm and an emission maximum at 531 nm, this compound is compatible with common laser lines and filter sets found in flow cytometers and fluorescence microscopes.[1][2][3] These application notes provide a detailed protocol for the fixation, permeabilization, and subsequent nuclear staining of mammalian cells with this compound for analysis by fluorescence microscopy and flow cytometry.

Product Information

PropertyValueReference
Dye Type Carbocyanine monomeric nucleic acid stain[2]
Excitation Maximum (with DNA) 515 nm[1]
Emission Maximum (with DNA) 531 nm[1]
Cell Permeability Impermeant to live cells[2][3]
Appearance Green fluorescence upon binding to nucleic acids[2]
Storage Typically supplied as a 1 mM solution in DMSO, store at -20°C, protected from light.[2]

Experimental Protocols

This section details two common protocols for the fixation and permeabilization of cells prior to this compound staining: one utilizing paraformaldehyde and Triton X-100, and another employing a sequential paraformaldehyde and methanol treatment. The choice of method may depend on the specific cell type and the presence of other antibodies in a multiplex staining experiment.

Protocol 1: Paraformaldehyde Fixation and Triton X-100 Permeabilization

This protocol is suitable for both adherent and suspension cells and is a common method for preparing cells for immunofluorescence microscopy and flow cytometry.

3.1.1. Reagents and Materials

Reagent/MaterialConcentration/Specification
Phosphate-Buffered Saline (PBS)pH 7.4
Paraformaldehyde (PFA)4% (w/v) in PBS (prepare fresh)
Triton X-1000.1% - 0.5% (v/v) in PBS
This compound Iodide1 mM stock solution in DMSO
Staining BufferPBS containing 1% Bovine Serum Albumin (BSA)
Adherent cells on coverslips or suspension cells
Centrifuge (for suspension cells)
Fluorescence microscope or flow cytometer

3.1.2. Experimental Procedure

  • Cell Preparation:

    • Adherent Cells: Grow cells on sterile glass coverslips to the desired confluency.

    • Suspension Cells: Harvest cells and wash twice with PBS by centrifugation at 300-500 x g for 5 minutes.

  • Fixation:

    • Remove the culture medium (for adherent cells) or supernatant (for suspension cells).

    • Add 4% PFA in PBS and incubate for 10-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Add 0.1% - 0.25% Triton X-100 in PBS and incubate for 10-15 minutes at room temperature.[4] The optimal concentration of Triton X-100 may need to be determined empirically for different cell types.

    • Wash the cells three times with PBS for 5 minutes each.

  • This compound Staining:

    • Dilute the 1 mM this compound stock solution in Staining Buffer to a final working concentration.

      • For fluorescence microscopy, a working concentration of 1-5 µM is recommended.[1]

      • For flow cytometry, a working concentration of 25 nM - 1 µM is typically used.[1]

    • Incubate the cells with the this compound working solution for 15-30 minutes at room temperature, protected from light.

    • Wash the cells two to three times with PBS.

  • Imaging and Analysis:

    • Fluorescence Microscopy: Mount the coverslips onto microscope slides using an anti-fade mounting medium. Visualize the stained nuclei using appropriate filter sets.

    • Flow Cytometry: Resuspend the cells in Staining Buffer and analyze using a flow cytometer with a 488 nm or 514 nm laser for excitation and a bandpass filter appropriate for detecting emission around 531 nm.

Protocol 2: Sequential Paraformaldehyde and Methanol Fixation/Permeabilization

This method is often used for intracellular staining in flow cytometry, particularly when targeting certain nuclear antigens.

3.2.1. Reagents and Materials

Reagent/MaterialConcentration/Specification
Phosphate-Buffered Saline (PBS)pH 7.4
Paraformaldehyde (PFA)1-4% (w/v) in PBS (prepare fresh)
Methanol90-100%, ice-cold
This compound Iodide1 mM stock solution in DMSO
Staining BufferPBS containing 1% Bovine Serum Albumin (BSA)
Suspension cells
Centrifuge
Flow cytometer

3.2.2. Experimental Procedure

  • Cell Preparation:

    • Harvest suspension cells and wash twice with PBS by centrifugation at 300-500 x g for 5 minutes.

  • Fixation:

    • Resuspend the cell pellet in 1-4% PFA in PBS and incubate for 10-15 minutes at room temperature.

    • Wash the cells once with PBS.

  • Permeabilization:

    • Chill the cells on ice for 1-2 minutes.

    • While gently vortexing, slowly add ice-cold 90-100% methanol to the cell pellet.

    • Incubate on ice or at -20°C for at least 30 minutes.

  • This compound Staining:

    • Wash the cells twice with Staining Buffer to remove the methanol.

    • Dilute the 1 mM this compound stock solution in Staining Buffer to a final working concentration of 25 nM - 1 µM.[1]

    • Incubate the cells with the this compound working solution for 15-30 minutes at room temperature, protected from light.

    • Wash the cells once with Staining Buffer.

  • Flow Cytometry Analysis:

    • Resuspend the cells in Staining Buffer and analyze using a flow cytometer.

Data Presentation

Table 1: Recommended Reagent Concentrations and Incubation Times

StepReagentConcentrationIncubation TimeTemperature
Fixation (Protocol 1) Paraformaldehyde4% (w/v)10-20 minutesRoom Temperature
Permeabilization (Protocol 1) Triton X-1000.1% - 0.25% (v/v)10-15 minutesRoom Temperature
Fixation (Protocol 2) Paraformaldehyde1-4% (w/v)10-15 minutesRoom Temperature
Permeabilization (Protocol 2) Methanol90-100%≥ 30 minutesIce / -20°C
This compound Staining (Microscopy) This compound1-5 µM15-30 minutesRoom Temperature
This compound Staining (Flow Cytometry) This compound25 nM - 1 µM15-30 minutesRoom Temperature

Mandatory Visualization

TO_PRO_1_Staining_Workflow Workflow for this compound Staining of Fixed and Permeabilized Cells cluster_prep Cell Preparation cluster_fix_perm Fixation & Permeabilization cluster_protocol1 Protocol 1 cluster_protocol2 Protocol 2 (Sequential) cluster_stain Staining & Analysis Adherent Adherent Cells (on coverslips) Fix_PFA Fixation (4% PFA, 10-20 min, RT) Adherent->Fix_PFA Suspension Suspension Cells (harvest & wash) Suspension->Fix_PFA Fix_PFA2 Fixation (1-4% PFA, 10-15 min, RT) Suspension->Fix_PFA2 Wash1 Wash (3x PBS) Fix_PFA->Wash1 Perm_TX100 Permeabilization (0.1% Triton X-100, 10-15 min, RT) Wash1->Perm_TX100 Wash2 Wash (3x PBS) Perm_TX100->Wash2 Stain This compound Staining (15-30 min, RT) Wash2->Stain Wash3 Wash (PBS) Fix_PFA2->Wash3 Perm_MeOH Permeabilization (90% Methanol, ≥30 min, on ice) Wash3->Perm_MeOH Wash4 Wash (Staining Buffer) Perm_MeOH->Wash4 Wash4->Stain Wash5 Final Washes Stain->Wash5 Analysis Analysis (Microscopy or Flow Cytometry) Wash5->Analysis

Caption: Experimental workflow for this compound staining.

Troubleshooting

IssuePossible CauseSuggested Solution
Weak or no nuclear staining Insufficient permeabilizationIncrease the concentration of the permeabilizing agent or the incubation time.
Suboptimal this compound concentrationPerform a titration of this compound to determine the optimal working concentration for your cell type.
Low DNA contentFor cells with low DNA content, consider using a higher concentration of this compound.
High background fluorescence Inadequate washingIncrease the number and duration of wash steps after fixation, permeabilization, and staining.
This compound concentration too highReduce the working concentration of this compound.
Cell loss (adherent cells) Harsh washing stepsBe gentle during washing steps; do not directly pipette onto the cell monolayer.
Cell clumping (suspension cells) Incomplete dissociationEnsure single-cell suspension before fixation by gentle pipetting or filtering.
Photobleaching Excessive exposure to excitation lightMinimize light exposure during imaging and use an anti-fade mounting medium for microscopy.

References

Distinguishing Apoptosis and Necrosis: TO-PRO-1 Co-staining with Annexin V

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the fields of cellular biology, drug discovery, and toxicology, the accurate differentiation between apoptosis and necrosis is crucial for understanding cellular responses to various stimuli. The co-staining of cells with Annexin V and a cell-impermeant nucleic acid dye is a widely adopted method for this purpose. While Propidium Iodide (PI) is a traditional dye used in this assay, TO-PRO-1 Iodide offers a valuable alternative. This document provides detailed application notes and protocols for the co-staining of cells with fluorescently-conjugated Annexin V and this compound for the analysis of apoptosis and necrosis by flow cytometry.

Principle of the Assay

This assay relies on two key cellular events that differentiate live, apoptotic, and necrotic cells:

  • Annexin V Binding: In the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS. By using a fluorescently-labeled Annexin V (e.g., Annexin V-FITC), early apoptotic cells with exposed PS can be identified.[1]

  • This compound Staining: this compound is a high-affinity carbocyanine monomeric nucleic acid stain that is impermeant to live cells with intact plasma membranes. In late-stage apoptotic and necrotic cells, the cell membrane integrity is compromised, allowing this compound to enter the cell and bind to nucleic acids, emitting a bright fluorescence.

By combining these two probes, distinct cell populations can be identified:

  • Live cells: Annexin V-negative and this compound-negative.

  • Early apoptotic cells: Annexin V-positive and this compound-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and this compound-positive.

Data Presentation

The following tables summarize the spectral properties of the dyes and a typical experimental setup for flow cytometry.

Table 1: Spectral Properties of Annexin V-FITC and this compound

FluorophoreExcitation Maximum (nm)Emission Maximum (nm)Common Laser Line (nm)
Annexin V-FITC~494~518488
This compound~515~531488

Table 2: Typical Results from a Co-staining Experiment

Cell PopulationAnnexin V-FITC StainingThis compound StainingInterpretation
ViableNegativeNegativeHealthy cells
Early ApoptoticPositiveNegativeCells in the early stages of apoptosis
Late Apoptotic/NecroticPositivePositiveCells in late-stage apoptosis or necrosis
Necrotic (Primary)Negative/LowPositiveCells that have undergone primary necrosis

Experimental Protocols

This section provides a detailed protocol for the co-staining of suspension cells with Annexin V-FITC and this compound for analysis by flow cytometry.

Materials

  • Annexin V-FITC

  • This compound Iodide (e.g., 1 mM solution in DMSO)

  • 10X Annexin V Binding Buffer (0.1 M HEPES, 1.4 M NaCl, 25 mM CaCl2, pH 7.4)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

  • Deionized water

  • Suspension cells (e.g., Jurkat)

  • Apoptosis-inducing agent (e.g., staurosporine or camptothecin)

  • Flow cytometer tubes (5 mL)

  • Micropipettes and tips

  • Centrifuge

Experimental Workflow

G cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis induce Induce Apoptosis harvest Harvest Cells induce->harvest wash_pbs Wash with PBS harvest->wash_pbs resuspend_buffer Resuspend in 1X Binding Buffer wash_pbs->resuspend_buffer add_annexin Add Annexin V-FITC resuspend_buffer->add_annexin incubate_annexin Incubate 15 min add_annexin->incubate_annexin add_topro Add this compound incubate_annexin->add_topro acquire Acquire on Flow Cytometer add_topro->acquire analyze Analyze Data acquire->analyze

Figure 1. Experimental Workflow. A diagram illustrating the key steps in the this compound and Annexin V co-staining protocol.

Procedure

  • Preparation of Reagents:

    • Prepare 1X Annexin V Binding Buffer by diluting the 10X stock 1:10 with deionized water.

    • Prepare a working solution of this compound. A final concentration between 25 nM and 1 µM is generally recommended for staining suspended cells.[2] For initial experiments, a final concentration of 100-200 nM is a good starting point. Dilute the 1 mM stock solution accordingly in 1X Annexin V Binding Buffer.

  • Cell Preparation:

    • Induce apoptosis in your cell line of choice using a suitable method. Include an untreated control population.

    • Harvest the cells by centrifugation (e.g., 300 x g for 5 minutes).

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometer tube.

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]

    • Add the appropriate volume of the diluted this compound working solution to achieve the desired final concentration.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).

    • Set up appropriate voltage settings and compensation using single-stained controls (Annexin V-FITC only and this compound only) to correct for spectral overlap between the FITC and this compound channels.

Signaling Pathway

G cluster_apoptosis Apoptotic Signaling cluster_detection Detection Mechanism stimulus Apoptotic Stimulus caspases Caspase Activation stimulus->caspases ps_translocation Phosphatidylserine Translocation caspases->ps_translocation membrane_loss Loss of Membrane Integrity caspases->membrane_loss annexin Annexin V Binding ps_translocation->annexin topro This compound Influx membrane_loss->topro

Figure 2. Apoptosis Detection Pathway. A simplified diagram showing the cellular events leading to Annexin V and this compound staining.

The co-staining of cells with Annexin V and this compound provides a robust and reliable method for the quantitative analysis of apoptosis and necrosis. This approach allows for the clear distinction between viable, early apoptotic, and late apoptotic/necrotic cell populations, making it an invaluable tool for researchers in various disciplines. Careful optimization of staining concentrations and proper instrument setup, including compensation for spectral overlap, are critical for obtaining accurate and reproducible results.

References

TO-PRO-1 Staining in Yeast and Bacteria: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TO-PRO-1 Iodide is a high-affinity, cell-impermeant carbocyanine monomeric nucleic acid stain. It is a valuable tool for assessing cell viability in various microorganisms, including yeast and bacteria. Due to its inability to cross the membrane of live cells, this compound selectively stains cells with compromised plasma membranes, a hallmark of cell death. Upon entering a cell, it intercalates with double-stranded DNA, leading to a significant enhancement in its fluorescence, emitting a bright green signal. This property makes this compound an excellent probe for quantifying dead cells in a population using fluorescence microscopy and flow cytometry. These application notes provide detailed protocols for the use of this compound in yeast and bacteria, with a focus on its application in basic research and antimicrobial drug development.

Principle of this compound Staining

Live cells with intact cytoplasmic membranes are impermeable to this compound. However, in dead or dying cells, the membrane integrity is compromised, allowing the dye to enter the cytoplasm and nucleus. Once inside, this compound exhibits a strong affinity for nucleic acids, intercalating into the DNA. This binding event results in a substantial increase in the dye's fluorescence quantum yield. Consequently, dead cells fluoresce brightly in green when excited with an appropriate light source, while live cells remain non-fluorescent.[1][2]

Quantitative Data

The spectral and physical properties of this compound are summarized in the table below for easy reference when designing experiments.

PropertyValueReference
Chemical Name Thiazole Orange Iodide[3]
Molecular Weight 645.3 g/mol [1]
Excitation Maximum (DNA-bound) ~515 nm[1][2]
Emission Maximum (DNA-bound) ~531 nm[1][2]
Recommended Excitation Laser 488 nm[3]
Recommended Emission Filter 525/30 or 530/30 nm bandpass[2][3]
Cell Permeability Impermeant[1]
Fluorescence in solution (no DNA) Essentially non-fluorescent[1]
Color of Fluorescence Green[1][2]

Mechanism of this compound Staining

G Mechanism of this compound Staining cluster_live Live Cell cluster_dead Dead/Membrane-Compromised Cell live_cell Intact Cell Membrane no_staining No Fluorescence live_cell->no_staining No Entry topro1_out This compound topro1_out->live_cell Impermeable dead_cell Compromised Cell Membrane dna_intercalation Intercalates with DNA dead_cell->dna_intercalation Enters Cell topro1_in This compound topro1_in->dead_cell Permeable green_fluorescence Bright Green Fluorescence dna_intercalation->green_fluorescence Fluorescence Enhancement G Workflow for Antimicrobial Efficacy Testing start Prepare Yeast/Bacterial Culture treat Incubate with Antimicrobial Compound (Varying Concentrations/Times) start->treat controls Include Untreated (Live) and Killed (Dead) Controls start->controls stain Stain all samples with this compound treat->stain controls->stain acquire Acquire Data (Fluorescence Microscopy or Flow Cytometry) stain->acquire analyze Analyze Data: Quantify Percentage of Dead Cells acquire->analyze results Generate Dose-Response Curves or Time-Kill Kinetics analyze->results

References

Application Notes and Protocols for Live/Dead Cell Discrimination Using Calcein AM and TO-PRO-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate determination of cell viability is a cornerstone of cellular and molecular biology, toxicology, and drug discovery. The Calcein AM and TO-PRO-1 assay is a robust and widely utilized fluorescence-based method for discriminating live and dead cells within a population. This method relies on the simultaneous assessment of two key cellular characteristics: intracellular esterase activity and plasma membrane integrity.

Calcein AM , a cell-permeant and non-fluorescent compound, freely enters cells. In viable cells, ubiquitous intracellular esterases cleave the acetoxymethyl (AM) ester groups, converting Calcein AM into the highly fluorescent and membrane-impermeant calcein. This green fluorescent molecule is retained within the cytoplasm of live cells, providing a clear and positive signal of cell viability.

This compound Iodide is a high-affinity carbocyanine monomeric nucleic acid stain that is impermeant to the intact membranes of live cells. However, in dead or membrane-compromised cells, this compound can enter and intercalate with nucleic acids, emitting a bright green fluorescence upon binding. This distinct nuclear staining serves as a definitive marker for cell death.

This combination of dyes allows for the clear and simultaneous identification and quantification of live and dead cells by both fluorescence microscopy and flow cytometry.

Principle of the Assay

The dual-staining method with Calcein AM and this compound provides a clear distinction between live and dead cells based on two fundamental cellular properties. Live cells are characterized by both an active intracellular metabolism (esterase activity) and an intact cell membrane. Dead cells, on the other hand, have lost their membrane integrity and intracellular enzymatic activity.

dot

Caption: Mechanism of Calcein AM and this compound staining in live and dead cells.

Spectral Properties

A summary of the spectral properties of Calcein and this compound is crucial for designing experiments and selecting appropriate filter sets for fluorescence microscopy and flow cytometry.

FluorophoreExcitation (max)Emission (max)Common Laser LineCommon FilterFluorescent Color
Calcein (from Calcein AM)~494 nm~517 nm488 nm (Blue)525/30 BPGreen
This compound~515 nm~531 nm488 nm (Blue)530/30 BPGreen

Note: While both dyes are excited by the 488 nm laser and emit in the green spectrum, their distinct localization (cytoplasmic vs. nuclear) allows for discrimination with high-resolution imaging. For flow cytometry, careful compensation is required if single-channel green detection is used; however, analyzing fluorescence intensity differences can often distinguish populations.

Experimental Protocols

Reagent Preparation

Calcein AM Stock Solution (1 mM):

  • Allow the vial of Calcein AM to warm to room temperature before opening.

  • Reconstitute the Calcein AM in high-quality, anhydrous dimethyl sulfoxide (DMSO). For example, add 50 µL of DMSO to 50 µg of Calcein AM.

  • Vortex briefly to ensure the dye is fully dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light and moisture.

This compound Stock Solution (1 mM):

  • This compound is often supplied as a 1 mM solution in DMSO. If received as a solid, reconstitute in anhydrous DMSO to a concentration of 1 mM.

  • Store the stock solution at -20°C, protected from light.

Protocol for Fluorescence Microscopy

This protocol is suitable for adherent or suspension cells.

dot```dot digraph "Microscopy_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="1. Cell Preparation\n(Adherent or Suspension)"]; B [label="2. Prepare Staining Solution\n(e.g., 1 µM Calcein AM, 0.5 µM this compound in PBS)"]; C [label="3. Remove Culture Medium\nand Wash with PBS"]; D [label="4. Add Staining Solution\nto Cells"]; E [label="5. Incubate\n(15-30 min at 37°C, protected from light)"]; F [label="6. Image Cells\n(Green Filter for Calcein and this compound)"];

A -> B; B -> C; C -> D; D -> E; E -> F; }

Caption: Experimental workflow for flow cytometry.

Detailed Steps:

  • Cell Preparation:

    • Prepare a single-cell suspension at a concentration of approximately 1 x 10^6 cells/mL in a suitable buffer (e.g., PBS).

  • Staining Solution Preparation:

    • Prepare a fresh staining solution with optimized concentrations of Calcein AM (e.g., 1-10 µM) and this compound (e.g., 25-100 nM) in PBS. [1]

  • Staining:

    • Add the staining solution to the cell suspension and mix gently.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Washing (Optional):

    • For cleaner results, cells can be washed once with PBS to remove excess dyes. Centrifuge at 300 x g for 5 minutes, discard the supernatant, and resuspend in fresh PBS.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer using a 488 nm laser for excitation.

    • Collect fluorescence emission in the green channel (e.g., FITC channel, ~530/30 nm bandpass filter).

    • Live cells (Calcein positive) will exhibit moderate green fluorescence, while dead cells (this compound positive) will show high-intensity green fluorescence. Gate the populations based on fluorescence intensity.

    • Compensation Controls: It is crucial to include single-stained controls (cells stained with only Calcein AM and cells stained with only this compound) to set up proper compensation and distinguish the two populations accurately, especially if their emission spectra overlap significantly in the chosen detector.

Data Presentation

Quantitative data from live/dead cell assays should be presented in a clear and organized manner. Below are examples of how to structure such data.

Table 1: Example Quantitative Data from a Cytotoxicity Assay

TreatmentConcentration% Live Cells (Calcein AM+)% Dead Cells (this compound+)
Control-95.2 ± 2.14.8 ± 2.1
Compound X1 µM85.7 ± 3.514.3 ± 3.5
Compound X10 µM42.1 ± 5.857.9 ± 5.8
Compound X100 µM5.6 ± 1.994.4 ± 1.9

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Example Fluorescence Intensity Data from Flow Cytometry

Cell PopulationMean Fluorescence Intensity (Green Channel)
Unstained Control50 ± 12
Live Cells (Calcein AM+)5,000 ± 850
Dead Cells (this compound+)50,000 ± 9,200

Data represent the geometric mean of fluorescence intensity ± standard deviation.

Troubleshooting

IssuePossible CauseSuggested Solution
High background fluorescence Excess dye not washed away.Include a wash step after incubation. Optimize dye concentrations to the lowest effective level.
Spontaneous hydrolysis of Calcein AM.Prepare Calcein AM working solution fresh and use it promptly.
Weak or no staining of live cells Low esterase activity in the cell type.Increase incubation time with Calcein AM.
Calcein is actively pumped out of cells.Image cells immediately after staining. Some efflux pump inhibitors can be used, but may affect cell physiology.
Incorrect filter sets used.Ensure the filter sets match the excitation and emission spectra of the dyes.
Staining of live cells with this compound Cell membranes are compromised during handling.Handle cells gently during preparation and staining.
This compound concentration is too high.Titrate the this compound concentration to find the optimal level for your cells.
Difficulty distinguishing populations in flow cytometry Inadequate compensation.Run single-stain controls for both Calcein AM and this compound to set proper compensation.
Overlapping fluorescence intensity.Adjust PMT voltages to better separate the populations. Gate on a forward scatter vs. side scatter plot first to exclude debris.

Conclusion

The Calcein AM and this compound live/dead cell assay is a powerful and versatile tool for assessing cell viability. By providing a clear distinction between live and dead cells based on fundamental cellular properties, this assay is highly valuable for a wide range of applications in research and drug development. Careful optimization of staining conditions and appropriate data analysis are key to obtaining reliable and reproducible results.

References

Troubleshooting & Optimization

How to reduce To-Pro-1 background fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence when using To-Pro-1 dye in their experiments.

Troubleshooting Guide: High Background Fluorescence with this compound

High background fluorescence can obscure specific signals and compromise data quality. This guide provides a systematic approach to identifying and mitigating the common causes of high background when using this compound.

Problem: High and/or Non-Specific Background Staining

dot graph TD subgraph "Troubleshooting Workflow for High this compound Background" direction LR; A[Start: High Background Observed] --> B{Initial Checks}; B --> C[Optimize this compound Concentration]; B --> D[Improve Washing Steps]; B --> E[Assess Autofluorescence]; B --> F[Consider RNA Binding];

A troubleshooting workflow for high this compound background fluorescence.

FAQs: Reducing this compound Background Fluorescence

Q1: What are the primary causes of high background fluorescence with this compound?

High background fluorescence with this compound can stem from several factors:

  • Excessive Dye Concentration: Using a higher concentration of this compound than necessary can lead to non-specific binding and increased background.

  • Inadequate Washing: Insufficient washing after staining fails to remove unbound dye, contributing to background noise.[1]

  • Non-Specific Binding: this compound can bind non-specifically to various cellular components other than DNA, such as RNA and other macromolecules.[2]

  • Cell/Tissue Autofluorescence: Some cells and tissues naturally fluoresce, which can be mistaken for background staining.[3]

  • Suboptimal Fixation and Permeabilization: Improper fixation or permeabilization can affect dye penetration and binding, leading to artifacts and high background.

Q2: How can I optimize the concentration of this compound to reduce background?

Optimizing the dye concentration is a critical first step. The ideal concentration can vary depending on the application (flow cytometry vs. microscopy) and cell type.

ApplicationRecommended this compound Concentration RangeNotes
Flow Cytometry 25 nM - 1 µM[4]Start with a lower concentration and titrate up to find the optimal signal-to-noise ratio.
Fluorescence Microscopy 1 µM - 10 µM[5]Higher concentrations may be needed for tissue sections compared to cultured cells.[5]

Experimental Protocol: this compound Concentration Titration

  • Prepare a series of this compound dilutions: Prepare a range of concentrations below, at, and above the recommended starting concentration.

  • Stain cells/tissue: Stain your samples with each dilution under your standard protocol.

  • Image and analyze: Acquire images or flow cytometry data for each concentration.

  • Determine optimal concentration: Identify the lowest concentration that provides a bright, specific signal with minimal background.

Q3: What are the best practices for washing steps to minimize this compound background?

Thorough washing is crucial for removing unbound dye.

  • Increase Wash Frequency and Duration: Instead of a few quick rinses, increase the number of washes to 3-5 times, with each wash lasting at least 5 minutes with gentle agitation.[4]

  • Modify Wash Buffer:

    • Detergents: Adding a small amount of a non-ionic detergent like Tween-20 (0.05% - 0.1%) to your wash buffer can help reduce non-specific binding.[6][7]

    • High Salt Concentration: For some applications, increasing the salt concentration (e.g., up to 0.5 M NaCl) in the wash buffer may help to disrupt weak, non-specific interactions.

Experimental Protocol: Optimizing Wash Steps

  • Prepare different wash buffers: Prepare your standard wash buffer (e.g., PBS) and modified buffers containing either 0.1% Tween-20 or an increased salt concentration.

  • Stain samples: Stain your cells or tissues with the optimized concentration of this compound.

  • Wash with different buffers: Divide your samples and wash them with the different prepared buffers, keeping the number and duration of washes consistent.

  • Analyze and compare: Acquire and analyze the fluorescence signal to determine which wash buffer provides the lowest background.

Q4: Can RNA binding contribute to this compound background, and how can I address this?

Yes, this compound can bind to RNA, which can contribute to cytoplasmic background fluorescence.[2] Treating samples with RNase A can help to reduce this non-specific signal.

Experimental Protocol: RNase A Treatment

  • Prepare RNase A solution: Prepare a stock solution of RNase A (e.g., 10 mg/mL in a suitable buffer). For use, dilute to a working concentration (e.g., 10-100 µg/mL in PBS).[8]

  • Incubate samples with RNase A: After fixation and permeabilization (if applicable), incubate your cells or tissue sections with the RNase A working solution for 30-60 minutes at 37°C.[8][9]

  • Wash: Wash the samples thoroughly with PBS to remove the RNase A and digested RNA fragments.

  • Proceed with this compound staining: Continue with your standard this compound staining protocol.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", color="#202124"]; edge [color="#5F6368"];

} A simplified workflow for incorporating an RNase treatment step.

Q5: Are there alternative dyes to this compound that might have lower background?

Yes, several alternative nucleic acid stains are available that may exhibit lower background fluorescence in certain applications.

DyeExcitation/Emission (nm)Key Features
SYTOX Green ~504/523[10]Bright, high-affinity nucleic acid stain that does not cross the membranes of live cells.[10]
Draq7 ~599/644 (Excitation), >665 (Emission)[11]Far-red fluorescent dye that selectively stains the nuclei of dead or membrane-compromised cells.[1][11] Its far-red emission can help avoid autofluorescence issues.
Propidium Iodide (PI) ~535/617[8]A common red-fluorescent counterstain for dead cells.[8]

Considerations for Choosing an Alternative Dye:

  • Spectral Overlap: Ensure the excitation and emission spectra of the alternative dye are compatible with other fluorophores in your experiment and your imaging system's filter sets.

  • Cell Permeability: Choose a dye with the appropriate membrane permeability for your experimental design (i.e., for staining dead cells only or all cells).

  • Signal-to-Noise Ratio: Some dyes may offer a better signal-to-noise ratio than this compound in specific cell types or applications.[1] It is recommended to perform a pilot experiment to compare the performance of different dyes.

References

Troubleshooting weak To-Pro-1 signal in flow cytometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering weak To-Pro-1 signals in their flow cytometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in flow cytometry?

This compound is a high-affinity carbocyanine monomer dye that functions as a nucleic acid stain.[1] It is cell-impermeant and therefore only enters cells with compromised plasma membranes, which is a hallmark of late apoptotic and necrotic cells.[1][2][3] Once inside the cell, this compound intercalates into double-stranded DNA, producing a strong fluorescence signal.[1] This characteristic allows for the discrimination of live cells (no or low fluorescence) from dead cells (high fluorescence) in a cell population.[1][2]

Q2: What are the excitation and emission maxima of this compound?

The approximate excitation maximum of this compound is 515 nm, and its emission maximum is 531 nm.[1] It is typically excited by a 488 nm blue laser and its emission is collected in a green fluorescence channel, often around 530/30 nm.[1]

Q3: Can this compound be used with fixed and permeabilized cells?

No, this compound is generally not recommended for use with fixation and permeabilization procedures.[2] These procedures disrupt the cell membrane, which would allow the dye to enter all cells, regardless of their viability at the time of fixation. This would result in non-specific staining and an inability to distinguish between live and dead cell populations. For experiments requiring fixation, consider using amine-reactive viability dyes.[2]

Q4: My this compound signal is very weak or absent. What are the common causes?

A weak or non-existent this compound signal can stem from several factors, including:

  • Suboptimal Dye Concentration: The concentration of this compound may be too low for your specific cell type and density.[4][5]

  • Inadequate Incubation Time: The incubation period might be too short for the dye to effectively penetrate the membranes of dead cells and bind to the DNA.[1]

  • Improper Instrument Settings: The laser and filter combination on the flow cytometer may not be optimal for this compound detection.[6][7][8] The gain settings for the detector might also be too low.[6][9]

  • Low Percentage of Dead Cells: Your sample may genuinely have a very high percentage of viable cells, resulting in a small population of this compound positive cells.

  • Photobleaching: Prolonged exposure of the stained samples to light can cause the fluorophore to fade.[6][8]

  • Reagent Storage and Handling: Improper storage of the this compound dye, such as repeated freeze-thaw cycles, can lead to its degradation.[5][6]

Troubleshooting Guide

Problem: Weak or No this compound Signal

Use the following guide to diagnose and resolve issues with a faint or absent this compound signal.

1. Reagent and Staining Protocol

  • Is the this compound concentration optimal?

    • Recommendation: Perform a titration study to determine the ideal concentration for your cell type. The optimal concentration can vary depending on the cell type and nucleic acid content.[4]

  • Was the incubation time sufficient?

    • Recommendation: Ensure an adequate incubation period to allow the dye to enter permeable membranes. A typical incubation time is 15-30 minutes.[1]

  • Is the this compound reagent viable?

    • Recommendation: Ensure proper storage of the this compound stock solution, protected from light and excessive freeze-thaw cycles.[5][6] If in doubt, use a fresh vial.

Quantitative Data Summary: this compound Staining Parameters

ParameterRecommended RangeNotes
Working Concentration 25 nM - 1 µMFor suspended cells. Lower concentrations (25-100 nM) are suitable for cells with high nucleic acid content (e.g., G2/M phase cells). Higher concentrations (500 nM - 1 µM) are recommended for samples with degraded nucleic acids.[4]
Incubation Time 15 - 30 minutesIncubation should be done at room temperature and protected from light.[1][10]
Incubation Temperature Room Temperature or on IceConsistency in temperature across samples is important.[1][11]

2. Cell Sample

  • Is there a sufficient population of dead cells?

    • Recommendation: Include a positive control for cell death. A common method is to treat an aliquot of cells with heat (e.g., 65°C for 5-10 minutes) or a chemical agent like digitonin to induce cell death.[12] This will help in setting the correct gates and confirming that the staining protocol is working.

  • Are the cells clumping?

    • Recommendation: Cell aggregation can block the flow cell and lead to a low event rate.[6] Gently pipette the cell suspension before analysis and consider using a cell strainer. The presence of DNA from dead cells can cause clumping; adding DNase to the medium can help mitigate this.[3]

3. Flow Cytometer Settings

  • Are the correct laser and filters being used?

    • Recommendation: this compound is optimally excited by a 488 nm laser, and its emission is best captured with a filter combination around 530/30 nm (or a similar green channel filter).[1] Verify that your instrument's configuration is appropriate for this compound.[7][8]

  • Is the voltage (gain) for the detector set correctly?

    • Recommendation: The gain on the photomultiplier tube (PMT) for the this compound channel may be too low.[6] Use your positive control to adjust the gain so that the positive population is clearly resolved from the negative population.

  • Is compensation set correctly?

    • Recommendation: If you are using other fluorochromes in your panel, ensure that proper compensation has been applied to correct for spectral overlap.[6][7] Use single-stained controls for each fluorochrome to set the compensation accurately.

Experimental Protocols

Detailed Protocol for this compound Staining of Suspended Cells

This protocol provides a step-by-step guide for staining suspended mammalian cells with this compound for viability assessment by flow cytometry.

Materials:

  • This compound Iodide (1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS) without Ca2+/Mg2+

  • Cell suspension

  • Flow cytometry tubes

  • Micropipettes and tips

Procedure:

  • Prepare this compound Working Solution: Dilute the 1 mM this compound stock solution in PBS to the desired final working concentration. For example, to achieve a 100 nM working solution, perform a serial dilution.

  • Cell Preparation:

    • Harvest cells and wash them once with PBS.

    • Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in PBS to a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Add the appropriate volume of the this compound working solution to the cell suspension. For example, add 5 µL of a 100 nM working solution to 30 µL of cell suspension.[1]

    • Gently mix the cells.

    • Incubate for 15 minutes at room temperature in the dark.[1]

  • Analysis:

    • Analyze the samples on the flow cytometer without a wash step. This compound should remain in the buffer during acquisition.

    • Excite the cells with a 488 nm laser and collect the emission signal using a 530/30 nm bandpass filter or equivalent.[1]

    • Gate on the cell population based on forward and side scatter to exclude debris.

    • Use a histogram or dot plot to visualize the this compound fluorescence and distinguish between live (this compound negative) and dead (this compound positive) cells.

Visualizations

G cluster_0 Troubleshooting Weak this compound Signal cluster_1 Reagent & Protocol cluster_2 Cell Sample cluster_3 Instrument Settings start Weak or No This compound Signal reagent_check Check this compound Concentration & Age start->reagent_check incubation_check Verify Incubation Time & Conditions start->incubation_check positive_control Run Positive Control (e.g., Heat-killed cells) start->positive_control clumping_check Check for Cell Clumping start->clumping_check instrument_settings Verify Laser/Filter & Gain Settings start->instrument_settings compensation_check Check Compensation start->compensation_check solution Signal Restored reagent_check->solution incubation_check->solution positive_control->solution clumping_check->solution instrument_settings->solution compensation_check->solution

Caption: A troubleshooting workflow for a weak this compound signal.

G cluster_0 This compound Staining Principle live_cell Live Cell (Intact Membrane) no_entry No Fluorescence live_cell->no_entry Dye Excluded dead_cell Dead Cell (Compromised Membrane) entry entry dead_cell->entry Dye Enters topro This compound Dye dna_binding Strong Green Fluorescence entry->dna_binding Binds to DNA G cluster_0 This compound Experimental Workflow prep_cells 1. Prepare Cell Suspension (1x10^6 cells/mL) add_topro 2. Add this compound (e.g., 100 nM final) prep_cells->add_topro incubate 3. Incubate 15 min (Room Temp, Dark) add_topro->incubate analyze 4. Analyze by Flow Cytometry incubate->analyze

References

Optimizing TO-PRO-1 Staining for Confocal Microscopy: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their TO-PRO-1 staining protocols for confocal microscopy.

Troubleshooting Guide

This guide addresses common issues encountered during this compound staining experiments.

1. Weak or No Nuclear Signal

  • Question: I am not observing any or only a very faint this compound signal in my cell nuclei. What could be the cause?

  • Answer: Weak or absent this compound staining can stem from several factors related to cell permeability, dye concentration, and incubation conditions. Since this compound is a cell-impermeant dye, it can only enter cells with compromised plasma membranes, such as fixed and permeabilized cells.[1][2]

    • Inadequate Permeabilization: The most common reason for poor staining is insufficient permeabilization of the cell and nuclear membranes.[3] Ensure that your permeabilization step is adequate for your cell type and fixation method.

    • Suboptimal Dye Concentration: The concentration of this compound may be too low. It is recommended to perform a titration to find the optimal concentration for your specific application.[4]

    • Insufficient Incubation Time: The incubation time with the this compound solution may be too short for the dye to effectively bind to the nuclear DNA.

    • Incorrect Filter Sets: Verify that the excitation and emission filters on the confocal microscope are appropriate for this compound (Excitation/Emission maxima: ~515/531 nm).[1]

    Troubleshooting Workflow for Weak/No Signal:

    Start Weak or No this compound Signal CheckPerm Verify Permeabilization Protocol Start->CheckPerm OptimizeConc Optimize this compound Concentration CheckPerm->OptimizeConc Permeabilization OK Successful Successful Staining CheckPerm->Successful Issue Resolved IncreaseInc Increase Incubation Time OptimizeConc->IncreaseInc Concentration OK OptimizeConc->Successful Issue Resolved CheckFilters Check Microscope Filters IncreaseInc->CheckFilters Incubation OK IncreaseInc->Successful Issue Resolved CheckFilters->Successful Issue Resolved

    Caption: Troubleshooting workflow for weak or no this compound signal.

2. High Background Fluorescence

  • Question: My images have high background fluorescence, obscuring the specific nuclear staining. How can I reduce it?

  • Answer: High background can be caused by excess dye, non-specific binding, or autofluorescence of the sample.

    • Excessive Dye Concentration: Using too high a concentration of this compound can lead to non-specific binding and high background. Titrate the dye to find the lowest concentration that provides a strong nuclear signal.[3]

    • Inadequate Washing: Insufficient washing after staining can leave unbound dye in the sample.[3] Increase the number and duration of wash steps.

    • Autofluorescence: Some cell types or tissues exhibit natural autofluorescence. This can be checked by examining an unstained sample under the microscope. If autofluorescence is an issue, consider using a dye with a different excitation/emission spectrum.

    • Cytoplasmic Staining: this compound can sometimes stain cytoplasmic RNA, leading to background fluorescence. Treating with RNase A prior to staining can help to ensure nuclear-specific staining.[5]

3. Uneven or Patchy Staining

  • Question: The this compound staining in my sample is not uniform, with some areas being much brighter than others. What could be causing this?

  • Answer: Uneven staining is often due to issues with sample preparation and handling.[3]

    • Incomplete Permeabilization: Inconsistent permeabilization across the sample can lead to patchy staining.[3] Ensure that the permeabilization agent reaches all cells evenly.

    • Cell Clumping: If cells are clumped together, the dye may not be able to access all the nuclei uniformly. Ensure a single-cell suspension for suspension cells and even seeding for adherent cells.

    • Uneven Reagent Distribution: Ensure that all solutions (fixative, permeabilization buffer, staining solution, and wash buffers) cover the entire sample evenly during incubations. Gentle agitation can sometimes help.[6]

    • Drying Out: Allowing the sample to dry out at any stage can cause artifacts and uneven staining. Keep the sample hydrated throughout the protocol.

4. Photobleaching

  • Question: The this compound signal fades quickly during confocal imaging. How can I minimize photobleaching?

  • Answer: Photobleaching is the light-induced degradation of the fluorophore. Several strategies can be employed to mitigate this effect.

    • Reduce Laser Power: Use the lowest laser power that provides an adequate signal-to-noise ratio.

    • Decrease Exposure Time: Minimize the time the sample is exposed to the laser by using faster scan speeds and collecting only the necessary number of frames.

    • Use an Antifade Mounting Medium: Mounting the sample in a commercially available antifade reagent can significantly reduce photobleaching.[7]

    • Image Different Fields of View: To avoid repeatedly imaging the same area, move to a fresh field of view for each acquisition when possible.

    Workflow to Minimize Photobleaching:

    Start Photobleaching Observed ReduceLaser Decrease Laser Power Start->ReduceLaser ReduceExposure Decrease Exposure Time ReduceLaser->ReduceExposure UseAntifade Use Antifade Mountant ReduceExposure->UseAntifade ChangeFOV Image Different Areas UseAntifade->ChangeFOV Optimized Optimized Imaging ChangeFOV->Optimized

    Caption: Steps to minimize photobleaching of this compound.

Frequently Asked Questions (FAQs)

1. What is this compound and how does it work? this compound is a carbocyanine monomer nucleic acid stain that is cell-impermeant.[1] It exhibits strong fluorescence enhancement upon binding to double-stranded DNA.[2] Because it cannot cross the membranes of live cells, it is an excellent marker for the nuclei of fixed and permeabilized cells or for identifying dead cells in a population.[1][2]

2. What are the excitation and emission wavelengths for this compound? The approximate excitation and emission maxima for this compound bound to DNA are 515 nm and 531 nm, respectively.[1]

3. What is the recommended concentration of this compound for staining? The optimal concentration can vary depending on the application and cell type. It is always recommended to perform a titration to determine the best concentration for your specific experiment.[4] However, general guidelines are provided in the table below.

4. How long should I incubate my samples with this compound? Incubation times can range from 15 to 30 minutes at room temperature.[2][5] Optimization may be required for different sample types.

5. Can I use this compound for live-cell imaging? No, this compound is cell-impermeant and therefore cannot be used to stain the nuclei of live cells.[2] It is suitable for staining fixed and permeabilized cells or for identifying dead cells.

6. Do I need to treat my samples with RNase? While not always necessary, RNase treatment can improve the nuclear specificity of this compound staining by reducing or eliminating cytoplasmic RNA staining.[5]

7. How should I store the this compound stock solution? The this compound stock solution, typically provided in DMSO, should be stored at -20°C and protected from light.[5]

Data Presentation

Table 1: Recommended Starting Concentrations for this compound Staining

ApplicationSample TypeRecommended Concentration RangeReference(s)
Confocal Microscopy Adherent Cells1 - 5 µM[8]
Tissue Sections (Frozen)8 - 10 µM[8]
Immunofluorescence Counterstain100 nM - 5 µM[5]
Flow Cytometry Suspended Cells25 nM - 1 µM[8]

Table 2: Spectral Properties of this compound

PropertyWavelength (nm)
Excitation Maximum 515
Emission Maximum 531

Experimental Protocols

Protocol 1: this compound Staining of Adherent Cells for Confocal Microscopy

This protocol provides a general procedure for staining adherent cells grown on coverslips.

Workflow for Staining Adherent Cells:

Start Adherent Cells on Coverslip Wash1 Wash with PBS Start->Wash1 Fix Fix with 4% PFA (15 min) Wash1->Fix Wash2 Wash with PBS Fix->Wash2 Perm Permeabilize with 0.25% Triton X-100 (10 min) Wash2->Perm Wash3 Wash with PBS Perm->Wash3 Stain Incubate with this compound (1-5 µM, 15-30 min) Wash3->Stain Wash4 Wash with PBS Stain->Wash4 Mount Mount with Antifade Medium Wash4->Mount Image Confocal Microscopy Mount->Image

Caption: Experimental workflow for this compound staining of adherent cells.

Materials:

  • Adherent cells grown on sterile glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (freshly prepared)

  • 0.25% Triton X-100 in PBS

  • This compound Iodide (1 mM in DMSO stock solution)

  • Antifade mounting medium

  • Microscope slides

Procedure:

  • Wash: Gently wash the cells twice with PBS to remove culture medium.[4]

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[4]

  • Wash: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.[9]

  • Wash: Wash the cells three times with PBS for 5 minutes each.

  • Staining: Prepare the this compound staining solution by diluting the 1 mM stock solution to a final concentration of 1-5 µM in PBS. Incubate the cells with the staining solution for 15-30 minutes at room temperature, protected from light.[5][8]

  • Wash: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

  • Mounting: Carefully mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Image the samples using a confocal microscope with the appropriate laser lines and emission filters for this compound.

Protocol 2: this compound Staining of Suspension Cells for Confocal Microscopy

This protocol is for staining non-adherent cells. Cells are first attached to coated coverslips.

Materials:

  • Suspension cells

  • Poly-L-lysine coated coverslips

  • PBS

  • 4% PFA in PBS

  • 0.25% Triton X-100 in PBS

  • This compound Iodide (1 mM in DMSO)

  • Antifade mounting medium

  • Microscope slides

Procedure:

  • Cell Adhesion: Adhere suspension cells to poly-L-lysine coated coverslips by incubating for 30-60 minutes.[10]

  • Wash, Fix, Permeabilize, and Stain: Follow steps 1-9 from Protocol 1 for adherent cells.

Protocol 3: this compound Staining of Paraffin-Embedded Tissue Sections for Confocal Microscopy

This protocol outlines the procedure for staining formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Workflow for Staining Paraffin-Embedded Tissue:

Start Paraffin-Embedded Tissue Section Dewax Dewax and Rehydrate Start->Dewax Wash1 Wash with PBS Dewax->Wash1 Perm Permeabilize with 0.25% Triton X-100 (15 min) Wash1->Perm Wash2 Wash with PBS Perm->Wash2 Stain Incubate with this compound (8-10 µM, 20-30 min) Wash2->Stain Wash3 Wash with PBS Stain->Wash3 Mount Mount with Antifade Medium Wash3->Mount Image Confocal Microscopy Mount->Image

Caption: Experimental workflow for this compound staining of FFPE tissue sections.

Materials:

  • FFPE tissue sections on slides

  • Xylene

  • Graded ethanol series (100%, 95%, 70%, 50%)

  • Distilled water

  • PBS

  • 0.25% Triton X-100 in PBS

  • This compound Iodide (1 mM in DMSO)

  • Antifade mounting medium

  • Coverslips

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 10 minutes each).

    • Immerse in 100% ethanol (2 changes, 10 minutes each).

    • Immerse in 95% ethanol (5 minutes).

    • Immerse in 70% ethanol (5 minutes).

    • Immerse in 50% ethanol (5 minutes).

    • Rinse with distilled water.

  • Wash: Wash slides in PBS for 5 minutes.

  • Permeabilization: Permeabilize with 0.25% Triton X-100 in PBS for 15 minutes.

  • Wash: Wash slides three times with PBS for 5 minutes each.

  • Staining: Dilute this compound stock solution to a final concentration of 8-10 µM in PBS and incubate for 20-30 minutes at room temperature, protected from light.[8]

  • Wash: Wash slides three times with PBS for 5 minutes each.

  • Mounting: Mount with an antifade medium and a coverslip.

  • Imaging: Image using a confocal microscope.

References

My To-Pro-1 is staining live cells, what's wrong?

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TO-PRO-1. Here you will find troubleshooting guides and frequently asked questions to assist you with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a high-affinity nucleic acid stain that is virtually non-fluorescent in the absence of nucleic acids.[1] It is a cell-impermeant carbocyanine monomer dye, meaning it cannot cross the intact plasma membrane of live cells.[1][2][3] In cells with compromised membranes, such as dead or late apoptotic cells, this compound can enter and intercalate into double-stranded DNA, resulting in a bright green fluorescence.[4] This characteristic makes it an excellent tool for identifying and excluding non-viable cells in a population.[3][4]

Q2: What are the spectral properties of this compound?

When bound to DNA, this compound has an excitation maximum of approximately 515 nm and an emission maximum of approximately 531 nm.[1][4] It can be effectively excited by the 488 nm or 514 nm spectral lines of an argon-ion laser.[2]

Q3: Can this compound be used in fixed cells?

Yes, this compound can be used to stain the nuclei of fixed and permeabilized cells.[1] Since fixation and permeabilization disrupt the cell membrane, the dye can readily enter and stain the nuclear DNA.

Troubleshooting Guide: this compound Staining Live Cells

One of the most common issues encountered with this compound is the unexpected staining of live cells. This guide provides potential causes and solutions to this problem. The underlying principle to remember is that if this compound is entering a cell, its plasma membrane integrity is compromised.

Potential Cause 1: Compromised Cell Membrane Integrity

Even if cells appear "live" by other metrics, they may have damaged membranes that allow this compound to enter.

  • Sub-optimal Culture Conditions: Stressful culture conditions can lead to a general decline in cell health and membrane integrity. Ensure cells are healthy and growing in optimal conditions before starting your experiment.

  • Harsh Cell Handling: Excessive centrifugation speeds, vigorous pipetting, or harsh enzymatic dissociation (e.g., with trypsin) can damage cell membranes.[5] Handle cells gently and optimize your cell detachment and washing steps.

  • Extended Incubation Times: Prolonged exposure to staining solution or experimental conditions can be toxic to cells, leading to membrane damage.[6] Adhere to recommended incubation times.

  • Apoptosis Induction: Your experimental treatment may be inducing early to late-stage apoptosis, which is characterized by increased membrane permeability.[7] Consider co-staining with an early apoptosis marker like YO-PRO-1 to differentiate between apoptotic and necrotic populations.[7][8]

Potential Cause 2: Inappropriate Staining Conditions

The concentration of this compound and the incubation parameters are critical for accurate results.

  • This compound Concentration is Too High: An excessively high concentration of the dye may lead to non-specific binding or be toxic to the cells over time, causing membrane damage. It is crucial to titrate the this compound concentration to find the optimal level for your specific cell type and experimental setup.[9]

  • Incorrect Incubation Time or Temperature: Incubating for too long can lead to cytotoxicity.[6] Conversely, too short an incubation may not be sufficient for the dye to enter truly dead cells. The recommended incubation is typically 15-30 minutes at room temperature or on ice, protected from light.[4][6][9]

Potential Cause 3: Issues with Reagents or Buffers
  • Contaminated Reagents: Ensure all buffers and media are sterile and free of contaminants that could be cytotoxic to your cells.

  • Inappropriate Buffer Composition: Staining should ideally be performed in a balanced salt solution like PBS to maintain cell health during the experiment.

Summary of Experimental Parameters

For ease of reference, the following table summarizes the key quantitative data for using this compound.

ParameterRecommended ValueNotes
Stock Solution 1 mM in DMSOStore at ≤–20°C, protected from light.[1][9]
Working Concentration 25 nM - 1 µM for flow cytometry[10]Optimal concentration should be determined empirically.
100 nM - 5 µM for microscopy[9]
Incubation Time 15 - 30 minutes[4][9]Protect from light during incubation.
Incubation Temperature Room temperature or on ice[6]
Excitation Wavelength ~515 nm (optimally 488 nm or 514 nm laser)[2][4]
Emission Wavelength ~531 nm[1][4]

Experimental Protocols

Protocol for Live/Dead Cell Discrimination by Flow Cytometry
  • Cell Preparation: Harvest and wash cells, then resuspend them in 1X PBS or another suitable buffer at a concentration of 1 x 10^5 to 1 x 10^6 cells/mL.[4]

  • Staining: Add this compound to the cell suspension at the predetermined optimal concentration (start with a range of 25 nM to 1 µM).[10]

  • Incubation: Incubate for 15-30 minutes at room temperature or on ice, protected from light.[4][6]

  • Analysis: Analyze the cells by flow cytometry without a wash step. Use a 488 nm or 514 nm laser for excitation and collect the emission signal around 530-550 nm.[2][4] Live cells should have low fluorescence, while dead cells will be brightly fluorescent.

Protocol for Staining Fixed Cells for Fluorescence Microscopy
  • Fixation and Permeabilization: Fix and permeabilize cells using a protocol appropriate for your sample.

  • Washing: Wash the cells 1-3 times with PBS.[9]

  • Staining Solution Preparation: Dilute the 1 mM this compound stock solution to a working concentration of 100 nM to 5 µM in PBS.[9]

  • Incubation: Add the staining solution to the cells, ensuring they are completely covered, and incubate for 15-30 minutes at room temperature, protected from light.[9]

  • Washing: Remove the staining solution and wash the cells 3 times with PBS.[9]

  • Imaging: Mount the coverslip and image the cells using a fluorescence microscope with appropriate filters (e.g., FITC/GFP channel).[9]

Visual Guides

Below are diagrams to help visualize the staining mechanism and the troubleshooting process.

TO_PRO_1_Mechanism cluster_live_cell Live Cell cluster_dead_cell Dead Cell live_cell Intact Plasma Membrane nucleus_live Nucleus dead_cell Compromised Plasma Membrane nucleus_dead Nucleus topro1_inside This compound fluorescence Green Fluorescence nucleus_dead->fluorescence topro1_outside This compound topro1_outside->live_cell Blocked topro1_outside->dead_cell Enters topro1_inside->nucleus_dead Intercalates with DNA

Caption: Mechanism of this compound staining in live versus dead cells.

Troubleshooting_Flowchart start Start: Live cells are stained with this compound check_membrane Is cell membrane integrity compromised? start->check_membrane check_staining Are staining conditions optimal? check_membrane->check_staining No solution_handling Solution: - Use gentle cell handling - Optimize culture conditions - Check for apoptosis check_membrane->solution_handling Yes check_reagents Are reagents and buffers okay? check_staining->check_reagents Yes solution_staining Solution: - Titrate this compound concentration - Optimize incubation time and temperature check_staining->solution_staining No solution_reagents Solution: - Use sterile, fresh reagents - Use appropriate buffer (e.g., PBS) check_reagents->solution_reagents No end Problem Resolved check_reagents->end Yes solution_handling->end solution_staining->end solution_reagents->end

References

Technical Support Center: To-Pro-1 in Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting immunofluorescence experiments. This guide focuses on addressing the common issue of non-specific binding of the nuclear counterstain, To-Pro-1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in immunofluorescence?

This compound is a high-affinity, monomeric cyanine dye that intercalates into double-stranded DNA (dsDNA) and, to a lesser extent, single-stranded DNA (ssDNA) and RNA. Upon binding to nucleic acids, its fluorescence emission increases significantly. It is commonly used as a nuclear counterstain in immunofluorescence (IF) to visualize the nucleus of cells, providing context for the localization of the target protein. Its far-red fluorescence spectrum helps to minimize spectral overlap with other commonly used fluorophores.

Q2: What are the primary causes of non-specific binding with this compound?

Non-specific binding of this compound can manifest as diffuse cytoplasmic staining, staining of the extracellular matrix, or overall high background fluorescence. The primary causes include:

  • Binding to RNA: this compound can bind to RNA, although with a lower fluorescence quantum yield compared to dsDNA.[1] High levels of cytoplasmic RNA can lead to significant background staining.

  • Inappropriate Concentration: Using a concentration of this compound that is too high is a common reason for non-specific binding.

  • Suboptimal Incubation Time: Excessively long incubation times can increase the likelihood of non-specific interactions.

  • Electrostatic and Hydrophobic Interactions: The chemical properties of this compound can lead to non-specific binding to various cellular and extracellular components through electrostatic or hydrophobic interactions.

Q3: How can I differentiate between specific nuclear staining and non-specific background?

Specific staining will be characterized by bright, well-defined nuclear localization. Non-specific staining often appears as diffuse, lower-intensity fluorescence in the cytoplasm or as staining of extracellular structures. Comparing the staining pattern to a well-established nuclear marker like DAPI or Hoechst can also be helpful, although spectral overlap should be considered. Additionally, performing a control with RNase treatment can help determine the contribution of RNA binding to the background signal.

Q4: Are there alternatives to this compound if non-specific binding persists?

Yes, several other nuclear counterstains are available, each with its own advantages and disadvantages.

  • DAPI (4',6-diamidino-2-phenylindole): A popular blue-emitting nuclear stain that binds to the minor groove of dsDNA. It generally shows very specific nuclear staining with low cytoplasmic background. However, its UV excitation can cause phototoxicity in live-cell imaging and its emission may overlap with blue or green fluorophores.

  • Hoechst Stains (33342 and 33258): Similar to DAPI, these are blue-emitting, minor groove-binding DNA stains. Hoechst 33342 is cell-permeant and suitable for live-cell imaging. They share similar spectral properties with DAPI.

  • DRAQ5™ and DRAQ7™: These are far-red emitting nuclear stains that can be used in live (DRAQ5™) or dead (DRAQ7™) cells and are compatible with GFP/FITC and PE/TRITC channels.

Troubleshooting Guides

Issue: High Cytoplasmic Background Staining

High cytoplasmic background is often due to this compound binding to RNA.

Troubleshooting_Cytoplasmic_Staining start High Cytoplasmic Background Observed check_concentration Is this compound Concentration Optimized? start->check_concentration optimize_concentration Titrate this compound (0.1 - 1 µM) check_concentration->optimize_concentration No check_incubation Is Incubation Time Optimized? check_concentration->check_incubation Yes optimize_concentration->check_incubation optimize_incubation Reduce Incubation Time (5-15 min) check_incubation->optimize_incubation No consider_rnase Consider RNA Binding check_incubation->consider_rnase Yes optimize_incubation->consider_rnase perform_rnase Perform RNase A Treatment consider_rnase->perform_rnase evaluate_rnase Was Background Reduced? perform_rnase->evaluate_rnase success Problem Resolved: Primarily RNA Binding evaluate_rnase->success Yes alternative_stain Consider Alternative Nuclear Stain (e.g., DAPI, Hoechst) evaluate_rnase->alternative_stain No

Caption: Troubleshooting workflow for high cytoplasmic background with this compound.

Quantitative Data Summary
ParameterRecommendationExpected Outcome
This compound Concentration Titrate from 0.1 µM to 1.0 µM. Start with 0.5 µM for cultured cells.[2]Lower concentrations should reduce background while maintaining sufficient nuclear signal.
Incubation Time 5 to 15 minutes at room temperature.Shorter incubation times minimize non-specific binding.
RNase A Treatment 10-100 µg/mL for 30-60 minutes at 37°C.Significant reduction in cytoplasmic signal if RNA binding is the primary cause.
Issue: Non-specific Staining of Extracellular Matrix (ECM)

This can be caused by electrostatic interactions between the positively charged this compound dye and negatively charged components of the ECM.

StrategyRecommendationRationale
Increase Salt Concentration in Washing Buffers Increase NaCl concentration in PBS washes to 0.3-0.5 M.Higher ionic strength can disrupt weak electrostatic interactions causing non-specific binding.
Optimize Blocking Ensure adequate blocking with an appropriate agent (e.g., BSA or serum from the secondary antibody host species).While primarily for antibody binding, thorough blocking can reduce non-specific binding of other reagents.
Use a Chaotropic Agent Include a low concentration of a mild non-ionic detergent (e.g., 0.05% Tween-20) in wash buffers.Can help to disrupt hydrophobic and other non-specific interactions.

Experimental Protocols

Protocol: Immunofluorescence Staining with this compound and Optional RNase Treatment

This protocol provides a standard immunofluorescence workflow with an integrated optional step for RNase A treatment to reduce cytoplasmic background from this compound.

IF_Protocol_Workflow cluster_prep Sample Preparation cluster_optional_rnase Optional RNase Treatment cluster_staining Immunostaining cluster_counterstain Counterstaining & Mounting cell_culture 1. Cell Culture/ Tissue Sectioning fixation 2. Fixation (e.g., 4% PFA) cell_culture->fixation permeabilization 3. Permeabilization (e.g., 0.25% Triton X-100) fixation->permeabilization rnase_treatment 4. RNase A Incubation (10-100 µg/mL, 37°C) permeabilization->rnase_treatment If cytoplasmic background is high blocking 5. Blocking (e.g., 5% BSA) permeabilization->blocking Standard Protocol rnase_treatment->blocking primary_ab 6. Primary Antibody Incubation blocking->primary_ab secondary_ab 7. Secondary Antibody Incubation primary_ab->secondary_ab topro_stain 8. This compound Incubation (0.1-1 µM, 5-15 min) secondary_ab->topro_stain mounting 9. Mounting topro_stain->mounting

Caption: Immunofluorescence workflow with an optional RNase treatment step.

  • Sample Preparation:

    • For cultured cells: Grow cells on sterile coverslips to 70-80% confluency.

    • For tissue sections: Prepare cryosections or paraffin-embedded sections according to standard protocols.

  • Fixation:

    • Aspirate culture medium and wash cells once with PBS.

    • Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • RNase Treatment (Optional):

    • Prepare a solution of RNase A (DNase-free) at a concentration of 10-100 µg/mL in PBS.

    • Incubate the samples with the RNase A solution for 30-60 minutes at 37°C in a humidified chamber.

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate samples in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) and 0.1% Triton X-100 in PBS) for 1 hour at room temperature to block non-specific antibody binding sites.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the blocking buffer.

    • Incubate the samples with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the samples three times with PBS containing 0.1% Triton X-100 (PBST) for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.

    • Incubate the samples with the secondary antibody solution for 1 hour at room temperature, protected from light.

    • Wash three times with PBST for 5 minutes each, protected from light.

  • This compound Counterstaining:

    • Prepare a working solution of this compound in PBS at a final concentration of 0.1-1 µM.

    • Incubate the samples with the this compound solution for 5-15 minutes at room temperature, protected from light.

    • Wash three times with PBS for 5 minutes each, protected from light.

  • Mounting:

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Seal the edges of the coverslip with nail polish and allow it to dry.

    • Store the slides at 4°C in the dark until imaging.

This comprehensive guide should assist researchers in troubleshooting and optimizing their immunofluorescence experiments involving this compound, leading to clearer and more reliable results.

References

Technical Support Center: To-Pro-1 Usage and Photobleaching Prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for To-Pro-1 and related fluorescent dyes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments and minimize photobleaching.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a high-affinity, cell-impermeant carbocyanine monomeric nucleic acid stain. It effectively stains the nucleus of dead or fixed cells with compromised plasma membranes, emitting a green fluorescence. It is commonly used in fluorescence microscopy and flow cytometry to identify dead cells.

Q2: What are the excitation and emission wavelengths for this compound?

A2: When bound to DNA, this compound has an excitation maximum of approximately 515 nm and an emission maximum of around 531 nm.[1]

Q3: What is photobleaching and why is it a problem for this compound?

A3: Photobleaching is the irreversible photochemical destruction of a fluorophore, like this compound, upon exposure to excitation light. This leads to a loss of fluorescent signal, which can compromise the quality and quantification of your imaging data. The process is often mediated by reactive oxygen species (ROS) generated during fluorescence excitation.

Q4: How can I tell if my this compound signal loss is due to photobleaching or a biological event?

A4: To differentiate between photobleaching and a genuine biological phenomenon, you can image a fixed control sample under the same illumination conditions. If the signal in the control sample fades over time, photobleaching is the likely cause.

Troubleshooting Guide: Preventing this compound Photobleaching

Issue: My this compound signal is fading rapidly during imaging.

This is a classic sign of photobleaching. Here are several strategies to mitigate this issue, categorized into chemical and physical approaches.

Chemical Solutions: Antifade Reagents

Antifade reagents are mounting media that contain chemicals, such as free radical scavengers, to reduce photobleaching.

Available Options:

Antifade Reagent TypeKey Components & PropertiesCommercial ExamplesSuitability for this compound (Cyanine Dyes)
Glycerol-Based with Antioxidants Contain agents like n-propyl gallate (NPG) or p-phenylenediamine (PPD) in a glycerol base. Glycerol also helps match the refractive index.ProLong Gold, ProLong DiamondGenerally compatible and effective. PPD-based reagents should be used with caution as they can react with some cyanine dyes.[2]
PVA-Based Utilize polyvinyl alcohol (PVA) as a base, often with antifade agents like DABCO (1,4-diazabicyclo[2.2.2]octane).Mowiol 4-88Generally compatible and effective.
Commercial Formulations Proprietary blends of scavengers and quenchers designed for broad compatibility and high performance.VECTASHIELDReported to be very effective for a range of fluorophores, but may not be optimal for all cyanine dyes.[2]

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cluster_workflow Antifade Reagent Workflow Start Fixed and Stained Sample (with this compound) ApplyAntifade Apply Antifade Mounting Medium Start->ApplyAntifade Coverslip Mount Coverslip ApplyAntifade->Coverslip Cure Cure/Seal Sample (if required) Coverslip->Cure Image Image with Reduced Photobleaching Cure->Image

Caption: Workflow for using antifade mounting media.

Experimental Protocol: Using a Commercial Antifade Reagent (e.g., ProLong Gold)
  • Preparation: After completing the this compound staining protocol, gently wash the sample with phosphate-buffered saline (PBS).

  • Mounting:

    • Carefully remove excess PBS from the slide by gently tapping the edge on a lint-free wipe.

    • Apply one drop of ProLong Gold antifade reagent directly onto the sample.

    • Slowly lower a coverslip onto the droplet, avoiding the introduction of air bubbles.

  • Curing:

    • Place the slide on a flat surface in the dark and allow it to cure for at least 24 hours at room temperature.[3][4] This step is crucial for the antifade properties to become fully effective.

  • Sealing (Optional but Recommended for Long-Term Storage):

    • After curing, seal the edges of the coverslip with clear nail polish or a commercial sealant.

  • Imaging: Proceed with your fluorescence microscopy imaging.

Physical Solutions: Optimizing Imaging Parameters

Adjusting your microscope settings is a powerful way to reduce photobleaching. The fundamental principle is to minimize the total exposure of your sample to high-intensity light.

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cluster_optimization Imaging Parameter Optimization cluster_intensity Intensity Reduction Methods cluster_time Time Reduction Methods cluster_sensitivity Sensitivity Enhancement Goal Goal: Minimize Photobleaching ReduceIntensity Reduce Excitation Light Intensity Goal->ReduceIntensity ReduceTime Reduce Exposure Time Goal->ReduceTime IncreaseSensitivity Increase Detector Sensitivity Goal->IncreaseSensitivity ND_Filter Use Neutral Density (ND) Filters ReduceIntensity->ND_Filter Laser_Power Lower Laser Power (%) ReduceIntensity->Laser_Power Dwell_Time Decrease Pixel Dwell Time (Confocal) ReduceTime->Dwell_Time Exposure Shorten Camera Exposure (Widefield) ReduceTime->Exposure Gain Increase Detector Gain/EM Gain IncreaseSensitivity->Gain Binning Use Pixel Binning IncreaseSensitivity->Binning

Caption: Key imaging parameters to optimize for photobleaching reduction.

Experimental Protocol: Optimizing Confocal Microscope Settings for this compound
  • Initial Setup:

    • Start with a low laser power setting (e.g., 1-5%) for the 488 nm or similar laser line used to excite this compound.

    • Set the detector gain to a moderate level.

    • Use a faster scan speed (which corresponds to a shorter pixel dwell time).

  • Signal-to-Noise Ratio (SNR) Optimization:

    • Acquire an image and assess the SNR. If the signal is too weak, follow this optimization sequence:

      • First, increase the detector gain. This amplifies the detected signal without increasing the excitation light hitting the sample.

      • If the signal is still weak, consider frame averaging (e.g., averaging 2-4 frames). This can improve SNR without significantly increasing photobleaching per frame.

      • As a last resort, slowly increase the laser power. Only increase it to the minimum level required to obtain a satisfactory image.

  • Pinhole Adjustment:

    • Ensure the pinhole is set to an optimal size (typically 1 Airy unit) for confocality. A slightly larger pinhole can increase signal detection but will reduce confocality.

  • Image Acquisition Strategy:

    • Focus on your sample using transmitted light (e.g., DIC or phase contrast) before switching to fluorescence to acquire the final image.

    • For time-lapse experiments, use the longest possible interval between acquisitions that still captures the biological process of interest.

Consider More Photostable Alternatives

If photobleaching of this compound remains a significant issue despite optimization, consider using an alternative dye with inherently higher photostability.

DyeExcitation/Emission (nm)Key Features
This compound ~515 / 531Green emission, cell-impermeant.
DRAQ5 ~646 / 697Far-red emission, cell-permeant (can be used in live cells), reported to have low photobleaching.[5][6]
SYTOX Green ~504 / 523Green emission, cell-impermeant, high fluorescence enhancement upon binding DNA.[7]

Signaling Pathways and Logical Relationships

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cluster_photobleaching_pathway Photobleaching Pathway Excitation Excitation Light Fluorophore_Ground This compound (Ground State) Excitation->Fluorophore_Ground Fluorophore_Excited This compound (Excited State) Fluorophore_Ground->Fluorophore_Excited Absorption Fluorescence Fluorescence Emission Fluorophore_Excited->Fluorescence ROS Reactive Oxygen Species (ROS) Fluorophore_Excited->ROS Intersystem Crossing Bleached Bleached this compound (Non-fluorescent) Fluorophore_Excited->Bleached Photodegradation ROS->Fluorophore_Excited Chemical Reaction Antifade Antifade Reagents (ROS Scavengers) Antifade->ROS Neutralizes

Caption: Simplified pathway of photobleaching and the action of antifade reagents.

References

Technical Support Center: TO-PRO-1 Staining for Fixed Cells

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and answers to frequently asked questions regarding the use of TO-PRO-1 as a nuclear counterstain in fixed and permeabilized cells. It is intended for researchers, scientists, and drug development professionals utilizing fluorescence microscopy and immunocytochemistry.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in fixed-cell imaging?

This compound is a high-affinity, cell-impermeant cyanine dye that stains nucleic acids (both DNA and RNA). In live-cell experiments, it is exclusively used to identify dead or late-apoptotic cells, as it can only penetrate compromised cell membranes.[1][2] However, when cells are intentionally fixed and permeabilized, their membranes become permeable to the dye. In this context, this compound serves as an excellent far-red nuclear counterstain for all cells in the sample, providing vivid contrast to other fluorescent labels.[3]

Q2: Which fixation method is better for this compound staining: Paraformaldehyde (PFA) or Methanol?

The choice between PFA and methanol depends on the specific requirements of your experiment, particularly the sensitivity of other primary antibodies in your panel. Both methods are compatible with this compound staining.

  • Paraformaldehyde (PFA) is a cross-linking fixative that preserves cellular morphology and antigen structure exceptionally well.[4] However, it does not permeabilize the cell membrane, requiring a subsequent permeabilization step with a detergent like Triton™ X-100 before this compound can enter the cell.[5][6]

  • Methanol is a precipitating fixative that works by dehydrating the cell, which denatures and precipitates proteins.[4][7] This process simultaneously fixes and permeabilizes the cells, eliminating the need for a separate detergent step.[5][8] While faster, it can sometimes alter cellular morphology and may not be suitable for all antigens.[4][9]

Q3: Why is my this compound nuclear signal weak after fixation?

Weak staining is a common issue with several potential causes:

  • Insufficient Permeabilization (PFA-fixed cells): If using a cross-linking fixative like PFA, the permeabilization step may be inadequate. The concentration of the detergent (e.g., Triton™ X-100) or the incubation time might be insufficient to allow the dye to access the nucleus.[10][11]

  • Suboptimal Dye Concentration: The concentration of this compound may be too low. For adherent cells, a working concentration of 1-5 µM is often recommended.[12]

  • Over-fixation: Prolonged fixation with PFA can excessively cross-link proteins around the DNA, potentially hindering the dye's access to its binding sites.[10]

  • Incorrect Filter Sets: Ensure the microscope's excitation and emission filters are appropriate for this compound (Excitation/Emission maxima: ~642/661 nm when bound to DNA).

Q4: My this compound staining shows high background or non-specific signal. What can I do?

High background can obscure the specific nuclear signal. Key causes include:

  • Dye Concentration is Too High: An excessively high concentration of this compound is a common cause of high background. Titrate the dye to find the optimal concentration that provides a bright nuclear signal with low cytoplasmic background.[13]

  • Insufficient Washing: Residual dye that is not washed away properly after the staining step will contribute to background fluorescence. Increase the number and/or duration of wash steps.[10]

  • RNA Staining: TO-PRO dyes can also bind to RNA, which can result in some cytoplasmic signal.[14] While typically less intense than the nuclear signal, it can contribute to background. If a purely nuclear stain is required and background is problematic, consider RNase treatment.

  • Cell Debris: Dead cells and debris can non-specifically bind the dye, increasing background.[15] Ensure cell cultures are healthy before fixation and wash thoroughly.

Comparison of Fixation Methods for this compound Staining

The following table summarizes the key differences between paraformaldehyde and methanol fixation when using this compound as a nuclear counterstain.

FeatureParaformaldehyde (PFA) / FormalinCold Methanol
Mechanism Cross-links proteins, forming a stable network.[11]Dehydrates cells, precipitating proteins and extracting lipids.[4][7]
Morphology Preservation Generally excellent; preserves fine cellular structures.[4]Good, but can cause cell shrinkage and alter some structures.[4][9]
Permeabilization No. Requires a separate permeabilization step with a detergent (e.g., 0.1-0.5% Triton™ X-100).[5][6]Yes. Simultaneously fixes and permeabilizes the cells.[5][8]
Protocol Time Longer, due to separate fixation and permeabilization steps.Shorter, as fixation and permeabilization are a single step.[7]
Antigen Preservation Good for many antigens, but cross-linking can mask some epitopes.[6]Can unmask some epitopes but may destroy others due to protein denaturation.[7]
Expected this compound Signal Strong and specific, provided permeabilization is optimal.Strong and specific. May appear brighter in some cases due to chromatin changes.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Weak or No Nuclear Signal 1. Inadequate Permeabilization (PFA Fixation): Detergent concentration is too low or incubation time is too short.[11]Increase Triton™ X-100 concentration to 0.2-0.5% or increase incubation time to 10-15 minutes.
2. Suboptimal Dye Concentration: this compound working solution is too dilute.Titrate this compound concentration. Start with the recommended range of 1-5 µM for fixed adherent cells.[12]
3. Over-fixation: PFA fixation time was too long, potentially masking DNA.[10]Reduce PFA fixation time to 10-15 minutes.
4. Incorrect Microscope Settings: Excitation/emission filters do not match this compound spectra.Use a filter set appropriate for far-red dyes (e.g., Cy5® filter set).
High Background Staining 1. Dye Concentration Too High: Excess dye is binding non-specifically or in the cytoplasm.[13]Reduce the working concentration of this compound. Perform a titration to find the optimal signal-to-noise ratio.
2. Insufficient Washing: Unbound dye remains on the sample.[10]Increase the number of post-staining washes (e.g., 3-4 washes with PBS for 5 minutes each).
3. Presence of RNA: this compound binds to RNA in the cytoplasm and nucleoli.[14]If cytoplasmic staining is a significant issue, consider incubating with RNase A (e.g., 100 µg/mL for 30-60 minutes at 37°C) before staining.
Uneven or Patchy Staining 1. Incomplete Fixative/Dye Coverage: Cells were not fully immersed during fixation or staining.Ensure the entire coverslip/well is covered with a sufficient volume of solution at each step.
2. Cell Clumping: Cells are clumped, preventing uniform access of reagents.Ensure cells are plated at an appropriate, non-confluent density.
3. Sample Drying Out: Allowing the sample to dry at any point can cause artifacts.[10][11]Keep the sample hydrated with buffer (e.g., PBS) during all steps and washes.

Experimental Protocols

Protocol 1: PFA Fixation and Permeabilization

This protocol is recommended for experiments where preserving fine cellular morphology is critical.

Reagents:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS, pH 7.4

  • Permeabilization Buffer: 0.25% Triton™ X-100 in PBS

  • This compound Stock Solution (e.g., 1 mM in DMSO)

  • Wash Buffer: PBS

Procedure:

  • Preparation: Grow cells on sterile coverslips or in imaging plates to desired confluency.

  • Wash: Gently aspirate the culture medium and wash the cells twice with PBS.

  • Fixation: Add 4% PFA solution to cover the cells and incubate for 15 minutes at room temperature.[6]

  • Wash: Aspirate the PFA solution and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Add Permeabilization Buffer to the cells and incubate for 10 minutes at room temperature.[5]

  • Wash: Aspirate the Permeabilization Buffer and wash the cells twice with PBS.

  • (Optional) Blocking & Immunostaining: Proceed with blocking and primary/secondary antibody staining as required for your specific experiment.

  • This compound Staining: Dilute the this compound stock solution to a final working concentration of 1-5 µM in PBS.[12] Add the solution to the cells and incubate for 15 minutes at room temperature, protected from light.

  • Final Wash: Aspirate the this compound solution and wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium. The sample is now ready for imaging.

Protocol 2: Cold Methanol Fixation

This protocol is a faster alternative that combines fixation and permeabilization.

Reagents:

  • Phosphate-Buffered Saline (PBS)

  • 100% Methanol, ice-cold (stored at -20°C)

  • This compound Stock Solution (e.g., 1 mM in DMSO)

  • Wash Buffer: PBS

Procedure:

  • Preparation: Grow cells on sterile coverslips or in imaging plates to desired confluency.

  • Wash: Gently aspirate the culture medium and wash the cells once with PBS.

  • Fixation & Permeabilization: Aspirate the PBS. Add ice-cold 100% methanol to cover the cells and incubate for 10 minutes at -20°C.[16]

  • Wash: Aspirate the methanol and gently wash the cells three times with PBS for 5 minutes each to rehydrate them.[7]

  • (Optional) Blocking & Immunostaining: Proceed with blocking and primary/secondary antibody staining as required for your specific experiment.

  • This compound Staining: Dilute the this compound stock solution to a final working concentration of 1-5 µM in PBS.[12] Add the solution to the cells and incubate for 15 minutes at room temperature, protected from light.

  • Final Wash: Aspirate the this compound solution and wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium. The sample is now ready for imaging.

Visualized Workflows

Fixation_Decision_Tree start Start: Need to stain with this compound and other antibodies q1 Is preserving fine cellular morphology the TOP priority? start->q1 pfa_path Paraformaldehyde (PFA) Fixation q1->pfa_path Yes q2 Is the primary antibody known to be incompatible with methanol? q1->q2 No perm_step Add separate Permeabilization step (e.g., Triton X-100) pfa_path->perm_step methanol_path Methanol Fixation stain Proceed to This compound Staining methanol_path->stain q2->pfa_path Yes q2->methanol_path No perm_step->stain

Caption: Decision tree for selecting a fixation method.

PFA_Workflow cluster_prep Preparation cluster_fix Fixation & Permeabilization cluster_stain Staining & Imaging wash1 1. Wash cells with PBS fix 2. Fix with 4% PFA (15 min, RT) wash1->fix wash2 3. Wash 3x with PBS fix->wash2 perm 4. Permeabilize with Triton X-100 (10 min, RT) wash2->perm wash3 5. Wash 2x with PBS perm->wash3 immuno 6. (Optional) Immunostaining wash3->immuno topro 7. Stain with this compound (15 min, RT) immuno->topro wash4 8. Wash 3x with PBS topro->wash4 mount 9. Mount and Image wash4->mount

Caption: Experimental workflow for PFA fixation.

Logic_Diagram cluster_cell Cell State cluster_process Process cluster_dye This compound Dye live_cell Live Cell (Intact Membrane) fixation Fixation (PFA) + Permeabilization (Triton) OR Fixation (Methanol) live_cell->fixation fixed_cell Fixed/Permeabilized Cell (Porous Membrane) dye_inside This compound (Binds Nucleus) fixation->fixed_cell dye_outside This compound (Outside Cell) dye_outside->live_cell Blocked dye_outside->fixed_cell Enters

Caption: Logic of this compound entry into fixed cells.

References

Technical Support Center: Interpreting TO-PRO-1 Staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret intermediate TO-PRO-1 staining results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What does intermediate this compound staining signify?

An intermediate this compound signal indicates a cell population with partially compromised plasma membranes. Unlike the distinct bright fluorescence of necrotic or late apoptotic cells, and the lack of signal from live cells, an intermediate signal suggests a transitional or heterogeneous state. This can include:

  • Early Apoptotic Cells: In the initial phases of apoptosis, the cell membrane may become permeable to the dye to a limited extent, resulting in dim or intermediate staining.

  • Cells with Transient Membrane Pores: Certain cellular processes, such as the activation of specific ion channels like the P2X7 receptor, can cause temporary pores in the membrane, allowing for a low level of this compound entry.[1][2][3][4]

  • Damaged but Viable Cells: Cells that have experienced sublethal injury might have localized membrane damage that permits some dye uptake without leading to immediate cell death.

  • Variations in Staining Protocol: Inconsistent staining times, dye concentrations, or washing steps can contribute to variability in fluorescence intensity.

Q2: How can I distinguish between early apoptotic cells and other causes of intermediate staining?

To differentiate early apoptotic cells from other cell states that may exhibit intermediate this compound staining, it is highly recommended to co-stain with Annexin V and a vital dye like Propidium Iodide (PI).

  • Early apoptotic cells will be Annexin V positive (due to phosphatidylserine externalization) and this compound intermediate/PI negative.[5][6]

  • Late apoptotic/necrotic cells will be positive for both Annexin V and this compound/PI.[5][6]

  • Live cells will be negative for both Annexin V and this compound/PI.[5][6]

  • Cells with transient pores may be Annexin V negative but show intermediate this compound staining.

Q3: My this compound staining shows a smear or a broad population instead of distinct peaks in flow cytometry. What could be the cause?

A smear or broad distribution of this compound fluorescence can be attributed to several factors:

  • Asynchronous Cell Death: If the cells in your sample are dying at different rates, you will observe a continuum of membrane permeability, leading to a broad staining pattern.

  • Cell Clumping: Aggregates of cells can lead to inconsistent staining and aberrant signals in the flow cytometer. Ensure you have a single-cell suspension.

  • Instrument Settings: Improper voltage settings on the flow cytometer can lead to poor resolution between populations.

  • Reagent Quality: Degradation of the this compound reagent can result in weaker and more variable staining.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Intermediate this compound fluorescence intensity Cells are in an early stage of apoptosis.Co-stain with Annexin V and Propidium Iodide (PI) to differentiate between live, early apoptotic, late apoptotic, and necrotic populations.
Transient membrane pores (e.g., due to P2X7 receptor activation).Investigate the involvement of specific pathways. Use inhibitors for suspected channels or receptors to see if the intermediate staining is reduced.
Sub-optimal staining concentration.Titrate the this compound concentration to determine the optimal concentration for your cell type and experimental conditions. Recommended starting concentrations are 25 nM - 1 µM for flow cytometry and 1-10 µM for fluorescence microscopy.
Inconsistent incubation time.Ensure a consistent and adequate incubation time for all samples as recommended in the protocol.
High background staining in live cells This compound concentration is too high.Reduce the concentration of this compound.
Inadequate washing.Perform additional washing steps to remove unbound dye.
Presence of dead cells that have released DNA.Treat samples with DNase to reduce background from extracellular DNA.
No or weak this compound signal in dead cells This compound concentration is too low.Increase the concentration of this compound.
Insufficient incubation time.Increase the incubation time to allow for complete dye penetration and DNA binding.
Reagent has degraded.Use a fresh aliquot of this compound. Protect the reagent from light and repeated freeze-thaw cycles.

Quantitative Data Summary

The following table provides a general overview of the expected fluorescence intensity for different cell populations when using a combination of this compound (or a similar viability dye like PI) and Annexin V. Actual values may vary depending on the cell type, instrument, and experimental conditions.

Cell PopulationThis compound / PI StainingAnnexin V StainingInterpretation
Live CellsNegative / LowNegativeIntact cell membrane, no phosphatidylserine exposure.
Early Apoptotic CellsIntermediate / LowPositivePartially compromised membrane, phosphatidylserine exposure.
Late Apoptotic CellsHighPositiveFully compromised membrane, phosphatidylserine exposure.
Necrotic CellsHighNegative or PositiveFully compromised membrane.

Experimental Protocols

Protocol: Co-staining with this compound and Annexin V for Flow Cytometry

This protocol allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • This compound Iodide (1 mM in DMSO)

  • Annexin V-FITC (or another fluorochrome conjugate)

  • 1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

  • Phosphate-Buffered Saline (PBS)

  • Cell suspension (1 x 10^6 cells/mL)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Induce apoptosis in your experimental cell population using the desired method. Include untreated cells as a negative control.

    • Harvest cells and wash them once with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add this compound to a final concentration of 0.1-1 µM.

    • Incubate for an additional 5-15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer immediately.

    • Use appropriate laser lines and filters for the chosen fluorochromes (e.g., 488 nm excitation for FITC, 488 or 633 nm for this compound).

    • Set up appropriate compensation controls using single-stained samples.

    • Gate on the cell population based on forward and side scatter to exclude debris.

    • Analyze the fluorescence of Annexin V and this compound to distinguish the different cell populations.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_analysis Data Acquisition & Analysis start Start with cell culture induce Induce Apoptosis start->induce harvest Harvest and Wash Cells induce->harvest resuspend Resuspend in Binding Buffer harvest->resuspend add_annexin Add Annexin V (Incubate 15 min) resuspend->add_annexin add_topro Add this compound (Incubate 5-15 min) add_annexin->add_topro add_buffer Add Binding Buffer add_topro->add_buffer flow Analyze on Flow Cytometer add_buffer->flow gate Gate on Cells (FSC vs SSC) flow->gate analyze Analyze Fluorescence (Annexin V vs this compound) gate->analyze interpret Interpret Populations: - Live - Early Apoptotic - Late Apoptotic/Necrotic analyze->interpret

Caption: Experimental workflow for co-staining with this compound and Annexin V.

p2x7_pathway cluster_stimulus Extracellular cluster_membrane Plasma Membrane cluster_response Intracellular atp Extracellular ATP p2x7 P2X7 Receptor atp->p2x7 Binds & Activates pore Transient Pore Formation p2x7->pore Induces topro This compound Influx pore->topro fluorescence Intermediate Green Fluorescence topro->fluorescence

Caption: Simplified signaling pathway of P2X7 receptor-mediated this compound uptake.

References

Technical Support Center: Troubleshooting To-Pro-1 Lot-to-Lot Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating lot-to-lot variability of To-Pro-1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound (Thiazole Orange Iodide) is a cell-impermeant nucleic acid stain. It is a carbocyanine dye that exhibits strong fluorescence enhancement upon binding to double-stranded nucleic acids.[1][2] Because it cannot cross the intact membranes of live cells, it is commonly used to identify dead or membrane-compromised cells in a population.[1][2] Its primary applications are in flow cytometry and fluorescence microscopy for viability and apoptosis detection.[1]

Q2: What are the spectral properties of this compound?

When bound to DNA, this compound has an excitation maximum of approximately 515 nm and an emission maximum of around 531 nm.[3] It is typically excited by the 488 nm laser line in flow cytometry.

Q3: What could cause lot-to-lot variability in this compound?

Lot-to-lot variability in this compound can stem from several factors related to its manufacturing and handling:

  • Purity of the Dye: The synthesis of complex organic molecules like this compound can result in byproducts and impurities.[4][5] Variations in the purification process between batches can lead to different levels and types of contaminants, which may affect the dye's fluorescence properties and binding affinity.

  • Concentration of the Stock Solution: Inaccuracies in the determination of the dye concentration in the stock solution can lead to variability in staining when using the same dilution factor across different lots.

  • Stability and Degradation: this compound, like many fluorescent dyes, can be sensitive to light and temperature. Improper storage or handling can lead to degradation of the dye, resulting in reduced performance.[6]

Q4: How can I tell if a new lot of this compound is performing differently?

Inconsistent staining results are the primary indicator of lot-to-lot variability. This may manifest as:

  • A noticeable shift in the fluorescence intensity of the dead cell population.

  • An increase in the background fluorescence of the live cell population.

  • A change in the separation between live and dead cell populations, making gating more difficult.

  • The need to significantly adjust the working concentration to achieve similar results to the previous lot.

Troubleshooting Guides

Issue 1: Weak or No Staining of Dead Cells

If you are observing a weak or absent signal from your dead cell population with a new lot of this compound, consider the following troubleshooting steps:

  • Verify Dye Concentration: The actual concentration of the new lot may be lower than stated. Consider performing a concentration titration to determine the optimal working concentration.

  • Check Instrument Settings: Ensure that the laser and filter settings on your flow cytometer or microscope are appropriate for this compound (Excitation: ~515 nm, Emission: ~531 nm).

  • Assess Dye Integrity: The dye may have degraded. If possible, compare the staining with a known good lot of this compound or another viability dye.

  • Optimize Staining Protocol: Ensure that the incubation time and temperature are sufficient for the dye to enter the cells and bind to the nucleic acids.

Issue 2: High Background Staining in Live Cells

If you are observing an unacceptable level of fluorescence in your live cell population, this could be due to:

  • Excessive Dye Concentration: The new lot may be more concentrated or have a higher staining efficiency. A lower working concentration may be required. Perform a concentration titration to find the optimal concentration that maximizes the signal from dead cells while minimizing the background from live cells.

  • Impurities in the Dye: Fluorescent impurities from the synthesis process could be non-specifically binding to live cells.

  • Cell Health: A high percentage of membrane-compromised cells in your "live" population will stain positive with this compound. Always include a healthy, unstained control to assess the baseline health of your cell population.

Experimental Protocols

Protocol 1: Spectrophotometric Analysis of this compound Concentration

This protocol allows for an estimation of the this compound concentration in a stock solution.

Materials:

  • This compound stock solution (in DMSO)

  • DMSO (spectrophotometry grade)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Methodology:

  • Prepare a dilution of your this compound stock solution in DMSO. The dilution factor will depend on the expected concentration of the stock solution. Aim for a final absorbance reading between 0.1 and 1.0 at the absorbance maximum.

  • Use DMSO as a blank to zero the spectrophotometer.

  • Measure the absorbance of the diluted this compound solution at its absorbance maximum (approximately 509 nm).

  • Calculate the concentration using the Beer-Lambert law: A = εcl Where:

    • A = Absorbance

    • ε = Molar extinction coefficient of this compound in DMSO (This value should be provided by the manufacturer or can be determined empirically).

    • c = Concentration (in mol/L)

    • l = Path length of the cuvette (usually 1 cm)

  • Remember to account for the dilution factor to determine the concentration of the original stock solution.

Protocol 2: Side-by-Side Comparison of this compound Lots by Flow Cytometry

This protocol provides a direct comparison of the performance of a new lot of this compound against a previously validated lot.

Materials:

  • Old and new lots of this compound

  • Cell line of interest

  • Culture medium

  • Phosphate-buffered saline (PBS)

  • Reagent for inducing cell death (e.g., heat shock, ethanol, or a known cytotoxic agent)

  • Flow cytometer

Methodology:

  • Prepare Cell Populations:

    • Live Cells: Harvest a healthy, exponentially growing cell culture. Wash the cells with PBS and resuspend at a concentration of 1 x 10^6 cells/mL in your desired staining buffer.

    • Dead Cells: Induce cell death in a separate aliquot of cells. For example, heat the cells at 65°C for 10-15 minutes or treat with 70% ethanol for 10 minutes. Wash the cells and resuspend at the same concentration as the live cells.

    • Mixed Population: Create a 1:1 mixture of live and dead cells.

  • Staining:

    • Set up a series of tubes for each lot of this compound (old and new).

    • Perform a concentration titration for each lot. A recommended starting range is 25 nM to 1 µM.[7]

    • For each concentration, stain an aliquot of the mixed cell population.

    • Incubate the cells with the dye according to the manufacturer's recommendations (typically 15-30 minutes at room temperature, protected from light).

  • Data Acquisition:

    • Acquire the data on a flow cytometer using the appropriate laser (e.g., 488 nm) and emission filter (e.g., 530/30 nm bandpass).

    • Ensure that the instrument settings (voltages, compensation) are kept consistent for all samples.

  • Data Analysis:

    • For each lot and concentration, create a histogram of this compound fluorescence.

    • Identify the live and dead cell populations.

    • Compare the Mean Fluorescence Intensity (MFI) of the dead cell population and the background fluorescence of the live cell population between the two lots.

    • Assess the separation between the live and dead populations.

Data Presentation

Table 1: Comparison of this compound Lots by Spectrophotometry

Lot NumberAbsorbance at 509 nmCalculated Concentration (µM)
Old Lot (e.g., 12345)[Insert Value][Insert Value]
New Lot (e.g., 67890)[Insert Value][Insert Value]

Table 2: Comparison of this compound Lots by Flow Cytometry

Lot NumberConcentration (nM)MFI of Dead CellsMFI of Live CellsSeparation Index*
Old Lot (e.g., 12345)100[Insert Value][Insert Value][Insert Value]
250[Insert Value][Insert Value][Insert Value]
500[Insert Value][Insert Value][Insert Value]
New Lot (e.g., 67890)100[Insert Value][Insert Value][Insert Value]
250[Insert Value][Insert Value][Insert Value]
500[Insert Value][Insert Value][Insert Value]

*Separation Index can be calculated as (MFI_dead - MFI_live) / (2 * (SD_dead + SD_live))

Mandatory Visualizations

Troubleshooting_Workflow cluster_0 Start: Inconsistent this compound Staining cluster_1 Initial Checks cluster_2 Experimental Validation cluster_3 Analysis & Decision Start Observe variability with new lot (e.g., weak signal, high background) Concentration Is the working concentration optimal? Start->Concentration Storage Was the dye stored correctly? (-20°C, protected from light) Concentration->Storage Yes Titration Perform concentration titration (Protocol 2) Concentration->Titration No Comparison Side-by-side comparison with old lot (Protocol 2) Storage->Comparison Yes Contact Contact Technical Support of the supplier Storage->Contact No Analyze Analyze MFI and separation of populations Titration->Analyze Comparison->Analyze Spectro Check stock concentration (Protocol 1) Spectro->Analyze Decision Accept or Reject New Lot? Analyze->Decision Adjust Adjust working concentration for new lot Decision->Adjust Accept Decision->Contact Reject

Troubleshooting workflow for this compound lot-to-lot variability.

Lot_Validation_Workflow cluster_0 Step 1: Initial Assessment cluster_1 Step 2: Quantitative QC cluster_2 Step 3: Functional QC cluster_3 Step 4: Data Analysis & Acceptance Receive Receive New Lot of this compound Check Visually inspect for precipitate or color change Receive->Check Spec Review Certificate of Analysis (if available) Check->Spec Concentration Determine Stock Concentration (Protocol 1) Spec->Concentration SideBySide Perform Side-by-Side Comparison with Previous Lot (Protocol 2) Concentration->SideBySide CompareData Compare quantitative and functional data to established criteria SideBySide->CompareData Accept Accept New Lot for Use CompareData->Accept Within acceptable range Reject Reject New Lot & Contact Supplier CompareData->Reject Outside acceptable range

Workflow for validating a new lot of this compound.

References

Validation & Comparative

To-Pro-1 vs. Propidium Iodide: A Comparative Guide for Dead Cell Staining

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of cellular analysis, accurate discrimination between live and dead cells is a critical step for a multitude of applications, ranging from basic research to drug development. Propidium Iodide (PI) has long been the gold standard for identifying non-viable cells. However, other fluorescent dyes, such as To-Pro-1, have emerged as viable alternatives. This guide provides an objective comparison of this compound and Propidium Iodide for dead cell staining, supported by their chemical properties, spectral characteristics, and experimental considerations.

At a Glance: Key Properties of this compound and Propidium Iodide

A clear understanding of the fundamental characteristics of each dye is essential for selecting the appropriate reagent for a specific experimental design. The table below summarizes the key properties of this compound and Propidium Iodide.

PropertyThis compound IodidePropidium Iodide (PI)
Mechanism of Action Intercalates into double-stranded DNA of membrane-compromised cells.[1]Intercalates between DNA base pairs of membrane-compromised cells.[2][3]
Cell Permeability Impermeant to live cells.[4]Impermeant to live cells.[2][3]
Excitation Maximum (Bound to DNA) ~515 nm[4]~535 nm[2][5]
Emission Maximum (Bound to DNA) ~531 nm[4]~617 nm[2][3]
Fluorescence Color Green[4]Red[2]
Common Laser Line 488 nm, 514 nm488 nm, 532 nm, 561 nm[6]
Common Emission Filter ~530/30 nm bandpass~610/20 nm or >670 nm bandpass[7]
Fixability Can be used on fixed cells.[4]Not suitable for use after fixation as it can be washed out.[8]
RNA Binding Binds to nucleic acids.Binds to both DNA and RNA.[3][6]

Mechanism of Action: Staining the Deceased

Both this compound and Propidium Iodide are nuclear stains that function based on the principle of membrane integrity. In healthy, viable cells, the intact cell membrane prevents the entry of these dyes. However, in dead or dying cells, the compromised plasma membrane allows the dyes to enter the cell and bind to nucleic acids. This binding event leads to a significant increase in their fluorescence, allowing for the clear identification of the non-viable cell population.[2][3][4]

cluster_live Live Cell cluster_dead Dead Cell live_cell Intact Cell Membrane nucleus_live Nucleus (DNA) dye_out This compound / PI dye_out->live_cell Impermeable dead_cell Compromised Cell Membrane nucleus_dead Nucleus (DNA) stained_nucleus Fluorescent Nucleus nucleus_dead->stained_nucleus Intercalation dye_in This compound / PI dye_in->dead_cell Permeable

Mechanism of membrane-impermeant DNA dyes.

Experimental Protocols

Propidium Iodide Staining for Flow Cytometry

This protocol is a general guideline for staining dead cells with Propidium Iodide for flow cytometry analysis.

Materials:

  • Cell suspension (1 x 10^6 cells/mL)

  • Phosphate-Buffered Saline (PBS)

  • Propidium Iodide (PI) staining solution (e.g., 1 mg/mL stock in water)

  • Flow cytometry tubes

Procedure:

  • Harvest and wash cells once with cold PBS.

  • Resuspend the cell pellet in 1 mL of cold PBS.

  • Add PI to a final concentration of 1-10 µg/mL.

  • Incubate on ice for 5-15 minutes, protected from light.[9]

  • Analyze the cells by flow cytometry immediately. It is recommended to analyze within 1 hour.[10]

Note: Do not wash the cells after adding PI, as it is a non-fixable dye and will be removed.[9] For accurate DNA content analysis, treatment with RNase is necessary as PI also binds to RNA.

This compound Staining for Fluorescence Microscopy

This protocol provides a general procedure for staining dead cells with this compound for fluorescence microscopy.

Materials:

  • Cells cultured on coverslips or slides

  • Phosphate-Buffered Saline (PBS)

  • This compound Iodide solution (e.g., 1 mM in DMSO)

  • Fixative (e.g., 4% paraformaldehyde), if applicable

  • Mounting medium

Procedure:

  • Wash the cells twice with PBS.

  • If fixation is required, treat the cells with a suitable fixative and then wash again with PBS.

  • Dilute the this compound stock solution in PBS to a final working concentration (typically in the nanomolar to low micromolar range).

  • Add the this compound staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Mount the coverslip with an appropriate mounting medium.

  • Visualize the cells using a fluorescence microscope with the appropriate filter sets for green fluorescence.

start Start: Cell Sample wash1 Wash with PBS start->wash1 stain Add this compound or PI Incubate wash1->stain wash2 Wash with PBS (Optional for PI) stain->wash2 acquire Acquire Data (Flow Cytometry or Microscopy) wash2->acquire analysis Data Analysis: Discriminate Live/Dead acquire->analysis

General workflow for dead cell staining.

Performance Comparison

While both dyes are effective for identifying dead cells, their distinct spectral properties and chemical characteristics can influence their suitability for different experimental setups.

Spectral Overlap: A key consideration in multicolor flow cytometry is the potential for spectral overlap between different fluorophores. Propidium Iodide, with its broad emission spectrum in the red channel, can have significant spectral overlap with other commonly used red fluorophores like PE (Phycoerythrin).[1][11] This can complicate panel design and require careful compensation. This compound, emitting in the green spectrum, may present overlap with green fluorophores like FITC or GFP. Careful selection of filters and compensation controls is crucial when using either dye in a multicolor experiment.

Fixation Compatibility: A significant advantage of this compound is its compatibility with fixed and permeabilized cells.[4] This allows for the integration of viability staining into protocols that require intracellular antibody staining. In contrast, Propidium Iodide is not compatible with fixation, as the dye will leak out of the cells, leading to a loss of the dead cell signal.[8] For experiments requiring fixation after viability staining, amine-reactive dyes are a common alternative to both PI and this compound.[12]

Accuracy: A study comparing this compound iodide with 5-CFDA-AM for assessing the viability of planktonic algae found that this compound provided accurate viability estimates, whereas 5-CFDA-AM underestimated live cell abundance.[13] While this study was not a direct comparison with PI in mammalian cells, it provides evidence for the reliability of this compound in viability assessment.

Conclusion

Both this compound and Propidium Iodide are valuable tools for the identification of non-viable cells.

Propidium Iodide remains a widely used and cost-effective choice for simple live/dead discrimination in unfixed samples. Its bright red fluorescence and straightforward staining protocol make it a reliable workhorse in many laboratories. However, its incompatibility with fixation and potential for spectral overlap with other red fluorophores are important limitations to consider.

This compound offers the key advantage of being compatible with fixed and permeabilized cells, making it suitable for more complex experimental workflows that include intracellular staining. Its green fluorescence provides an alternative to the commonly used red channel for viability, which can be beneficial in multicolor panel design.

The ultimate choice between this compound and Propidium Iodide will depend on the specific requirements of the experiment, including the cell type, the need for fixation, and the other fluorophores being used in the assay. Researchers should carefully consider the properties of each dye to ensure the selection of the most appropriate tool for accurate and reliable dead cell staining.

References

A Head-to-Head Comparison of To-Pro-1 and SYTOX Green for Cell Viability Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately distinguishing between live and dead cells is a cornerstone of cellular analysis. This guide provides an in-depth, objective comparison of two widely used fluorescent nucleic acid stains for viability testing: To-Pro-1 and SYTOX Green. By examining their performance based on experimental data, this guide aims to equip researchers with the necessary information to select the optimal reagent for their specific applications.

Both this compound and SYTOX Green are cell-impermeant cyanine dyes that selectively stain the nuclei of dead or membrane-compromised cells. Their inability to cross the intact plasma membrane of live cells ensures that only cells with compromised membrane integrity will exhibit a fluorescent signal, providing a clear and quantifiable measure of cell death. Upon entering a cell and binding to nucleic acids, these dyes exhibit a significant increase in fluorescence emission, forming the basis of their utility in viability assays.

Performance Characteristics at a Glance

To facilitate a direct comparison, the key quantitative performance metrics of this compound and SYTOX Green are summarized in the table below. These parameters are critical in determining the suitability of a dye for various applications, such as flow cytometry and fluorescence microscopy, where signal brightness, spectral properties, and photostability are paramount.

FeatureThis compoundSYTOX Green
Excitation Maximum (DNA-bound) ~515 nm[1]~504 nm[2]
Emission Maximum (DNA-bound) ~531 nm[1]~523 nm[2]
Fluorescence Enhancement (upon DNA binding) "Stronger fluorescence" (qualitative)[1]>500-fold[2][3]
Quantum Yield (DNA-bound) Data not readily available0.53[2]
Photostability Generally considered less photostable than SYTOX GreenExhibits a low photobleaching rate
Cell Permeability Impermeant to live cells[1]Impermeant to live cells[3]
Binding Target Intercalates into double-stranded DNA[1]Intercalates into nucleic acids[2]

Mechanism of Action: A Visual Explanation

The utility of both this compound and SYTOX Green as viability probes hinges on the integrity of the cell membrane. In healthy, viable cells, the plasma membrane acts as a barrier, preventing the entry of these dyes. However, in dead or dying cells, the membrane becomes compromised, allowing the dyes to enter and bind to intracellular nucleic acids, resulting in a bright fluorescent signal.

cluster_0 Live Cell cluster_1 Dead Cell Live_Cell Intact Plasma Membrane Dye_Out_Live This compound / SYTOX Green Dye_Out_Live->Live_Cell Impermeant Nucleus_Live Nucleus (No Staining) Dead_Cell Compromised Plasma Membrane Dye_In_Dead Dye Dye_Out_Dead This compound / SYTOX Green Dye_Out_Dead->Dead_Cell Permeant Nucleus_Dead Nucleus (Stained) Dye_In_Dead->Nucleus_Dead Binds to Nucleic Acids A Cell Culture and Experimental Treatment B Harvest and Wash Cells A->B C Resuspend in Appropriate Buffer B->C D Add Viability Dye (this compound or SYTOX Green) C->D E Incubate (Protect from Light) D->E F Acquire Data (Flow Cytometer or Microscope) E->F G Data Analysis (Gating and Quantification) F->G H Interpretation of Results (% Viable vs. % Dead Cells) G->H

References

To-Pro-1 vs. 7-AAD: A Comparative Guide to Dead Cell Stains

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of cellular analysis, accurate discrimination between live and dead cells is paramount for reliable experimental outcomes. This guide provides a comprehensive comparison of two widely used fluorescent dyes for dead cell identification: To-Pro-1 and 7-aminoactinomycin D (7-AAD). Both stains are invaluable tools for researchers in various fields, including immunology, cancer biology, and drug discovery, enabling the exclusion of non-viable cells from analysis in techniques like flow cytometry and fluorescence microscopy.

Principle of Dead Cell Staining

Both this compound and 7-AAD are DNA-binding dyes that are impermeant to the intact plasma membranes of live cells. However, in dead or dying cells with compromised membrane integrity, these dyes can enter the cell and intercalate with double-stranded DNA, emitting a fluorescent signal upon excitation. This fundamental principle allows for the clear distinction between live (non-fluorescent) and dead (fluorescent) cell populations.

Head-to-Head Comparison

While both dyes serve the same primary function, they possess distinct characteristics that may favor one over the other depending on the specific experimental context.

FeatureThis compound7-AAD
Excitation Maxima 515 nm546 nm
Emission Maxima 531 nm647 nm
Laser Compatibility Blue (488 nm), Green (532 nm)Blue (488 nm), Green (532 nm), Yellow/Green (561 nm)
Fluorescence Color GreenFar-Red
Binding Preference Intercalates into double-stranded DNAIntercalates into double-stranded DNA, with a preference for GC-rich regions[1]
Fixability Not recommended for fixation post-stainingGenerally not recommended for fixation post-staining[1][2]
Spectral Overlap Minimal overlap with red and far-red fluorochromesMinimal spectral overlap with FITC and PE[3]

In-Depth Analysis

Spectral Properties and Laser Compatibility:

This compound is optimally excited by the blue (488 nm) or green (532 nm) laser and emits in the green part of the spectrum.[4] This makes it a suitable choice for instruments equipped with these common lasers.

7-AAD is also efficiently excited by the 488 nm laser, with a maximal excitation at 546 nm, and emits in the far-red region at 647 nm. Its large Stokes shift (the difference between the excitation and emission wavelengths) is a significant advantage, as it minimizes spectral overlap with commonly used fluorochromes like FITC and PE, simplifying multicolor panel design and compensation.[3]

Staining Performance and Considerations:

Fixation:

It is important to note that both this compound and 7-AAD are generally not recommended for use in protocols that involve fixation after staining. Fixation can permeabilize live cells, leading to non-specific staining and inaccurate viability assessment.[1][2] If fixation is required, alternative fixable viability dyes should be considered.

Experimental Protocols

Below are detailed protocols for using this compound and 7-AAD for dead cell staining in flow cytometry.

This compound Staining Protocol
  • Prepare a stock solution: Dissolve this compound Iodide in DMSO to a final concentration of 1 mM.

  • Cell Preparation: Harvest and wash cells with a suitable buffer (e.g., PBS without calcium and magnesium). Resuspend the cell pellet to a concentration of 1 x 10^6 cells/mL in the same buffer.

  • Staining: Add this compound stock solution to the cell suspension at a final concentration of 0.1-1.0 µM.

  • Incubation: Incubate the cells for 15-30 minutes at room temperature, protected from light.

  • Analysis: Analyze the cells on a flow cytometer without washing. Excite with a 488 nm or 532 nm laser and detect emission in the green channel (e.g., 530/30 nm bandpass filter).

7-AAD Staining Protocol
  • Prepare a stock solution: Dissolve 7-AAD powder in methanol to a concentration of 1 mg/mL, and then dilute with PBS to a final stock concentration.[3] Alternatively, ready-to-use solutions are commercially available.

  • Cell Preparation: After surface antibody staining (if applicable), wash the cells and resuspend them in 1 mL of analysis buffer.[3]

  • Staining: Add 1 µL of the 1 mg/mL 7-AAD stock solution to each tube.[3] This typically results in a final concentration of 0.5-1 µg/mL.[1]

  • Incubation: Incubate the cells for approximately 20 minutes at 4°C, protected from light.[3]

  • Analysis: Analyze the cells on a flow cytometer without washing. Excite with a 488 nm laser and detect emission in the far-red channel (e.g., >650 nm longpass filter).

Logical Workflow for Dead Cell Staining

The following diagram illustrates the general workflow for identifying dead cells using either this compound or 7-AAD in a flow cytometry experiment.

Dead_Cell_Staining_Workflow start Start: Cell Sample cell_prep Cell Preparation (Harvest & Wash) start->cell_prep ab_staining Optional: Antibody Staining for Surface Markers cell_prep->ab_staining wash1 Wash ab_staining->wash1 staining Add Dead Cell Stain (this compound or 7-AAD) wash1->staining incubation Incubate (Room Temp or 4°C, in the dark) staining->incubation acquisition Flow Cytometry Acquisition incubation->acquisition analysis Data Analysis: Gate out Stain-Positive (Dead) Cells acquisition->analysis end End: Viable Cell Analysis analysis->end

Figure 1. A generalized workflow for dead cell exclusion using membrane-impermeant DNA dyes.

Conclusion

Both this compound and 7-AAD are effective and reliable dead cell stains for flow cytometry and other fluorescence-based applications. The choice between them is primarily dictated by the spectral characteristics of the other fluorochromes in the experimental panel. 7-AAD's far-red emission and large Stokes shift make it an excellent option for minimizing spectral overlap with commonly used green and yellow fluorescent probes. This compound, with its green emission, provides a valuable alternative when the far-red channels are occupied. Careful consideration of the entire experimental setup, including the available laser lines and the spectral properties of all dyes, will ensure the selection of the most appropriate dead cell stain for achieving accurate and reproducible results.

References

Validation of TO-PRO-1 for High-Throughput Screening: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, selecting the optimal assay for assessing cell viability and cytotoxicity in a high-throughput screening (HTS) context is critical for generating reliable and reproducible data. This guide provides a comprehensive comparison of TO-PRO-1 with other commonly used cell-impermeant DNA dyes, namely SYTOX Green and Propidium Iodide (PI), for HTS applications.

Mechanism of Action and Key Properties

This compound, SYTOX Green, and Propidium Iodide are all fluorescent dyes that are excluded by the intact plasma membrane of live cells. In cells that have lost membrane integrity, a hallmark of late-stage apoptosis or necrosis, these dyes can enter, bind to nucleic acids, and exhibit a significant increase in fluorescence. This principle allows for the specific detection and quantification of dead cells.

While sharing a common mechanism, these dyes exhibit differences in their spectral properties, DNA binding affinity, and suitability for various HTS platforms. A summary of their key characteristics is presented below.

Table 1: Comparison of Key Properties of this compound, SYTOX Green, and Propidium Iodide

FeatureThis compoundSYTOX GreenPropidium Iodide (PI)
Mechanism of Action Cell-impermeant nucleic acid stain, intercalates into DNA/RNA of dead/fixed cells.[1]High-affinity nucleic acid stain that penetrates cells with compromised plasma membranes.[2][3]Cell-impermeant nucleic acid intercalating dye.[4]
Excitation Maximum (DNA-bound) ~515 nm[1]~504 nm~535 nm[4]
Emission Maximum (DNA-bound) ~531 nm[1]~523 nm~617 nm[4]
Color GreenGreenRed
Cell Permeability Impermeant to live cellsImpermeant to live cellsImpermeant to live cells
Common Applications Dead cell staining in flow cytometry and microscopy.[1]Dead cell indicator for microscopy, flow cytometry, and microplate readers.[2][3]Detection of dead cells, widely used in flow cytometry and fluorescence microscopy.[4][5]
Compatibility with Fixation YesNot recommendedYes

Performance in High-Throughput Screening

The suitability of a fluorescent dye for HTS is determined by several factors, including its signal-to-background ratio, sensitivity, and the overall robustness of the assay, which is often quantified by the Z'-factor. An ideal HTS assay should have a Z'-factor value between 0.5 and 1.0.[6]

While direct head-to-head comparative studies providing quantitative HTS performance data for all three dyes are limited, existing literature provides valuable insights into their individual performance.

Table 2: HTS Performance Metrics for this compound Alternatives

Performance MetricSYTOX GreenPropidium Iodide (PI)
Z'-Factor > 0.5 in 384-well format[7][8]0.60 - 0.86 in 96- and 384-well formats (as part of a differential nuclear staining assay)[9]
Signal-to-Background (S/B) Ratio High; >500-fold fluorescence enhancement upon nucleic acid binding.[2]Lower than SYTOX Green due to higher intrinsic fluorescence of the dye alone.
Suitability for Real-Time Readout Yes, non-toxic for long-term incubation.[7][8]Can be used for real-time analysis, though some studies suggest potential for cytotoxicity with prolonged exposure.
Multiplexing Potential Can be multiplexed with other assays, such as luminescence-based viability assays.[7][8]Can be multiplexed with other fluorescent probes, such as those for apoptosis (e.g., Annexin V) or total cell number (e.g., Hoechst 33342).[9]

Experimental Protocols

The following is a generalized protocol for a cytotoxicity assay using a cell-impermeant DNA dye in a 384-well format, which can be adapted for this compound, SYTOX Green, or Propidium Iodide.

Principle: Live cells with intact membranes exclude the dye, while dead cells with compromised membranes take up the dye, leading to a fluorescent signal proportional to the number of dead cells.

Materials:

  • Cell line of interest

  • 384-well clear-bottom, black-walled tissue culture plates

  • This compound, SYTOX Green, or Propidium Iodide stock solution (e.g., 1 mM in DMSO)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Positive control for cytotoxicity (e.g., digitonin, saponin, or a known cytotoxic compound)

  • Negative control (vehicle, e.g., DMSO)

  • Automated liquid handling system (recommended for HTS)

  • Fluorescence microplate reader with appropriate excitation and emission filters

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Dilute cells to the desired seeding density in cell culture medium. The optimal seeding density should be determined empirically for each cell line to ensure cells are in the exponential growth phase during the assay.

    • Using an automated dispenser, seed cells into the wells of a 384-well plate. A typical volume is 20-40 µL per well.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of test compounds, a positive control, and a negative control in an appropriate solvent (e.g., DMSO).

    • Using a pintool or other automated liquid handling system, transfer a small volume (e.g., 50-100 nL) of the compound solutions to the cell plates.

    • Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Staining:

    • Prepare the working solution of the cell-impermeant dye in an appropriate buffer (e.g., PBS or serum-free medium). The optimal final concentration should be determined experimentally but typically ranges from:

      • This compound: 0.1 - 1 µM

      • SYTOX Green: 10 nM - 1 µM[3]

      • Propidium Iodide: 1 - 5 µg/mL

    • Add an equal volume of the dye working solution to each well. For example, if the well volume is 40 µL, add 40 µL of a 2X dye solution.

    • Incubate the plate at room temperature or 37°C for 15-30 minutes, protected from light.

  • Data Acquisition:

    • Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the chosen dye.

  • Data Analysis:

    • Subtract the background fluorescence (wells with medium and dye only).

    • Normalize the data to the positive (100% cell death) and negative (0% cell death) controls.

    • Calculate the percentage of cytotoxicity for each compound concentration.

    • For assay validation, calculate the Z'-factor using the signals from the positive and negative control wells.

Visualizing Workflows and Mechanisms

To better understand the processes involved, the following diagrams illustrate the mechanism of action of cell-impermeant dyes, a typical HTS workflow, and a logical comparison of the assay types.

G Mechanism of Action of Cell-Impermeant Dyes cluster_live_cell Live Cell cluster_dead_cell Dead Cell live_cell Intact Cell Membrane Cytoplasm Nucleus dead_cell Compromised Cell Membrane Cytoplasm Fluorescent Nucleus fluorescence Fluorescence dead_cell->fluorescence Signal Emission dye This compound (or SYTOX Green / PI) dye->live_cell Blocked dye->dead_cell Enters Cell

Mechanism of cell-impermeant DNA dyes.

G High-Throughput Screening Workflow for Cytotoxicity start Start cell_seeding Seed Cells in 384-well Plates start->cell_seeding incubation1 Incubate (24h) cell_seeding->incubation1 compound_addition Add Test Compounds incubation1->compound_addition incubation2 Incubate (24-72h) compound_addition->incubation2 dye_addition Add Cell-Impermeant Dye (e.g., this compound) incubation2->dye_addition incubation3 Incubate (15-30 min) dye_addition->incubation3 read_plate Read Fluorescence incubation3->read_plate data_analysis Data Analysis (% Cytotoxicity, Z'-factor) read_plate->data_analysis end End data_analysis->end

HTS cytotoxicity assay workflow.

G Comparison of Cytotoxicity Assay Principles assay_type Cytotoxicity/Viability Assays membrane_integrity Membrane Integrity Measures loss of plasma membrane integrity assay_type->membrane_integrity metabolic_activity Metabolic Activity Measures enzymatic activity or ATP levels assay_type->metabolic_activity protease_activity Protease Activity Measures activity of viable cell proteases assay_type->protease_activity topro1 This compound membrane_integrity->topro1 sytox SYTOX Green membrane_integrity->sytox pi Propidium Iodide membrane_integrity->pi resazurin Resazurin (AlamarBlue) metabolic_activity->resazurin atp ATP Assay (CellTiter-Glo) metabolic_activity->atp protease GF-AFC Substrate protease_activity->protease

Classification of common cytotoxicity assays.

Conclusion

This compound is a valuable tool for assessing cell death by identifying cells with compromised membrane integrity. While it is widely used in imaging and flow cytometry, its validation for HTS requires careful consideration of its performance in comparison to other available dyes. SYTOX Green appears to be a particularly robust alternative for HTS applications due to its high signal-to-background ratio and demonstrated high Z'-factor in relevant studies. Propidium Iodide remains a reliable, cost-effective option, though potentially with lower sensitivity in a plate-reader format.

The choice between these dyes will ultimately depend on the specific requirements of the HTS campaign, including the instrumentation available, the desired sensitivity, and the potential for multiplexing with other assays. It is recommended to perform an initial validation experiment to determine the optimal dye and its concentration for the specific cell line and experimental conditions to ensure the generation of high-quality, reproducible data.

References

A Head-to-Head Comparison: TO-PRO-1 Outshines Trypan Blue for Accurate Cell Viability Assessment

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of cellular analysis, accurate determination of cell viability and precise cell counting are paramount for reliable experimental outcomes. For decades, Trypan Blue has been the conventional go-to dye for this purpose. However, the emergence of advanced fluorescent probes, such as TO-PRO-1, presents a compelling case for a methodological shift. This guide provides a comprehensive comparison of this compound and Trypan Blue, offering experimental insights and detailed protocols to aid researchers in selecting the optimal tool for their cell counting and viability needs.

At its core, the advantage of this compound lies in its superior accuracy, stability, and objective nature of analysis, particularly when coupled with flow cytometry or fluorescence microscopy. Unlike Trypan Blue, which can be toxic to cells over short periods and is prone to subjective interpretation, this compound offers a more robust and reproducible method for distinguishing viable from non-viable cells.

Key Performance Differences: A Quantitative Overview

Experimental data consistently demonstrates the limitations of Trypan Blue, especially in scenarios with compromised cell populations. In contrast, fluorescent dyes like this compound provide a more accurate representation of cell viability.

FeatureThis compoundTrypan BlueRationale & Supporting Data
Accuracy HighModerate to LowFluorescent assays are considered a better choice for evaluating cell viability than colorimetric ones like Trypan Blue.[1] Trypan Blue can overestimate cell viability, particularly in cultures with declining health.[2] In time-course measurements, Trypan Blue exclusion assays reported significantly higher viabilities compared to fluorescence-based methods.[3]
Objectivity High (instrument-based)Low (user-dependent)This compound analysis via flow cytometry or a fluorescence plate reader removes the subjective interpretation inherent in manual counting of lightly stained Trypan Blue cells.[1] The distinction between stained and unstained cells with Trypan Blue can be ambiguous, leading to user-to-user variability.[1]
Toxicity Minimal during assayToxic over timeTrypan Blue is toxic to cells, and even viable cells can start to take up the dye after short exposure (5-30 minutes), leading to an underestimation of viability.[1][4]
Detection Method Fluorescence Microscopy, Flow Cytometry, Plate ReaderBright-field Microscopy (Hemocytometer)This compound is suitable for high-throughput, automated analysis.[5] Trypan Blue is primarily used for manual counting, which is labor-intensive and has lower precision.[6]
Sensitivity HighModerateThis compound can detect early changes in membrane permeability, offering a more sensitive measure of cell health.
Safety Standard handling for fluorescent dyesCarcinogenic potentialTrypan Blue is classified as a Group 2B carcinogen and may have genetic and fertility risks, requiring special handling and disposal precautions.[1][7]

Mechanism of Action: A Tale of Two Dyes

The fundamental difference in how this compound and Trypan Blue identify non-viable cells underpins their respective advantages and disadvantages.

Trypan Blue is an exclusion dye. Viable cells with intact membranes actively prevent the dye from entering. In contrast, cells with compromised membranes, a hallmark of cell death, lose this ability and take up the dye, appearing blue under a microscope.

This compound , a carbocyanine monomer, is a high-affinity nucleic acid stain that is also membrane-impermeant. It can only enter cells with compromised membranes. Once inside, it intercalates with DNA and RNA, emitting a bright green fluorescence upon excitation. This "on/off" nature of its fluorescence upon binding to nucleic acids results in a high signal-to-noise ratio, making it ideal for distinguishing dead cells.

Experimental Protocols

Cell Viability Assessment using this compound (Flow Cytometry)

Materials:

  • Cell suspension

  • Phosphate-buffered saline (PBS)

  • This compound Iodide (1 mM in DMSO)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Harvest and wash cells with PBS.

  • Adjust the cell concentration to 1 x 10⁶ cells/mL in PBS.

  • Prepare a working solution of this compound at a final concentration of 1 µM in PBS.

  • Add 1 µL of the this compound working solution to 1 mL of the cell suspension.

  • Incubate for 15-30 minutes at room temperature, protected from light.

  • Analyze the samples on a flow cytometer. This compound fluorescence is typically detected in the far-red channel (e.g., using a 633 nm laser for excitation and a 660/20 nm bandpass filter for emission).

  • Gate on the cell population based on forward and side scatter, and then quantify the percentage of this compound positive (non-viable) cells.

Cell Viability Assessment using Trypan Blue (Hemocytometer)

Materials:

  • Cell suspension

  • 0.4% Trypan Blue solution

  • Microcentrifuge tube

  • Pipettes

  • Hemocytometer with coverslip

  • Microscope

Procedure:

  • Prepare a single-cell suspension.

  • In a microcentrifuge tube, mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution (1:1 dilution).

  • Gently mix by pipetting and incubate for 1-2 minutes at room temperature. Do not exceed 5 minutes to avoid toxicity to live cells.

  • Load 10 µL of the mixture into a clean hemocytometer.

  • Using a microscope, count the number of unstained (viable) and blue-stained (non-viable) cells in the designated squares of the hemocytometer.

  • Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100

Visualizing the Workflow and Mechanisms

G cluster_0 Cell Viability Assessment Workflow cluster_1 This compound Method cluster_2 Trypan Blue Method start Start: Cell Suspension stain Stain with Viability Dye start->stain stain_tp1 Incubate with this compound stain->stain_tp1 Fluorescent stain_tb Mix with Trypan Blue stain->stain_tb Colorimetric analyze Analyze Sample results Calculate % Viability analyze->results analyze_tp1 Flow Cytometry / Fluorescence Microscopy stain_tp1->analyze_tp1 analyze_tp1->analyze analyze_tb Manual Counting (Hemocytometer) stain_tb->analyze_tb analyze_tb->analyze G cluster_0 Mechanism of Action cluster_1 Live Cell (Intact Membrane) cluster_2 Dead Cell (Compromised Membrane) live_cell Viable Cell no_entry_tp1 This compound Excluded (No Fluorescence) live_cell->no_entry_tp1 no_entry_tb Trypan Blue Excluded (Colorless) live_cell->no_entry_tb dead_cell Non-Viable Cell entry_tp1 This compound Enters & Binds Nucleic Acids dead_cell->entry_tp1 entry_tb Trypan Blue Enters dead_cell->entry_tb fluorescence Bright Green Fluorescence entry_tp1->fluorescence blue_color Cell Stains Blue entry_tb->blue_color

References

A Researcher's Guide to Spectral Overlap: TO-PRO-1, GFP, and Common Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in multicolor fluorescence imaging and flow cytometry, understanding the spectral properties of fluorophores is paramount to generating accurate and reliable data. Spectral overlap, the phenomenon where the emission spectrum of one fluorophore overlaps with the excitation spectrum of another, can lead to signal bleed-through and compromised results. This guide provides a detailed comparison of the spectral characteristics of TO-PRO-1, a nuclear stain, with Green Fluorescent Protein (GFP) and other commonly used fluorophores, supported by quantitative data and experimental protocols to help mitigate potential issues.

Understanding the Challenge: this compound and GFP

This compound is a carbocyanine monomeric nucleic acid stain that is particularly useful for identifying dead or membrane-compromised cells due to its cell-impermeant nature.[1] It intercalates into double-stranded DNA, producing a significant increase in fluorescence.[2] Enhanced Green Fluorescent Protein (EGFP) is a widely used reporter protein, a variant of the original GFP isolated from the jellyfish Aequorea victoria, engineered for brighter fluorescence and a single excitation peak ideal for common laser lines.[3][4]

The primary challenge in using this compound and GFP together lies in their spectral proximity. The emission peak of EGFP (~509 nm) significantly overlaps with the excitation peak of this compound (~515 nm).[5][6] This overlap can cause fluorescence bleed-through, where the signal from GFP is incorrectly detected in the channel intended for this compound, complicating data interpretation, especially in studies assessing cell viability in GFP-expressing populations.

Quantitative Spectral Properties of Common Fluorophores

To effectively design multicolor experiments, it is crucial to compare the key spectral characteristics of the chosen fluorophores. The following table summarizes these properties for this compound, various fluorescent proteins, and common synthetic dyes. Brightness is a calculated value (Molar Extinction Coefficient × Quantum Yield) that provides a practical measure of a fluorophore's performance.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (QY)Relative Brightness
This compound Iodide 515[5][7]531[5][7]62,800[8]N/AN/A
EGFP 488[4][6]509[6]55,000[3]0.60[3]33,000
Wild-Type GFP 395 / 475[3][9]509[3][9]30,000 (at 395 nm)[10]0.79[3]23,700
FITC 494[11]512[11]75,0000.3224,000
Alexa Fluor 488 490[12]526[12]73,0000.9267,160
EBFP2 380[13]448[13]44,0000.6126,840
ECFP 433[13]475[13]32,5000.4013,000
EYFP 514[13]527[13]83,4000.6150,874
mCherry 587[14]610[14]72,000[14]0.22[14]15,840
TO-PRO-3 Iodide 642[15]661[15]120,000N/AN/A
TRITC 546[16]~575[16]103,0000.2828,840

Note: Quantum yield and brightness for intercalating dyes like this compound and TO-PRO-3 are highly dependent on their binding to nucleic acids and are thus not directly comparable to fluorescent proteins.

Visualizing Spectral Overlap

The following diagram illustrates the critical spectral overlap between the emission of EGFP (donor) and the excitation of this compound (acceptor). This visualization is fundamental to understanding the potential for signal bleed-through between these two fluorophores.

Spectral_Overlap cluster_EGFP EGFP cluster_TOPRO1 This compound EGFP_Ex Excitation (~488 nm) EGFP_Em Emission (~509 nm) EGFP_Ex->EGFP_Em Stokes Shift TOPRO1_Ex Excitation (~515 nm) EGFP_Em->TOPRO1_Ex Spectral Overlap (Potential Bleed-through) TOPRO1_Em Emission (~531 nm) TOPRO1_Ex->TOPRO1_Em Stokes Shift

Caption: Spectral relationship between EGFP and this compound.

Experimental Protocol: Assessing Spectral Bleed-Through

This protocol provides a generalized workflow for quantifying the spectral bleed-through from a donor fluorophore (e.g., GFP) into an acceptor's channel (e.g., this compound) using a confocal microscope or flow cytometer.

Objective: To measure the percentage of signal from Fluorophore A (Donor) that is detected in the channel configured for Fluorophore B (Acceptor).

Materials:

  • Cells expressing the donor fluorophore (e.g., GFP-positive cells).

  • Control (wild-type) cells negative for the donor fluorophore.

  • The acceptor fluorophore solution (e.g., this compound).

  • A method to induce cell death (e.g., heat shock at 65°C for 10 minutes or treatment with 70% ethanol).

  • Phosphate-Buffered Saline (PBS).

  • Confocal microscope or flow cytometer with appropriate lasers and filters.

Methodology:

  • Prepare Control Samples:

    • Sample 1 (Unstained Control): Wild-type cells, unstained. Use this to set baseline fluorescence and detector voltages (PMTs).

    • Sample 2 (Donor Only): GFP-expressing cells, live and healthy. This sample is used to measure the donor's emission spectrum.

    • Sample 3 (Acceptor Only): Wild-type cells, induced to undergo necrosis, and stained with this compound according to the manufacturer's protocol. This sample is used to define the acceptor's emission spectrum and to set up the acceptor detection channel.

  • Instrument Setup:

    • Turn on the instrument and allow lasers to warm up.

    • Using the 'Acceptor Only' sample (Sample 3), configure the laser line and emission filter for the acceptor fluorophore (e.g., for this compound, excite with a 488 nm or 514 nm laser and use an emission filter such as a 525/30 nm bandpass filter).[7] Adjust the detector voltage so the signal is on-scale and not saturated.

    • Using the 'Donor Only' sample (Sample 2), configure the laser and emission filter for the donor (e.g., for EGFP, excite with a 488 nm laser and use a filter like 510/50 nm).[9] Adjust the detector voltage accordingly.

  • Data Acquisition and Analysis Workflow:

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis Unstained Unstained Cells Donor Donor Only (e.g., GFP+) Setup Set Voltages & Gates with Single-Color Controls Donor->Setup Acceptor Acceptor Only (e.g., Dead Cells + this compound) Acceptor->Setup Measure Measure Donor Signal in Acceptor Channel Setup->Measure Use 'Donor Only' Sample Calculate Calculate % Bleed-through Measure->Calculate Apply Apply Compensation (if necessary) Calculate->Apply

Caption: Workflow for measuring spectral bleed-through.

  • Quantifying Bleed-Through:

    • With the instrument settings fixed, run the 'Donor Only' sample (Sample 2).

    • Measure the Mean Fluorescence Intensity (MFI) of this sample in the donor's channel (MFI_donor_in_donor_channel).

    • Simultaneously, measure the MFI of the same sample in the acceptor's channel (MFI_donor_in_acceptor_channel).

    • Calculate the percentage of bleed-through:

      • % Bleed-through = (MFI_donor_in_acceptor_channel / MFI_donor_in_donor_channel) × 100

  • Compensation:

    • If the bleed-through is significant (typically >5-10%), compensation must be applied. Most modern flow cytometry and microscopy software have built-in tools to perform this correction automatically after running the single-color controls.

Conclusion and Recommendations

The significant spectral overlap between EGFP and this compound necessitates careful experimental design and control. When possible, researchers should select fluorophores with greater spectral separation. For instance, pairing a blue or cyan fluorescent protein with a red or far-red dead cell stain would minimize overlap. If the use of GFP and a green-emitting dead cell stain is unavoidable, the following strategies are recommended:

  • Use Narrow Bandpass Filters: Employing tighter emission filters can help isolate the fluorescence signal from each dye more effectively.

  • Utilize Spectral Unmixing: Advanced confocal microscopes equipped with spectral detectors can collect the entire emission spectrum from each point and use algorithms to computationally separate the contributions of each fluorophore.

  • Perform Rigorous Compensation: As detailed in the protocol, always run single-color controls to accurately measure and correct for bleed-through.

By understanding the spectral properties of fluorophores and implementing proper controls, researchers can confidently perform multicolor experiments and generate clear, unambiguous results.

References

Cross-Validation of To-Pro-1 Results with Common Cytotoxicity Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cellular analysis, accurately determining cell viability and cytotoxicity is paramount for researchers in drug discovery and development. A variety of assays are available, each with distinct mechanisms for assessing cellular health. This guide provides a comprehensive comparison of To-Pro-1, a nucleic acid stain for identifying dead cells, with three widely used cytotoxicity assays: the MTT assay, the Lactate Dehydrogenase (LDH) assay, and the Annexin V/Propidium Iodide (PI) assay. By cross-validating results from these different methods, researchers can gain a more complete and reliable understanding of a compound's cytotoxic effects.

Principles of Cytotoxicity Assays

This compound: This carbocyanine monomeric dye is a high-affinity nucleic acid stain that is impermeant to live cells with intact plasma membranes. Upon loss of membrane integrity, a hallmark of late-stage apoptosis and necrosis, this compound enters the cell and intercalates with DNA and RNA, emitting a bright fluorescent signal upon excitation. This allows for the specific identification and quantification of dead cells within a population.

MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to a purple formazan product.[1] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.

LDH Assay: The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[2][3] LDH is a stable cytoplasmic enzyme that is rapidly released upon rupture of the plasma membrane, an event characteristic of necrosis.[2] The released LDH catalyzes the conversion of a substrate, resulting in a colorimetric or fluorescent signal that is proportional to the number of lysed cells.

Annexin V/PI Assay: This flow cytometry-based assay is a widely used method for detecting apoptosis. Annexin V is a protein that has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[4] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[5] This dual-staining method allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.[6]

Data Presentation: A Comparative Analysis

To illustrate the cross-validation of these assays, we present hypothetical data from a study investigating the cytotoxic effects of a compound on a cancer cell line. The data is summarized in the table below, showcasing the percentage of cell viability or death as determined by each assay after 24 hours of treatment.

AssayPrincipleEndpoint MeasuredControl (Untreated)Treated (Compound X)
This compound Nucleic Acid Staining% Dead Cells5%65%
MTT Metabolic Activity% Viable Cells100%40%
LDH Membrane Integrity% Cytotoxicity (LDH Release)8%70%
Annexin V/PI Apoptosis/Necrosis% Apoptotic/Necrotic Cells6%72% (Early & Late Apoptosis)

Note: This table presents illustrative data for comparative purposes. Actual results may vary depending on the cell type, compound, and experimental conditions.

Experimental Protocols

This compound Staining Protocol
  • Cell Preparation: Culture cells to the desired density and treat with the test compound for the specified duration. Include untreated and positive controls.

  • Harvesting: For adherent cells, gently detach using a cell scraper or a non-enzymatic dissociation solution. For suspension cells, collect by centrifugation.

  • Washing: Wash the cells once with phosphate-buffered saline (PBS).

  • Staining: Resuspend the cell pellet in PBS at a concentration of 1 x 10^6 cells/mL. Add this compound to a final concentration of 1 µM.

  • Incubation: Incubate the cells for 15-30 minutes at room temperature, protected from light.

  • Analysis: Analyze the cells by flow cytometry, exciting at 642 nm and measuring emission at 661 nm.

MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound for the desired time.

  • MTT Addition: After treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Mix gently to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[7]

LDH Cytotoxicity Assay Protocol
  • Cell Culture and Treatment: Plate cells in a 96-well plate and treat with the test compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • Assay Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well.

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[8]

Annexin V/PI Apoptosis Assay Protocol
  • Cell Preparation and Treatment: Treat cells with the desired compound as described previously.

  • Harvesting and Washing: Harvest the cells and wash them twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL) to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.

Visualization of Cellular Mechanisms and Workflows

To further elucidate the processes underlying each assay, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathways and experimental workflows.

experimental_workflow cluster_setup 1. Experimental Setup cluster_assays 2. Cytotoxicity Assays cluster_analysis 3. Data Analysis cell_culture Cell Culture compound_treatment Compound Treatment cell_culture->compound_treatment topro This compound Staining compound_treatment->topro mtt MTT Assay compound_treatment->mtt ldh LDH Assay compound_treatment->ldh annexin Annexin V/PI Assay compound_treatment->annexin flow_cytometry Flow Cytometry topro->flow_cytometry plate_reader Microplate Reader mtt->plate_reader ldh->plate_reader annexin->flow_cytometry data_interpretation Data Interpretation & Cross-Validation flow_cytometry->data_interpretation plate_reader->data_interpretation

Experimental workflow for cross-validating cytotoxicity assays.

topro1_mechanism cluster_cell Cell live_cell Live Cell (Intact Membrane) no_entry No Entry dead_cell Dead Cell (Compromised Membrane) nucleus Nucleus (DNA) entry Entry & Binding fluorescence Fluorescence nucleus->fluorescence intercalation topro This compound Dye topro->live_cell topro->dead_cell

Mechanism of this compound staining in dead cells.

mtt_mechanism cluster_mitochondrion Mitochondrion of Viable Cell dehydrogenase Mitochondrial Dehydrogenases formazan Formazan (Purple) dehydrogenase->formazan mtt MTT (Yellow) mtt->dehydrogenase reduction absorbance Measure Absorbance formazan->absorbance

Principle of the MTT assay for cell viability.

ldh_mechanism live_cell Live Cell (Intact Membrane) ldh LDH lysed_cell Lysed Cell (Membrane Damage) extracellular Extracellular Space lysed_cell->extracellular LDH Release substrate Substrate ldh->substrate catalysis product Colored Product substrate->product measurement Measure Signal product->measurement

Mechanism of the LDH cytotoxicity assay.

annexin_pi_mechanism cluster_cells Cell States cluster_markers Staining Markers live Live Cell (Annexin V-, PI-) ps_out Phosphatidylserine Externalization live->ps_out Apoptosis Induction early Early Apoptotic (Annexin V+, PI-) annexin Annexin V early->annexin binds PS mem_perm Membrane Permeabilization early->mem_perm late Late Apoptotic/Necrotic (Annexin V+, PI+) late->annexin binds PS pi Propidium Iodide late->pi enters cell ps_out->early mem_perm->late

Principle of Annexin V and Propidium Iodide staining.

References

Safety Operating Guide

Proper Disposal of To-Pro-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of To-Pro-1, a cyanine-based nucleic acid stain. Adherence to these procedures is critical for ensuring personnel safety and compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its hazard profile by consulting the manufacturer's Safety Data Sheet (SDS). As a general precaution for handling cyanine dyes, appropriate personal protective equipment (PPE) should always be worn.

Key Safety Measures:

  • Personal Protective Equipment (PPE): Wear a standard laboratory coat, safety glasses with side shields, and chemical-resistant gloves.

  • Engineering Controls: Handle this compound in a well-ventilated area. For procedures that may generate aerosols, use a chemical fume hood.

  • Avoid Contamination: Do not dispose of this compound solutions down the drain. Prevent contact with skin and eyes.

Step-by-Step Disposal Procedures

The following procedures are general guidelines based on best practices for the disposal of similar fluorescent dyes. Users must consult the official Safety Data Sheet (SDS) for this compound provided by the manufacturer and adhere to all local, state, and federal regulations.

Step 1: Waste Segregation and Collection

  • Aqueous Waste: Collect all aqueous solutions containing this compound in a dedicated, clearly labeled, and leak-proof hazardous waste container.

  • Solid Waste: Dispose of all materials contaminated with this compound, such as pipette tips, gloves, and paper towels, in a designated solid hazardous waste container.

  • Labeling: Clearly label all waste containers with "Hazardous Waste," the name of the chemical (this compound Iodide), and the primary hazard(s) as indicated in the SDS.

Step 2: Waste Storage

  • Store hazardous waste containers in a designated, secure area away from general laboratory traffic.

  • Ensure containers are tightly sealed to prevent spills and evaporation.

  • Follow your institution's guidelines for the maximum accumulation time for hazardous waste.

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of this compound waste.

  • Provide the EHS department or contractor with a complete and accurate description of the waste, including its chemical composition and volume.

Summary of Key Information

Information CategoryDetails
Chemical Name This compound Iodide
Chemical Family Cyanine Dye
Primary Use Nucleic Acid Stain
PPE Recommendation Lab coat, safety glasses, chemical-resistant gloves
General Handling Use in a well-ventilated area or chemical fume hood.
Disposal Treat as hazardous waste. Do not pour down the drain.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

A Generation of this compound Waste (Aqueous or Solid) B Segregate into Dedicated Hazardous Waste Container A->B C Clearly Label Container (Name, Hazards) B->C D Store in Designated Secure Area C->D E Contact Environmental Health & Safety (EHS) or Licensed Disposal Contractor D->E F Proper Disposal by Professional Service E->F

Caption: Logical workflow for the proper disposal of this compound waste.

Disclaimer: The information provided in this document is intended as a general guide. Always prioritize the instructions provided in the official Safety Data Sheet (SDS) from the manufacturer and comply with all applicable institutional and governmental regulations for hazardous waste disposal.

Personal protective equipment for handling To-Pro-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing To-Pro-1, a comprehensive understanding of its handling, safety, and disposal is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this fluorescent nucleic acid stain.

Personal Protective Equipment (PPE)

When handling this compound, which is typically supplied in a dimethyl sulfoxide (DMSO) solution, a comprehensive approach to personal protection is crucial. The following PPE is recommended to minimize exposure and ensure laboratory safety.

PPE CategoryRecommended EquipmentSpecifications and Rationale
Eye and Face Protection Safety glasses with side shields or safety goggles. A face shield may be necessary when there is a risk of splashing.To protect against splashes of the this compound/DMSO solution, which can cause eye irritation.
Hand Protection Chemical-resistant gloves.Butyl rubber or nitrile rubber gloves are recommended for handling DMSO. It is important to inspect gloves for any signs of degradation or puncture before use and to change them frequently.
Body Protection Laboratory coat.A fully buttoned lab coat provides a barrier against accidental spills and splashes.
Respiratory Protection Not generally required for small-scale laboratory use when handled in a well-ventilated area or a chemical fume hood.If there is a potential for aerosolization or if working with larger quantities in a poorly ventilated space, a respirator may be necessary. Consult your institution's environmental health and safety (EHS) office for specific guidance.

Immediate Safety and Handling Protocols

Adherence to proper handling procedures is critical to prevent exposure and contamination.

Storage and Stability:

ParameterRecommendation
Storage Temperature Store the this compound solution at -20°C.
Light Sensitivity Protect from light to prevent photobleaching of the fluorescent dye.
Moisture Store in a desiccated environment to prevent moisture contamination, which can affect the stability of the compound.
General Stability Cyanine dyes, the family to which this compound belongs, are generally chemically stable.[1] However, repeated freeze-thaw cycles should be avoided to maintain the integrity of the solution.

Handling Precautions:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid direct contact with skin, eyes, and clothing.[2] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[2]

  • Do not eat, drink, or smoke in areas where this compound is handled.

  • Wash hands thoroughly after handling the substance.[2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Liquid Waste:

    • Collect all waste solutions containing this compound and DMSO in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be labeled as "Hazardous Waste: Contains this compound and Dimethyl Sulfoxide (DMSO)".

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Solid Waste:

    • Contaminated solid waste, such as pipette tips, gloves, and paper towels, should be collected in a separate, clearly labeled hazardous waste bag or container.

    • The container should be labeled as "Hazardous Waste: Solid materials contaminated with this compound and DMSO".

Disposal Procedure:

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of chemical waste.

  • Waste Pickup: Arrange for the collection of the hazardous waste by a certified waste disposal vendor, as coordinated by your EHS department.

  • Do Not Pour Down the Drain: Under no circumstances should this compound/DMSO solutions be poured down the sink.[3]

Experimental Protocols

Detailed Protocol for Staining Dead or Fixed Cells for Fluorescence Microscopy:

  • Reagent Preparation:

    • Allow the 1 mM this compound in DMSO stock solution to warm to room temperature before use.

    • Prepare a fresh working solution of this compound by diluting the stock solution in a suitable buffer, such as phosphate-buffered saline (PBS), to a final concentration of 0.1 to 1 µM. The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

  • Cell Preparation:

    • For adherent cells, grow them on coverslips or in imaging-compatible plates.

    • For suspension cells, they can be cytocentrifuged onto a slide or stained in a microfuge tube.

    • Fix and permeabilize cells as required by your experimental protocol.

  • Staining:

    • Remove the culture medium or fixation buffer and wash the cells once with PBS.

    • Add the this compound working solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.

    • Remove the staining solution and wash the cells 2-3 times with PBS.

  • Imaging:

    • Mount the coverslips with an appropriate mounting medium.

    • Visualize the stained cells using a fluorescence microscope with appropriate filter sets for detecting the green fluorescence of this compound (excitation/emission maxima ~515/531 nm).[4]

Detailed Protocol for Identifying Dead Cells using Flow Cytometry:

  • Reagent Preparation:

    • Prepare a fresh working solution of this compound by diluting the 1 mM stock solution in a suitable buffer (e.g., PBS with 1% BSA) to a final concentration of 0.1 to 1 µM.

  • Cell Preparation:

    • Harvest and wash the cells, then resuspend them in the desired buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Add the this compound working solution to the cell suspension.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer using the appropriate laser and emission filters for detecting the green fluorescence of this compound.

    • Dead cells will exhibit a bright green fluorescence signal, allowing for their clear distinction from the live, unstained cell population.

Data Summary

Physical and Chemical Properties of this compound Iodide:

PropertyValue
Molecular Formula C₂₄H₂₉I₂N₃S
Molecular Weight 645.38 g/mol [5]
Appearance Solid
Excitation Maximum (with DNA) 515 nm[4]
Emission Maximum (with DNA) 531 nm[4]
Solvent Dimethyl sulfoxide (DMSO)

Toxicological Data:

Limited quantitative toxicological data is available for this compound. The Safety Data Sheet (SDS) from AAT Bioquest for a 5 mM solution in DMSO states that it is not a dangerous substance or mixture according to the Globally Harmonized System (GHS).[2] However, the SDS for a similar product from Biotium indicates that the DMSO solvent is a flammable liquid and that exposure to large amounts may cause health effects.[6] As a general precaution, all nucleic acid stains should be handled as potential mutagens.

EndpointData
Acute Toxicity No data available
Carcinogenicity No data available
Mutagenicity No data available
Teratogenicity No data available

Workflow Diagram

Safe_Handling_of_ToPro1 cluster_prep Preparation cluster_handling Handling & Staining cluster_analysis Analysis cluster_disposal Disposal start Start: Obtain this compound ppe Don Appropriate PPE: - Safety Glasses - Lab Coat - Nitrile/Butyl Gloves start->ppe prep_area Prepare Workspace: - Well-ventilated area or fume hood ppe->prep_area collect_solid Collect Solid Waste: - Labeled, sealed bag prep_solution Prepare Working Solution: - Dilute stock in buffer prep_area->prep_solution add_stain Add this compound to Cells prep_solution->add_stain collect_liquid Collect Liquid Waste: - Labeled, sealed container incubate Incubate (15-30 min) Protected from light add_stain->incubate wash Wash Cells incubate->wash microscopy Fluorescence Microscopy wash->microscopy flow_cytometry Flow Cytometry wash->flow_cytometry microscopy->collect_liquid flow_cytometry->collect_liquid contact_ehs Contact EHS for Pickup collect_liquid->contact_ehs collect_solid->contact_ehs end End: Waste Disposed contact_ehs->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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